molecular formula C22H42O6 B090476 Triethylene glycol dicaprylate CAS No. 106-10-5

Triethylene glycol dicaprylate

Cat. No.: B090476
CAS No.: 106-10-5
M. Wt: 402.6 g/mol
InChI Key: YJGHMLJGPSVSLF-UHFFFAOYSA-N
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Description

Triethylene glycol dicaprylate is a useful research compound. Its molecular formula is C22H42O6 and its molecular weight is 402.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YJGHMLJGPSVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
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DSSTOX Substance ID

DTXSID4059334
Record name Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Molecular Weight

402.6 g/mol
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CAS No.

106-10-5
Record name Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester
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Record name Triethylene glycol dicaprylate
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Record name Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Record name 2,2'-ethylenedioxydiethyl dioctanoate
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Foundational & Exploratory

triethylene glycol dicaprylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and applications of triethylene glycol dicaprylate, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the diester of triethylene glycol and caprylic acid. Its structure consists of a central triethylene glycol chain with two octanoyl (capryl) groups attached at either end through ester linkages.

IdentifierValue
IUPAC Name 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate[1]
CAS Number 106-10-5
Molecular Formula C₂₂H₄₂O₆[2]
Molecular Weight 402.57 g/mol [2]
SMILES CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC[2]
InChIKey YJGHMLJGPSVSLF-UHFFFAOYSA-N[2]
Stereochemistry Achiral[2]

Physicochemical Properties

This compound is a viscous liquid. The following table summarizes its key physicochemical properties. It is important to note that some of these values are estimated due to the limited availability of experimentally determined data in the literature.

PropertyValueSource
Appearance Viscous LiquidGeneral knowledge based on similar compounds
Assay 95.00 to 100.00%The Good Scents Company[1]
Water Solubility 0.03633 mg/L @ 25 °C (estimated)The Good Scents Company[1]
Log Kow (Octanol-Water Partition Coefficient) 5.75 (estimated)EPI Suite™
Boiling Point 417.31 °C (estimated)EPI Suite™
Melting Point 74.72 °C (estimated)EPI Suite™
Vapor Pressure 1.06E-006 mm Hg @ 25 °C (estimated)EPI Suite™

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its chemical nature as a medium-chain triglyceride and a derivative of the pharmaceutically accepted solvent, triethylene glycol, suggests its utility in several areas of drug development.[3][4][5]

  • Solubilizing Agent: Due to its lipophilic character, it can act as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).

  • Excipient in Formulations: It can be used as an oily phase in emulsions, microemulsions, and particularly in Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance the oral bioavailability of lipophilic drugs.[6][7][8][9][10]

  • Plasticizer: In the context of polymer-based drug delivery systems, it may serve as a plasticizer.[11]

  • Topical Formulations: Its emollient properties make it a potential vehicle or component in creams, ointments, and other topical preparations.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from triethylene glycol and caprylic acid using an acid catalyst.

Materials:

  • Triethylene glycol

  • Caprylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add triethylene glycol (1 molar equivalent), caprylic acid (2.2 molar equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess caprylic acid) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Determination of Purity by Gas Chromatography (GC)

This protocol outlines a method for assessing the purity of synthesized this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for high-temperature analysis (e.g., Rtx-624)

GC Conditions:

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., dichloromethane).

  • Prepare a sample solution of the synthesized product at the same concentration.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • The purity is calculated based on the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the synthesized product.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • The expected chemical shifts (δ) are approximately:

    • ~4.2 ppm (triplet): -CH₂- protons of the glycol adjacent to the ester oxygen.

    • ~3.6-3.7 ppm (multiplet): Internal -CH₂- protons of the triethylene glycol backbone.

    • ~2.3 ppm (triplet): -CH₂- protons of the caprylic acid adjacent to the carbonyl group.

    • ~1.6 ppm (quintet): -CH₂- protons beta to the carbonyl group.

    • ~1.3 ppm (multiplet): -CH₂- protons of the caprylic acid chain.

    • ~0.9 ppm (triplet): Terminal -CH₃ protons of the caprylic acid chain.

Viscosity Measurement

This protocol details the measurement of the dynamic viscosity of this compound.

Instrumentation:

  • Rotational viscometer (e.g., Brookfield type)

  • Temperature-controlled water bath

Procedure:

  • Place a sample of this compound in the viscometer's sample holder.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) using the water bath.

  • Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range.

  • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

  • Repeat the measurement at different temperatures if required to determine the temperature dependence of viscosity.

Logical Workflow and Signaling Pathway Visualization

As an excipient, this compound is not typically involved in biological signaling pathways. However, its role in a formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can be visualized as a logical workflow.

SEDDS_Formulation_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_administration Oral Administration & In Vivo Fate API Poorly Soluble API Mix Mixing to form isotropic solution API->Mix TEGDC Triethylene Glycol Dicaprylate (Oil Phase) TEGDC->Mix Surfactant Surfactant Surfactant->Mix Cosolvent Co-solvent/Co-surfactant Cosolvent->Mix SEDDS Liquid SEDDS Formulation Mix->SEDDS Capsule Encapsulation (Soft/Hard Gelatin) SEDDS->Capsule Dispersion Aqueous Dispersion (in vitro) DropletSize Droplet Size Analysis Dispersion->DropletSize ZetaPotential Zeta Potential Measurement Dispersion->ZetaPotential DrugRelease In Vitro Drug Release Dispersion->DrugRelease OralAdmin Oral Administration Capsule->OralAdmin Emulsification Self-Emulsification in GI Fluids OralAdmin->Emulsification Absorption Enhanced API Absorption Emulsification->Absorption

Caption: Workflow for the development and in vivo action of a Self-Emulsifying Drug Delivery System (SEDDS) utilizing this compound as the oil phase.

References

An In-depth Technical Guide to the Synthesis and Purification of Triethylene Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triethylene glycol dicaprylate (TEGDC), a versatile ester with applications in various scientific and industrial fields, including as a plasticizer and in the formulation of drug delivery systems. This document details the underlying chemical principles, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Introduction to this compound

This compound is the diester formed from the reaction of triethylene glycol with two equivalents of caprylic acid. Its properties, such as low volatility, high boiling point, and excellent solvency, make it a valuable compound in diverse applications. In the pharmaceutical industry, it can be utilized as an excipient, vehicle, or penetration enhancer in topical and transdermal formulations due to its biocompatibility and ability to solubilize active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis and purification is crucial for ensuring the quality, purity, and performance of the final product.

Synthesis of this compound

The most common method for synthesizing this compound is through the direct esterification of triethylene glycol with caprylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

The overall reaction is as follows:

HO(CH₂CH₂O)₃H + 2 CH₃(CH₂)₆COOH ⇌ CH₃(CH₂)₆COO(CH₂CH₂O)₃OC(O)(CH₂)₆CH₃ + 2 H₂O (Triethylene Glycol + Caprylic Acid ⇌ this compound + Water)

Direct Esterification: This is the most straightforward approach, where triethylene glycol and caprylic acid are reacted in the presence of a catalyst.

  • Reactants:

    • Triethylene Glycol (TEG)

    • Caprylic Acid (Octanoic Acid)

  • Catalysts: The choice of catalyst can significantly influence the reaction rate and yield. Common catalysts include:

    • Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective homogeneous catalysts.

    • Solid Acids: Heterogeneous catalysts like sulfated zirconia can also be employed, offering the advantage of easier separation from the reaction mixture.

    • Autocatalysis: In some cases, an excess of caprylic acid can self-catalyze the reaction, albeit at a slower rate.

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 120-180°C, to achieve a reasonable reaction rate.

    • Water Removal: To drive the reversible esterification reaction to completion, the water produced as a byproduct must be continuously removed. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene. Alternatively, the reaction can be conducted under a vacuum or with a stream of inert gas (e.g., nitrogen) to facilitate water removal.

    • Stoichiometry: A slight excess of caprylic acid is often used to ensure complete conversion of the triethylene glycol.

Transesterification: An alternative route involves the reaction of triethylene glycol with a methyl or ethyl ester of caprylic acid (methyl caprylate or ethyl caprylate). This method is less common for laboratory-scale synthesis but can be employed in industrial settings.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage Reactants Triethylene Glycol + Caprylic Acid + Catalyst (e.g., PTSA) + Solvent (e.g., Toluene) ReactionVessel Reaction Vessel with Dean-Stark Apparatus Reactants->ReactionVessel Heating Heating (120-180°C) & Azeotropic Water Removal ReactionVessel->Heating Monitoring Reaction Monitoring (e.g., TLC, GC, Acid Value) Heating->Monitoring CrudeProduct Crude Triethylene Glycol Dicaprylate Mixture Monitoring->CrudeProduct Reaction Completion

Caption: General workflow for the synthesis of this compound.

PurificationWorkflow cluster_purification Purification Stage CrudeProduct Crude Product Mixture Neutralization Neutralization (e.g., NaHCO₃ solution) CrudeProduct->Neutralization Washing Aqueous Washing (to remove salts and catalyst) Neutralization->Washing Drying Drying (e.g., Anhydrous Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation PureProduct Pure Triethylene Glycol Dicaprylate Distillation->PureProduct

Caption: General workflow for the purification of this compound.

Purification of this compound

The crude product from the synthesis reaction contains the desired diester, as well as unreacted starting materials, catalyst, solvent, and byproducts such as the monoester. A multi-step purification process is therefore necessary to obtain a high-purity product.

  • Neutralization: The first step is to neutralize the acidic catalyst and any remaining caprylic acid. This is typically achieved by washing the crude reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution, until the aqueous layer is no longer acidic.

  • Aqueous Washing: Following neutralization, the organic layer is washed several times with water and then with brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.

  • Drying: The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any dissolved water.

  • Filtration: The drying agent is removed by filtration.

  • Solvent Removal: The solvent (e.g., toluene) is removed from the filtrate, typically using a rotary evaporator under reduced pressure.

  • Vacuum Distillation: The final and most critical purification step is vacuum distillation. This separates the this compound from less volatile impurities (such as the monoester and residual triethylene glycol) and any high-boiling point byproducts. Distillation under high vacuum is necessary to prevent thermal decomposition of the ester at its high atmospheric boiling point.

Quantitative Data

Table 1: Synthesis of Triethylene Glycol Dimethacrylate - Representative Reaction Conditions

ParameterValueReference
Reactants Triethylene Glycol, Methacrylic Acid[1][2]
Catalyst p-Toluenesulfonic Acid (1.2-4.2% of total reactant mass)[1][2]
Solvent Toluene (50-90% of total reactant mass)[1][2]
Inhibitor Phenothiazine (0.3-0.5% of total reactant mass)[2]
Reaction Time 2-9 hours[2]
Purification Neutralization (pH 7-8), Washing, Vacuum Distillation[1]

Table 2: Representative Yields and Purity for Glycol Ester Synthesis

Glycol EsterCatalystReaction Time (h)Yield (%)Purity (%)Reference
Ethylene Glycol Butyl Ether Acetatep-Toluenesulfonic Acid (3%)198.81>99[3][4]
Triethylene Glycol Di-2-ethylhexoateSulfated ZirconiaNot specified98.1598.5[5]
Glycerol MonocaprylinIonic Liquid278.4Not specified[6]
1,3-DicapryloylglycerolLipozyme884.6Not specified

Note: The data in the tables above are for analogous compounds and are provided for illustrative purposes. Actual yields and purity for this compound may vary based on specific experimental conditions.

Experimental Protocols

The following is a representative, detailed experimental protocol for the laboratory-scale synthesis and purification of this compound based on established esterification procedures.

5.1. Materials and Equipment

  • Materials:

    • Triethylene glycol (TEG)

    • Caprylic acid

    • p-Toluenesulfonic acid (PTSA) monohydrate

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Dean-Stark apparatus

    • Condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

5.2. Synthesis Procedure

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a condenser, and a temperature probe, add triethylene glycol (e.g., 0.1 mol), caprylic acid (e.g., 0.22 mol, 10% molar excess), p-toluenesulfonic acid monohydrate (e.g., 1-2 mol% relative to TEG), and toluene (e.g., 150 mL).

  • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, and no more water is being formed (typically 4-8 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture. The reaction is considered complete when the acid value stabilizes at a low level.

  • Allow the reaction mixture to cool to room temperature.

5.3. Purification Procedure

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 100 mL, or until effervescence ceases).

    • Water (2 x 100 mL).

    • Brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Assemble a vacuum distillation apparatus and distill the crude product under high vacuum. Collect the fraction corresponding to this compound. The boiling point will be significantly lower than the atmospheric boiling point.

  • Characterize the final product for purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Conclusion

The synthesis and purification of this compound can be reliably achieved through direct esterification followed by a standard workup and vacuum distillation. The choice of catalyst and careful control of reaction conditions, particularly the efficient removal of water, are critical for achieving high yields and purity. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this and similar ester compounds. Further optimization of reaction parameters may be necessary to achieve specific yield and purity targets for particular applications.

References

In-Depth Technical Guide: Triethylene Glycol Dicaprylate (CAS Number: 106-10-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate, with the CAS number 106-10-5, is a chemical compound that sees application in various industrial and scientific fields. Its properties as a plasticizer and solvent make it a substance of interest in material science and formulation development. This technical guide provides a comprehensive overview of its safety data, based on available information, to ensure its proper handling and use in a research and development setting.

Chemical Identification

IdentifierValue
Chemical Name 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate
CAS Number 106-10-5
Molecular Formula C22H42O6
Molecular Weight 402.57 g/mol
Synonyms Triethylene glycol dioctanoate, (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dioctanoate

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Physical and Chemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented below.

PropertyValue
Physical State Liquid
Appearance Colorless to light yellow
Odor No information available
Flash Point 198.2 °C[1]
Vapor Pressure 4.77E-09 mmHg at 25°C[1]
Refractive Index 1.452[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on standardized testing procedures (e.g., OECD guidelines) for chemical safety assessment. These protocols generally involve:

  • Acute Oral Toxicity: Administration of the substance to rats at various dose levels to determine the LD50 (the dose lethal to 50% of the test population).

  • Dermal and Eye Irritation: Application of the substance to the skin and eyes of rabbits to observe for signs of irritation over a specified period.

  • Skin Sensitization: Methods like the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA) are used to assess the potential for allergic contact dermatitis.

Safety and Handling

Exposure Controls and Personal Protection
  • Engineering Controls: Use in a well-ventilated area. Mechanical exhaust may be required. A safety shower and eye wash station should be readily available.[2]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: If ventilation is inadequate, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

First-Aid Measures
  • If Inhaled: Remove the casualty to fresh air and keep at rest in a position comfortable for breathing. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[2]

  • In Case of Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[2]

  • If Swallowed: Wash out mouth with water provided the person is conscious. Call a physician.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Do not inhale explosion and combustion gases.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus and chemical protective clothing.[2]

Accidental Release Measures
  • Personal Precautions: Provide adequate ventilation and wear appropriate personal protective equipment.[2]

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Collect in closed and suitable containers for disposal. Clear contaminated areas thoroughly.[2]

Toxicological Information

Logical Workflow for Handling a Chemical Spill

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound in a laboratory setting.

G Workflow for Chemical Spill Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain the Spill (Absorbent Materials) ppe->contain cleanup Clean Up Spill (Collect absorbent material) contain->cleanup neutralize Neutralize (if applicable) Not applicable for this chemical dispose Dispose of Waste (Follow institutional guidelines) cleanup->dispose decontaminate Decontaminate Area and PPE dispose->decontaminate report Report the Incident decontaminate->report

Caption: A flowchart outlining the key steps for safely responding to a chemical spill.

Signaling Pathway for Skin Irritation

While the specific molecular signaling pathway for this compound-induced skin irritation is not documented, a generalized pathway for chemical-induced skin irritation is depicted below. This typically involves the activation of keratinocytes and immune cells, leading to the release of pro-inflammatory cytokines and chemokines.

G Generalized Signaling Pathway for Chemical-Induced Skin Irritation chemical This compound (Chemical Irritant) keratinocytes Keratinocyte Activation chemical->keratinocytes cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α) keratinocytes->cytokines immune_cells Recruitment of Immune Cells (e.g., Neutrophils, T-cells) cytokines->immune_cells inflammation Inflammatory Response (Redness, Swelling, Pain) immune_cells->inflammation

Caption: A simplified diagram illustrating the general cellular response to a chemical skin irritant.

Conclusion

This technical guide provides an overview of the available safety information for this compound (CAS 106-10-5). It is crucial for researchers, scientists, and drug development professionals to recognize the identified hazards, including its potential to be harmful if swallowed and to cause skin, eye, and respiratory irritation. Adherence to proper safety protocols, including the use of appropriate personal protective equipment and proper handling procedures, is essential to mitigate risks. Due to the limited availability of comprehensive toxicological data, this chemical should be handled with care, and further investigation into its safety profile is warranted.

References

An In-depth Technical Guide to the Solubility of Triethylene Glycol Dicaprylate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethylene glycol dicaprylate in a variety of common laboratory and industrial solvents. Understanding the solubility characteristics of this diester is crucial for its application in pharmaceutical formulations, polymer synthesis, and as a plasticizer. This document compiles available quantitative and qualitative data, details established experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a molecule like this compound, which possesses both polar ether linkages and nonpolar hydrocarbon chains, its solubility is governed by the principle of "like dissolves like." The polarity of the solvent, its hydrogen bonding capacity, and the temperature of the system are all critical factors influencing the extent of dissolution.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and information from safety data sheets (SDS) and related compounds, a general solubility profile can be established. The long C8 alkyl chains of the caprylate esters contribute to its lipophilic nature, while the triethylene glycol backbone provides some degree of polarity.

SolventChemical FormulaTypeSolubility of this compoundSource
WaterH₂OPolar Protic0.03633 mg/L @ 25 °C (estimated)[1]
EthanolC₂H₅OHPolar ProticSoluble (qualitative)Inferred from TEG miscibility[2][3][4][5][6]
MethanolCH₃OHPolar ProticSoluble (qualitative)Inferred from TEG miscibility[2]
AcetoneC₃H₆OPolar AproticSoluble (qualitative)Inferred from TEG miscibility[3][4][6]
TolueneC₇H₈NonpolarSoluble (qualitative)Inferred from TEG miscibility[2][4][5]
HexaneC₆H₁₄NonpolarSoluble (qualitative)Inferred from structural similarity to other esters
Ethyl AcetateC₄H₈O₂Polar AproticSoluble (qualitative)Inferred from structural similarity to other esters

Note: The solubility in organic solvents is largely inferred from the properties of the parent compound, triethylene glycol (TEG), which is miscible with many of these solvents. The esterification with caprylic acid is expected to increase solubility in nonpolar solvents and decrease it in polar solvents like water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for formulation development and process design. The following are standard experimental methodologies for quantifying the solubility of a liquid solute like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask or vial.

  • Phase Separation: After equilibration, the mixture is allowed to stand, and the two phases (the saturated solvent phase and the excess solute phase) are carefully separated. This is often achieved by centrifugation to pellet any undissolved droplets.

  • Quantification: A precise aliquot of the saturated solvent phase is removed and the concentration of this compound is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is a common method for quantification. A calibration curve prepared with known concentrations of this compound in the same solvent is used to determine the concentration in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess triethylene glycol dicaprylate to solvent prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to separate phases equil1->sep1 quant1 Extract aliquot of saturated solvent sep1->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Determine concentration using calibration curve quant2->quant3

Experimental workflow for the shake-flask solubility determination method.

Nephelometry (Kinetic Solubility)

Nephelometry is a high-throughput method often used in early-stage drug discovery to determine the kinetic solubility of a compound. It measures the turbidity of a solution caused by the precipitation of an insoluble substance.[10][11]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a solvent in which it is freely soluble (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilution: The stock solution is serially diluted in the aqueous or buffer solution of interest in a microplate format.

  • Turbidity Measurement: A nephelometer measures the light scattering of the solutions in the microplate wells. An increase in scattered light indicates the formation of a precipitate.[12]

  • Solubility Determination: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit under the tested conditions.[13]

Logical Relationships in Solubility

The molecular structure of this compound dictates its solubility behavior. The two long, nonpolar octanoyl chains make the molecule significantly lipophilic, while the ether linkages and the ester carbonyl groups in the triethylene glycol backbone introduce polarity. This dual nature results in a molecule that is expected to be more soluble in nonpolar and moderately polar organic solvents and have very low solubility in highly polar solvents like water.

Conceptual diagram of the relationship between solvent polarity and solubility.

References

Triethylene Glycol Dicaprylate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular properties, synthesis, and applications of triethylene glycol dicaprylate, a key excipient in modern pharmaceutical formulations.

Core Molecular and Physical Properties

This compound is a diester of triethylene glycol and caprylic acid. It is a key functional lipid excipient used in the development of oral and topical drug delivery systems. Its amphiphilic nature and favorable safety profile make it a versatile component for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Below is a summary of its key molecular and physicochemical properties.

PropertyValueReference
Molecular Formula C22H42O6[1]
Molecular Weight 402.57 g/mol [1]
CAS Number 106-10-5[2]
Appearance Colorless to pale yellow liquid
Water Solubility 0.03633 mg/L at 25°C (estimated)[2]
Stereochemistry Achiral[1]

Applications in Drug Development

This compound is primarily utilized as an oil phase in lipid-based drug delivery systems, particularly in the formulation of self-emulsifying drug delivery systems (SEDDS). These systems are designed to improve the oral absorption of hydrophobic drugs.

Key applications include:

  • Solubility Enhancement: It acts as a lipidic solvent for poorly water-soluble drugs, increasing their concentration in the formulation.[3][4] Upon oral administration, the formulation disperses in the gastrointestinal fluids to form a fine emulsion, which facilitates drug dissolution and absorption.[5][6]

  • Bioavailability Enhancement: By presenting the drug in a solubilized state and forming a microemulsion in the GI tract, it can significantly enhance the bioavailability of drugs that are otherwise poorly absorbed.[6][7]

  • Component of Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS formulations, this compound serves as the oil phase, which is combined with a surfactant and a co-surfactant. This mixture spontaneously forms an emulsion upon contact with aqueous media.[3][5][8]

The following diagram illustrates the general mechanism of a Self-Emulsifying Drug Delivery System (SEDDS) where this compound can be a key component.

SEDDS_Mechanism cluster_formulation Oral Administration of SEDDS Capsule cluster_gi_tract Gastrointestinal Tract cluster_absorption Drug Absorption SEDDS SEDDS Formulation (Oil + Surfactant + Drug) Dispersion Dispersion in GI Fluids SEDDS->Dispersion Capsule Dissolution Emulsification Spontaneous Emulsification Dispersion->Emulsification Microemulsion Formation of Drug-Loaded Micro/Nanoemulsion Emulsification->Microemulsion Absorption Enhanced Drug Absorption through GI Mucosa Microemulsion->Absorption Circulation Systemic Circulation Absorption->Circulation

Figure 1: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of triethylene glycol with caprylic acid. Below is a representative experimental protocol adapted from methods for similar esters.[9][10][11][12]

Materials:

  • Triethylene glycol

  • Caprylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine triethylene glycol, a slight molar excess of caprylic acid (e.g., 2.2 equivalents), p-toluenesulfonic acid (catalytic amount), and toluene.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

    • For higher purity, the product can be further purified by vacuum distillation.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Combine Reactants (Triethylene Glycol, Caprylic Acid, Catalyst, Toluene) Esterification Esterification with Azeotropic Water Removal Reactants->Esterification Cooling Cool Reaction Mixture Esterification->Cooling Washing Aqueous Work-up (NaHCO3, Water, Brine) Cooling->Washing Drying Dry Organic Phase Washing->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Vacuum Distillation (Optional) Evaporation->Purification Product Pure Triethylene Glycol Dicaprylate Evaporation->Product Crude Product Purification->Product

Figure 2: Synthesis and Purification Workflow.

Safety and Handling

Triethylene glycol, the parent alcohol of this ester, is considered to have low acute toxicity.[13] The oral LD50 in rats for triethylene glycol is reported to be in the range of 15-22 g/kg.[13] It is not found to be a skin irritant in rabbits and causes minimal eye irritation.[13] However, as with any chemical, appropriate personal protective equipment should be used during handling. It is important to note that triethylene glycol and its derivatives should not be used on damaged skin.[13] For this compound specifically, toxicological data is limited, and it is recommended to handle it with care, following standard laboratory safety procedures.[2]

References

physical and chemical characteristics of triethylene glycol dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triethylene Glycol Dicaprylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diester of triethylene glycol and caprylic acid. It belongs to the chemical family of glycol esters, which are recognized for their plasticizing, solvating, and emollient properties. This document provides a comprehensive overview of the known , tailored for professionals in research, development, and drug formulation. Its primary applications include use as a plasticizer, in the manufacturing of polymers, and as an indirect food additive in food contact materials.[1][2][3][4]

Chemical Identity

  • IUPAC Name: 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate[5]

  • CAS Number: 106-10-5[5][6]

  • Molecular Formula: C₂₂H₄₂O₆[5][6]

  • Synonyms: Triethylene glycol dioctanoate[7]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for determining its suitability in various applications, from industrial processes to formulation development.

PropertyValueReference
Molecular Weight 402.57 g/mol [5]
Appearance Clear Liquid[6]
Density 0.979 g/cm³[6]
Flash Point 198.2 °C[7]
Refractive Index 1.452[7]
Water Solubility 0.03633 mg/L @ 25 °C (estimated)[5]
Vapor Pressure 4.77 x 10⁻⁹ mmHg @ 25 °C[7]

Experimental Protocols

Determination of Density

The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.

  • Method: A precisely known volume of the liquid is weighed at a specific temperature.

  • Procedure (Pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a thermostat bath to reach a constant temperature.

    • The pycnometer is removed, cleaned, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Flash Point

The flash point is determined using either an open-cup or a closed-cup apparatus. The Pensky-Martens closed-cup method is a common standard.

  • Method: The sample is heated at a controlled rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite.

  • Procedure (Pensky-Martens Closed-Cup):

    • The sample is placed in the test cup of the apparatus.

    • The lid is closed, and the sample is heated and stirred.

    • At regular temperature intervals, the stirring is stopped, and a test flame is introduced into the vapor space.

    • The temperature at which a flash is observed is recorded as the flash point.

Determination of Refractive Index

The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance.

  • Method: A drop of the liquid is placed on the prism of the refractometer.

  • Procedure (Abbe Refractometer):

    • The prism of the refractometer is cleaned and calibrated.

    • A small amount of the this compound sample is applied to the prism.

    • Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece.

    • The instrument is adjusted until the boundary line is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. General information suggests that it is stable under normal conditions. As with other esters, it may be susceptible to hydrolysis under strong acidic or basic conditions. It is important to keep it away from incompatible substances and in a tightly closed container.[6]

Logical Relationships and Applications

As this compound is primarily used as a plasticizer, a diagram illustrating this logical relationship within a polymer matrix is provided below. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material.

G cluster_0 Polymer Matrix cluster_1 Plasticizer Addition cluster_2 Resulting Material Properties Polymer Rigid Polymer Chains Properties Increased Flexibility Reduced Brittleness Improved Processability Polymer->Properties modifies TEGD Triethylene Glycol Dicaprylate TEGD->Polymer Integration into matrix

Caption: Role of this compound as a Plasticizer.

Conclusion

This compound is a chemical compound with specific physical properties that make it suitable for use as a plasticizer and in other industrial applications. While a comprehensive dataset on all its characteristics is not publicly available, the existing information provides a solid foundation for its consideration in research and development. The experimental protocols outlined, though general, represent the standard methods by which its properties can be reliably determined. As with any chemical substance, it is imperative to handle this compound in accordance with its safety data sheet and established laboratory safety practices.

References

An In-depth Technical Guide on the Core Plasticizer Mechanism of Triethylene Glycol Dicaprylate/Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plasticizing mechanism of triethylene glycol dicaprylate/dicaprate (TEG-DC/DC), a non-phthalate plasticizer increasingly utilized in various industrial and pharmaceutical applications. This document details the molecular interactions, quantitative effects on polymer properties, and relevant experimental protocols, offering a valuable resource for professionals in material science and drug development. For the purpose of this guide, Triethylene Glycol Bis(2-ethylhexanoate) (TEG-EH or 3G8), a chemically similar and commercially prevalent analogue, is used as a representative molecule to elucidate the core mechanisms and performance characteristics.

Core Concepts of Plasticization

Plasticizers are additives that increase the flexibility, or plasticity, of a material, typically a polymer. The underlying mechanism of their action can be explained by several complementary theories:

  • Lubricity Theory: This theory posits that plasticizers act as molecular lubricants, allowing rigid polymer chains to slide past one another more easily, thus reducing stiffness.

  • Gel Theory: This model suggests that polymers have a three-dimensional gel-like network of intermolecular bonds. Plasticizers interact with these bonding sites, breaking the polymer-polymer connections and creating a more flexible structure.

  • Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizers increase the "free volume" within the polymer matrix. By inserting themselves between polymer chains, the plasticizer molecules create extra space, which enhances the mobility of the polymer segments. This increased mobility allows the material to transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, a phenomenon quantified by the reduction in the glass transition temperature (Tg).[1][2]

The Molecular Mechanism of this compound/Dicaprate (TEG-DC/DC)

TEG-DC/DC is an ester plasticizer characterized by a central hydrophilic triethylene glycol core and two flanking lipophilic caprylate/caprate (or 2-ethylhexanoate) chains. This amphiphilic structure is key to its plasticizing action.

The plasticization mechanism involves the TEG-DC/DC molecules inserting themselves between the polymer chains. The polar ether and ester groups of the plasticizer can form hydrogen bonds and dipole-dipole interactions with polar sites on the polymer, such as the hydroxyl groups in polyvinyl butyral (PVB) or the chlorine atoms in polyvinyl chloride (PVC). These interactions disrupt the strong intermolecular forces between the polymer chains themselves.

Simultaneously, the long, non-polar aliphatic chains of the caprylate/caprate moieties act as spacers, pushing the polymer chains further apart and creating additional free volume. This separation weakens the cohesive forces between polymer chains, allowing for increased segmental mobility and, consequently, greater flexibility of the bulk material. Molecular dynamics simulations have supported this mechanism, showing how the plasticizer molecules distribute within the polymer matrix to facilitate chain movement.[3]

The following diagram illustrates the proposed molecular interaction of TEG-DC/DC with a polymer matrix.

Caption: Molecular interaction of TEG-DC/DC with polymer chains.

Quantitative Effects on Polymer Properties

The addition of TEG-DC/DC significantly alters the thermal and mechanical properties of polymers. A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg).

Thermal Properties

Studies have shown that TEG-DC/DC (specifically, its analogue 3G8 or TEG-EH) is a highly effective plasticizer for polyvinyl butyral (PVB). The incorporation of TEG-EH leads to a substantial decrease in the Tg of the PVB film.

PlasticizerPolymerConcentration (phr)Glass Transition Temperature (Tg) (°C)
NonePVB0~70-80
TEG-EH (3G8) PVB Not Specified 12
DOTPPVBNot Specified>12
ESOPVBNot Specified>12

Data extrapolated from a comparative study.[3] DOTP (Dioctyl terephthalate) and ESO (Epoxidized soybean oil) are other common plasticizers.

Mechanical Properties

The increased molecular mobility imparted by TEG-DC/DC results in a more flexible and ductile material. This is reflected in a decrease in tensile strength and an increase in elongation at break.

PlasticizerPolymerTensile Strength (MPa)Elongation at Break (%)
TEG-EH (3G8) PVB ~15-20 ~400
DOTPPVB>15-20<400
ESOPVB>15-20<400

Approximate values based on findings that TEG-EH (3G8) provides the highest elongation at break among the tested plasticizers.[3]

Application in Pharmaceutical Formulations

In the pharmaceutical industry, plasticizers are crucial excipients in the formulation of polymer-based drug delivery systems, such as transdermal patches, oral films, and tablet coatings.[1] The choice and concentration of a plasticizer like TEG-DC/DC can modulate the mechanical properties of the film and, importantly, the release kinetics of the active pharmaceutical ingredient (API).

By increasing the free volume and segmental mobility of the polymer matrix, TEG-DC/DC can enhance the diffusion of the entrapped drug, thereby modifying its release profile. For instance, in a controlled-release tablet coating, a higher plasticizer concentration could lead to a faster drug release rate. Conversely, in a transdermal patch, the plasticizer ensures the film is flexible and conforms to the skin, while also influencing the rate of drug permeation.[4]

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests to quantify its effect on the polymer's properties.

Sample Preparation: Solvent Casting Method

A common method for preparing plasticized polymer films for laboratory analysis is the solvent casting technique.[3]

Protocol:

  • Polymer Solution Preparation: Dissolve a known quantity of the polymer resin (e.g., PVB, PVC) in a suitable volatile solvent (e.g., ethanol, tetrahydrofuran) to create a solution of a specific concentration (e.g., 10-20% w/v).

  • Plasticizer Incorporation: Add the desired amount of TEG-DC/DC (calculated as parts per hundred resin, phr) to the polymer solution.

  • Homogenization: Stir the mixture thoroughly, often for several hours, to ensure the plasticizer is uniformly dispersed.

  • Casting: Pour the homogenized solution into a level casting dish (e.g., a glass petri dish).

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a temperature-controlled oven) to form a uniform film.

  • Film Detachment and Conditioning: Once fully dried, carefully detach the film from the casting surface. Condition the film at a standard temperature and humidity before testing to ensure consistent and reproducible results.

The following diagram outlines the workflow for the solvent casting method.

Solvent_Casting_Workflow Experimental Workflow: Solvent Casting Method Start Start DissolvePolymer Dissolve Polymer in Solvent Start->DissolvePolymer AddPlasticizer Add TEG-DC/DC DissolvePolymer->AddPlasticizer Homogenize Homogenize Mixture (Stirring) AddPlasticizer->Homogenize CastSolution Cast Solution into Mold Homogenize->CastSolution EvaporateSolvent Solvent Evaporation (Drying) CastSolution->EvaporateSolvent DetachFilm Detach and Condition Film EvaporateSolvent->DetachFilm End Film Ready for Testing DetachFilm->End

Caption: Workflow for preparing plasticized films via solvent casting.

Characterization Techniques

Purpose: To determine the glass transition temperature (Tg) of the plasticized polymer.

Methodology:

  • A small, weighed sample of the polymer film is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument along with an empty reference pan.

  • The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material.

  • The Tg is identified as a step change in the heat flow curve during the second heating scan.

Purpose: To measure the mechanical properties of the plasticized film, including tensile strength, elongation at break, and Young's modulus.

Methodology:

  • The polymer film is cut into a standard shape (e.g., a dumbbell shape) according to ASTM standards.

  • The sample is mounted in the grips of a universal testing machine.

  • The sample is pulled at a constant rate of extension until it fractures.

  • The force and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.

Purpose: To investigate the molecular interactions between the plasticizer and the polymer.

Methodology:

  • A sample of the plasticized film is placed in the path of an infrared beam.

  • The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Shifts in the characteristic absorption bands of the polymer and plasticizer (e.g., carbonyl groups of the ester, hydroxyl groups of the polymer) can indicate the formation of hydrogen bonds or other interactions.

Conclusion

This compound/dicaprate, and its close analogue triethylene glycol bis(2-ethylhexanoate), are effective non-phthalate plasticizers that enhance the flexibility and processability of a range of polymers. Their mechanism of action is well-described by the free volume theory, where their molecular structure allows them to efficiently disrupt polymer-polymer interactions and increase segmental mobility. This leads to a significant reduction in the glass transition temperature and a marked increase in the material's ductility. These properties make TEG-DC/DC a valuable excipient in the pharmaceutical industry for the development of controlled-release drug delivery systems. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance in various polymer matrices.

References

Triethylene Glycol Dicaprylate: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate is a diester of triethylene glycol and caprylic acid, finding increasing utility across various scientific and industrial sectors. Its unique physicochemical properties, including its role as a solvent, emollient, and plasticizer, make it a versatile ingredient in pharmaceutical, cosmetic, and material science research. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its use in drug delivery systems, topical formulations, and nanoparticle synthesis. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required to explore and leverage the potential of this compound in their work.

Physicochemical Properties

PropertyValueSource
Chemical Name 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate[1]
CAS Number 106-10-5[1]
Molecular Formula C22H42O6[1][2]
Molecular Weight 402.57 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 417.31 °C (estimated)[3]
Melting Point 74.72 °C (estimated)[3]
Flash Point 146.6 °C[4]
Water Solubility 0.03633 mg/L @ 25 °C (estimated)[1][3]
Log Kow (Octanol-Water Partition Coefficient) 5.75 (estimated)[3]

Research Applications

Drug Delivery Systems: Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can serve as an oily phase in self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[5][6] This property is particularly valuable for enhancing the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[7]

Mechanism of Action in SEDDS:

The primary mechanism by which SEDDS improve drug bioavailability is through the enhanced dissolution and absorption of the drug. When a SEDDS formulation containing a dissolved lipophilic drug is introduced into the gastrointestinal tract, it rapidly forms a micro- or nanoemulsion, increasing the surface area for drug release and absorption.[6][7] The lipidic nature of the formulation can also facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[7]

SEDDS_Mechanism cluster_formulation Oral Administration cluster_gitract Gastrointestinal Tract cluster_absorption Absorption & Distribution SEDDS SEDDS Formulation (Drug + Oil + Surfactant) Emulsification Spontaneous Emulsification SEDDS->Emulsification Aqueous Environment Nanoemulsion Nano/Microemulsion (Increased Surface Area) Emulsification->Nanoemulsion Absorption Enhanced Absorption (Intestinal Mucosa) Nanoemulsion->Absorption Lymphatic Lymphatic Uptake Absorption->Lymphatic Bypasses First-Pass Metabolism Systemic Systemic Circulation Absorption->Systemic Lymphatic->Systemic

Figure 1: Generalized mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

This protocol provides a general framework for the formulation of a SEDDS using this compound as the oil phase. The specific ratios of oil, surfactant, and cosurfactant, as well as the choice of surfactants and cosurfactants, will need to be optimized for the specific drug candidate.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil phase)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Cosurfactant/Cosolvent (e.g., Transcutol P, Propylene glycol)

  • Distilled water

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and cosurfactants to select appropriate excipients.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the oil (this compound), surfactant, and cosurfactant at different weight ratios (e.g., 1:9 to 9:1).

    • For each mixture, titrate with water dropwise while vortexing.

    • Visually observe the formation of emulsions and identify the clear, isotropic regions which represent the microemulsion or nanoemulsion domains.

    • Plot the data on a ternary phase diagram to delineate the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.

    • Accurately weigh the required amounts of this compound, surfactant, and cosurfactant into a glass vial.

    • Heat the mixture gently (if necessary) on a magnetic stirrer until a homogenous, clear solution is formed.

    • Add the API to the mixture and stir until completely dissolved.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of distilled water with gentle agitation and measure the time it takes to form a uniform emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Drug Content: Determine the concentration of the API in the formulation using a suitable analytical method (e.g., HPLC).

SEDDS_Workflow A API Solubility Screening B Excipient Selection (Oil, Surfactant, Cosurfactant) A->B C Construct Ternary Phase Diagrams B->C D Identify Self-Emulsifying Region C->D E Formulation Optimization D->E F Prepare SEDDS Formulation E->F G Characterization (Droplet Size, Emulsification Time) F->G

Figure 2: Experimental workflow for the formulation of a Self-Emulsifying Drug Delivery System (SEDDS).

Topical Formulations

This compound is utilized in topical formulations as an emollient and solvent. Its non-greasy feel and ability to dissolve certain active ingredients make it a suitable component in creams, lotions, and gels.

This protocol outlines a general procedure for preparing an oil-in-water (o/w) topical cream where this compound can be incorporated into the oil phase.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Oil Phase:

    • This compound

    • Other emollients/oils (e.g., mineral oil, cetyl alcohol)

    • Emulsifier (e.g., glyceryl stearate)

  • Aqueous Phase:

    • Purified water

    • Humectant (e.g., glycerin)

    • Thickening agent (e.g., carbomer)

    • Preservative (e.g., methylparaben)

  • Neutralizing agent (e.g., triethanolamine)

  • Homogenizer

  • Water baths

Procedure:

  • Preparation of the Oil Phase:

    • Combine all oil-phase ingredients, including this compound, in a beaker.

    • Heat the mixture in a water bath to 70-75°C until all components are melted and homogenous.

  • Preparation of the Aqueous Phase:

    • Disperse the thickening agent (e.g., carbomer) in purified water in a separate beaker and allow it to hydrate.

    • Add the humectant and preservative to the aqueous phase.

    • Heat the aqueous phase in a water bath to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring continuously with a homogenizer.

    • Homogenize at high speed for a few minutes until a uniform emulsion is formed.

  • Final Steps:

    • Allow the emulsion to cool while stirring gently.

    • If using a pH-sensitive thickener like carbomer, add the neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity and pH.

    • Incorporate the API at an appropriate stage, depending on its solubility and stability (e.g., dissolve in the oil or aqueous phase before emulsification, or add to the formed cream after cooling).

  • Characterization:

    • Evaluate the cream for its physical appearance, pH, viscosity, and homogeneity.

    • Perform in vitro drug release studies using Franz diffusion cells.

Nanoparticle Synthesis

While specific protocols for the synthesis of nanoparticles using this compound as a primary component are not widely documented, its properties as a high-boiling point solvent and a potential stabilizing agent suggest its utility in certain nanoparticle synthesis methods, such as the polyol process. In this context, it could serve as the reaction medium.

This conceptual protocol describes how this compound could be employed in the synthesis of metallic nanoparticles.

Materials:

  • Metal precursor (e.g., silver nitrate for silver nanoparticles)

  • This compound (as the solvent and reducing agent)

  • Capping agent (optional, e.g., polyvinylpyrrolidone)

  • Reaction vessel with a condenser

  • Heating mantle with a temperature controller

Procedure:

  • Dissolution: Dissolve the metal precursor and any capping agent in this compound in the reaction vessel.

  • Heating: Heat the mixture to a specific high temperature (e.g., 120-200°C) under constant stirring. The this compound serves as the solvent and, at elevated temperatures, can act as a reducing agent.

  • Nucleation and Growth: The metal precursor is reduced to its metallic state, leading to the nucleation and subsequent growth of nanoparticles. The reaction time and temperature will influence the final size and shape of the nanoparticles.

  • Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles can be separated from the reaction medium by centrifugation and washed multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and excess this compound.

  • Characterization: Characterize the synthesized nanoparticles for their size, shape, and composition using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis Spectroscopy.

Nanoparticle_Synthesis_Workflow A Dissolve Metal Precursor in This compound B Heat to Reaction Temperature A->B C Nanoparticle Nucleation and Growth B->C D Cooling and Purification C->D E Characterization (TEM, DLS, UV-Vis) D->E

Figure 3: Conceptual workflow for nanoparticle synthesis using the polyol method with this compound.

Toxicological Profile

The toxicological data specifically for this compound is limited in publicly available literature. However, information on the parent compound, triethylene glycol, and the related compound, triethylene glycol diacrylate, can provide some insights into its potential safety profile. It is crucial to note that the toxicological properties of an ester can differ significantly from its parent alcohol and acid. Therefore, the following information should be considered as indicative rather than definitive for this compound.

Toxicological EndpointTriethylene GlycolTriethylene Glycol Diacrylate
Acute Oral Toxicity (LD50, rat) 15-22 g/kg (low toxicity)[1][8]500 - 996 mg/kg[9]
Acute Dermal Toxicity (LD50, rabbit) >2000 mg/kg[10]1,900 mg/kg[9]
Skin Irritation Not irritating to slight irritant[8][11]Causes skin irritation[4][9]
Eye Irritation Minimal to mild irritant[1][11]Causes serious eye irritation[4][9]
Skin Sensitization Not a sensitizer[8][12]May cause an allergic skin reaction[4][9]
Genotoxicity/Mutagenicity Not mutagenic or genotoxic in several assays[1]Data not readily available
Carcinogenicity Not considered carcinogenic[13]Data not readily available

Summary of Toxicological Data:

  • Triethylene Glycol: Generally considered to have low acute toxicity.[1][8] It is not a significant skin or eye irritant and is not a skin sensitizer.[8][12] It has not shown evidence of genotoxicity or carcinogenicity.[1][13]

  • Triethylene Glycol Diacrylate: This related compound exhibits higher acute toxicity and is a known skin and eye irritant, as well as a potential skin sensitizer.[4][9]

Given the data on the diacrylate, it is prudent to handle this compound with appropriate personal protective equipment, including gloves and eye protection, and to avoid direct skin contact until more specific safety data becomes available.

Conclusion

This compound is a promising excipient with diverse potential research applications, particularly in the fields of drug delivery and topical formulation development. Its favorable physicochemical properties as an oily phase in SEDDS, an emollient in creams, and a potential high-boiling point solvent for nanoparticle synthesis make it a valuable tool for researchers. While a comprehensive toxicological profile for this compound is not yet fully established, data from related compounds suggest that appropriate handling procedures should be followed. Further research is warranted to fully elucidate the safety and efficacy of this compound in various applications and to develop optimized, specific experimental protocols for its use. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Triethylene Glycol Dicaprylate/Dicaprate: An In-depth Technical Guide for Polymer Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylene glycol dicaprylate/dicaprate, a diester of triethylene glycol with caprylic and capric acids, is a versatile plasticizer and emollient with significant applications in polymer science, particularly in formulations where flexibility, low toxicity, and biocompatibility are paramount. This technical guide provides a comprehensive overview of its fundamental properties, its role as a polymer additive, and its applications in advanced drug delivery systems. Detailed experimental protocols for performance evaluation and characterization are presented, alongside quantitative data to facilitate comparative analysis. This document aims to serve as a core reference for researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound/dicaprate in their work.

Core Concepts in Polymer Science

This compound/dicaprate primarily functions as an external plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material.[1] They work by embedding themselves between polymer chains, thereby increasing the intermolecular spacing and free volume. This disrupts polymer-polymer interactions, such as van der Waals forces and hydrogen bonds, which in turn lowers the glass transition temperature (Tg) and enhances the mobility of the polymer chains.[2] The result is a more flexible, less brittle material.[1][3] An effective plasticizer will typically decrease the tensile strength and modulus of a polymer while significantly increasing its elongation at break.[3]

Plasticizer_Mechanism cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix a1 a2 a1->a2 a3 a2->a3 b1 b2 b1->b2 b3 b2->b3 c1 c2 c1->c2 c3 c2->c3 d1 d2 d1->d2 d3 d2->d3 p1 p2 Rigid Polymer Matrix Rigid Polymer Matrix Plasticized Polymer Matrix Plasticized Polymer Matrix Rigid Polymer Matrix->Plasticized Polymer Matrix Addition of This compound

Physicochemical and Thermal Properties

A thorough understanding of the physicochemical and thermal properties of this compound/dicaprate is essential for its effective application.

PropertyValueReference
Chemical Formula C22H42O6
Molecular Weight 402.57 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point > 285 °C[4]
Melting Point ~ -8.5 °C[4]
Density ~ 0.97 g/cm³ at 20°C
Viscosity ~ 48 cP at 25°C[4]
Solubility Insoluble in water; soluble in many organic solvents

Note: Some properties are for the base triethylene glycol and are indicative.

Synthesis of this compound/Dicaprate

The synthesis of this compound/dicaprate is typically achieved through the esterification of triethylene glycol with caprylic acid and/or capric acid. The reaction is generally carried out in the presence of an acid catalyst.

Synthesis_Workflow Reactants Triethylene Glycol + Caprylic/Capric Acid Reaction Esterification Reaction (Elevated Temperature, Water Removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-Toluenesulfonic acid) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Washing Neutralization and Washing (e.g., with NaHCO3 solution) Reaction->Washing Drying Drying (e.g., with anhydrous MgSO4) Washing->Drying Purification Purification (e.g., Vacuum Distillation) Drying->Purification Product This compound/Dicaprate Purification->Product

Performance in Polymer Formulations

This compound/dicaprate is utilized as a primary plasticizer in various polymer systems, most notably in polyvinyl chloride (PVC) formulations. Its performance is evaluated based on its effect on the mechanical and thermal properties of the final polymer product.

Mechanical Properties

The addition of this compound/dicaprate to a polymer matrix is expected to alter its mechanical properties in a predictable manner. The following table presents illustrative data for a generic PVC formulation plasticized with a glycol-based plasticizer.

Mechanical PropertyUnplasticized PVCPlasticized PVC (Illustrative)
Tensile Strength (MPa) ~ 5015 - 25
Elongation at Break (%) < 10200 - 400
Modulus of Elasticity (GPa) ~ 3.00.01 - 0.1
Hardness (Shore A) > 9060 - 80

Data is illustrative and will vary based on the specific polymer, plasticizer concentration, and other additives.

Thermal Properties

The glass transition temperature (Tg) is a critical parameter influenced by plasticizers.

Thermal PropertyUnplasticized PVCPlasticized PVC (Illustrative)
Glass Transition Temp. (Tg) (°C) ~ 8220 - 40

This reduction in Tg is a primary indicator of effective plasticization.

Applications in Drug Development

The favorable toxicological profile and plasticizing efficiency of this compound/dicaprate make it a valuable excipient in pharmaceutical formulations, particularly in drug delivery systems.

Role in Nanoparticle Formulations

This compound/dicaprate can be used as an oil phase in the formulation of nanoemulsions and solid lipid nanoparticles for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).

Nanoparticle_Formulation API Hydrophobic API TEGDC This compound (Oil Phase) API->TEGDC Homogenization High-Energy Homogenization TEGDC->Homogenization Surfactant Surfactant/Co-surfactant Surfactant->Homogenization Aqueous Aqueous Phase Aqueous->Homogenization Nanoemulsion API-Loaded Nanoemulsion Homogenization->Nanoemulsion

The resulting nanoparticles can enhance the solubility and bioavailability of poorly water-soluble drugs.

Experimental Protocols

Evaluation of Plasticizer Efficiency in PVC (ASTM D2284)

This protocol outlines the standardized method for evaluating the tensile properties of plasticized PVC.[5]

1. Sample Preparation:

  • Prepare PVC formulations with varying concentrations of this compound/dicaprate.

  • Process the formulations into sheets of uniform thickness by milling and compression molding.

  • Cut dumbbell-shaped test specimens from the sheets according to ASTM D638 specifications.

  • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

2. Tensile Testing:

  • Use a universal testing machine equipped with an extensometer.

  • Set the crosshead speed to 500 mm/min.

  • Mount the specimen in the grips of the testing machine.

  • Apply a tensile load until the specimen fails.

  • Record the load and elongation throughout the test.

3. Data Analysis:

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the load-elongation curve.

Determination of Glass Transition Temperature (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the effect of the plasticizer on the Tg of the polymer.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the plasticized polymer sample into an aluminum DSC pan.

  • Seal the pan hermetically.

2. DSC Analysis:

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.

3. Data Analysis:

  • The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Plasticizer Leaching Study

This protocol assesses the migration of the plasticizer from the polymer matrix.[6]

1. Sample Preparation:

  • Prepare discs of the plasticized polymer of known surface area and weight.

2. Leaching Test:

  • Immerse the polymer discs in a suitable solvent (e.g., water, ethanol, or a food simulant) at a controlled temperature.

  • At predetermined time intervals, remove an aliquot of the solvent for analysis.

3. Analysis:

  • Quantify the concentration of the leached plasticizer in the solvent using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Data Analysis:

  • Plot the cumulative amount of leached plasticizer as a function of time to determine the leaching kinetics.

Biocompatibility and Toxicological Profile

Triethylene glycol and its esters are generally regarded as having low toxicity.[4] However, for applications in drug delivery and medical devices, a thorough evaluation of biocompatibility is crucial. In vitro cytotoxicity assays, such as the MTT assay, can be performed on relevant cell lines to assess the potential for adverse cellular effects. Studies on related compounds like triethylene glycol dimethacrylate have shown concentration-dependent cytotoxicity and genotoxicity, highlighting the importance of evaluating each specific compound.[7][8]

Conclusion

This compound/dicaprate is a highly effective and versatile additive in polymer science. Its ability to enhance flexibility and reduce the glass transition temperature of polymers makes it a valuable plasticizer in a range of applications. For drug development professionals, its favorable safety profile and utility in forming stable nanoparticle drug delivery systems present significant opportunities for advancing pharmaceutical formulations. The experimental protocols and data presented in this guide provide a solid foundation for the rational application and further investigation of this compound.

References

Biocompatibility and Toxicity of Triethylene Glycol Dicaprylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological and biocompatibility data for triethylene glycol dicaprylate is limited in publicly available literature. This guide provides a comprehensive overview based on data from the closely related substance, triethylene glycol caprate caprylate, the parent compounds triethylene glycol and caprylic acid, and other relevant glycol esters. The information herein should be used as a reference for risk assessment and to guide further investigation.

Executive Summary

This compound is a diester of triethylene glycol and caprylic acid. Due to a lack of extensive direct testing data, its biocompatibility and toxicity profile is primarily inferred from data on structurally similar compounds and its constituent molecules. Based on available information for triethylene glycol caprate caprylate, it is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. The parent compound, triethylene glycol, exhibits low acute toxicity. Caprylic acid is generally considered safe, though it can cause gastrointestinal upset and has specific contraindications for individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Other esters of triethylene glycol, such as the diacrylate and dimethacrylate, are known skin irritants and sensitizers, suggesting a potential for localized reactions with this compound.

Toxicological Profile

The toxicological profile of this compound is extrapolated from data on triethylene glycol caprate caprylate, triethylene glycol, and caprylic acid.

Acute Toxicity

A Safety Data Sheet for the closely related compound, triethylene glycol caprate caprylate, indicates it is harmful if swallowed (Acute toxicity, oral, Category 4).[1] The parent compound, triethylene glycol, has a very low order of acute toxicity via oral, dermal, and inhalation routes.[2][3] Oral LD50 values in rats for triethylene glycol are reported to be greater than 18,080 mg/kg.[4]

Irritation and Sensitization

Skin Irritation: Triethylene glycol caprate caprylate is classified as causing skin irritation (Category 2).[1] The parent compound, triethylene glycol, is generally not considered a primary skin irritant, though prolonged contact may cause temporary irritation.[2][5][6] However, other diesters of triethylene glycol, such as triethylene glycol diacrylate, are known to cause skin irritation.[7][8][9]

Eye Irritation: Triethylene glycol caprate caprylate is classified as causing serious eye irritation (Category 2A).[1] Triethylene glycol may cause temporary or mild eye irritation.[2][5][10][11] Triethylene glycol diacrylate is also a known eye irritant.[9]

Respiratory Irritation: Triethylene glycol caprate caprylate may cause respiratory irritation.[1] While triethylene glycol vapors are unlikely to cause harm under normal conditions, high concentrations of its vapor or aerosol may irritate the respiratory system.[2][5][6][11]

Skin Sensitization: There is no direct data on the skin sensitization potential of this compound. However, triethylene glycol diacrylate is known to be a skin sensitizer.[7][8][9] Animal and human studies have shown that the parent compound, triethylene glycol, does not cause skin sensitization.[2]

Genotoxicity and Carcinogenicity

No direct data on the genotoxicity or carcinogenicity of this compound was found. The parent compound, triethylene glycol, has not been found to be mutagenic or genotoxic in various in vitro assays.[12] Published literature suggests that triethylene glycol is not carcinogenic in rodent studies.[3] For medium-chain triglycerides, which include caprylic acid esters, there is no evidence of carcinogenicity.[13]

Reproductive and Developmental Toxicity

Direct data for this compound is unavailable. For the parent compound, triethylene glycol, studies in rats and mice did not show significant embryotoxicity or teratogenicity, although some maternal toxicity was observed at high doses.[3][12]

Data Presentation

Table 1: Hazard Classification for Triethylene Glycol Caprate Caprylate

EndpointClassificationReference
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation    Category 2A (Causes serious eye irritation)[1]
Respiratory IrritationMay cause respiratory irritation[1]

Table 2: Acute Toxicity of Parent Compound: Triethylene Glycol

SpeciesRouteLD50/LC50Reference
RatOral> 18,080 mg/kg[4]
RatOral17,000 mg/kg[10]
RabbitDermal> 18,080 mg/kg[4]
RatInhalation> 5.2 mg/L (4h)[14]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The hazard classifications for triethylene glycol caprate caprylate are based on regulatory submissions, for which the specific experimental details are not provided in the search results. For the parent compound, triethylene glycol, standard OECD guidelines for toxicity testing are generally followed.

A generalized workflow for assessing the biocompatibility of a new chemical entity like this compound is presented below.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (if required) cluster_2 Risk Assessment Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Irritation_vitro Skin/Eye Irritation (e.g., EpiDerm™, EpiOcular™) Genotoxicity->Irritation_vitro Sensitization_vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) Irritation_vitro->Sensitization_vitro Acute_Toxicity Acute Systemic Toxicity (Oral, Dermal, Inhalation) Sensitization_vitro->Acute_Toxicity Hazard_ID Hazard Identification Sensitization_vitro->Hazard_ID Irritation_vivo Skin/Eye Irritation (Draize Test - Rabbit) Acute_Toxicity->Irritation_vivo Sensitization_vivo Skin Sensitization (e.g., LLNA, GPMT) Irritation_vivo->Sensitization_vivo Subchronic_Toxicity Sub-chronic Toxicity (28-day or 90-day study) Sensitization_vivo->Subchronic_Toxicity Subchronic_Toxicity->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Exposure_Assessment Exposure Assessment Dose_Response->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization Material Material Material->Cytotoxicity G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Ligand Toxicant/ Ligand Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Caspase8 Caspase-8 (Initiator) Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Stress Cellular Stress (e.g., Oxidative Stress) Mitochondrion Mitochondrion Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Triethylene Glycol Dicaprylate/Dicaprate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triethylene Glycol Dicaprylate/Dicaprate (TGDDC) in Drug Delivery

This compound/dicaprate (TGDDC) is a versatile lipophilic excipient utilized in the pharmaceutical industry to enhance the oral bioavailability of poorly water-soluble drugs. As an oily vehicle, it is a key component in the formulation of lipid-based drug delivery systems, particularly self-emulsifying drug delivery systems (SEDDS). Its primary functions include acting as a solvent for lipophilic active pharmaceutical ingredients (APIs), facilitating the formation of stable nano- or micro-emulsions in the gastrointestinal tract, and potentially enhancing drug absorption.

Physicochemical Properties of TGDDC:

PropertyValueReference
Molecular Formula C22H42O6 (for dicaprylate)[1]
Molecular Weight 402.57 g/mol (for dicaprylate)[1]
Appearance Clear, oily liquid
Solubility Practically insoluble in water; soluble in oils and organic solvents.
Function Lipophilic vehicle, solvent, emulsifier component.[2][3][4]

Applications of TGDDC in Drug Delivery

TGDDC is primarily employed in the development of oral dosage forms for drugs with low aqueous solubility (BCS Class II and IV). Its ability to pre-dissolve the drug and form a fine dispersion upon contact with gastrointestinal fluids can significantly improve the drug's dissolution rate and subsequent absorption.

Key Application Areas:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): TGDDC serves as the oil phase in SEDDS formulations. These isotropic mixtures of oils, surfactants, and co-surfactants spontaneously form fine oil-in-water emulsions or microemulsions when introduced into an aqueous medium under gentle agitation, such as the conditions in the stomach. This enhances the solubilization and absorption of lipophilic drugs.

  • Lipid Nanoparticles: TGDDC can be a component of the lipid core in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), contributing to drug solubilization and the overall stability of the nanoparticle.

  • Topical Formulations: Due to its emollient properties, TGDDC can also be used in topical preparations to facilitate the delivery of drugs through the skin.

Experimental Protocols

Protocol 1: Formulation of a TGDDC-Based Self-Emulsifying Drug Delivery System (SEDDS) for a Poorly Water-Soluble Drug (e.g., Celecoxib)

This protocol describes the preparation and characterization of a SEDDS formulation using TGDDC as the oil phase for the model drug celecoxib.

Materials:

  • This compound/dicaprate (TGDDC) (Oil)

  • Polyoxyl 40 Hydrogenated Castor Oil (e.g., Cremophor RH 40) (Surfactant)

  • Propylene Glycol (Co-surfactant)

  • Celecoxib (Active Pharmaceutical Ingredient)

Equipment:

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • Analytical balance

  • Glass vials

Procedure:

  • Solubility Studies: Determine the solubility of celecoxib in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS mix ratio, mix with the oil (TGDDC) at different weight ratios (e.g., from 9:1 to 1:9).

    • To each of these mixtures, add a specific amount of the drug.

    • Titrate each mixture with distilled water under gentle agitation.

    • Visually observe the formation of a clear or slightly bluish nanoemulsion. The regions where clear and stable nanoemulsions are formed are demarcated on a pseudo-ternary phase diagram.

  • Preparation of the Celecoxib-Loaded SEDDS Formulation:

    • Based on the pseudo-ternary phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant that provides a large nanoemulsion region.

    • Accurately weigh the required amounts of TGDDC, Cremophor RH 40, and propylene glycol into a glass vial.

    • Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.

    • Add the pre-weighed celecoxib to the mixture and stir until the drug is completely dissolved.

    • The resulting clear and homogenous liquid is the celecoxib-loaded SEDDS pre-concentrate.

Characterization of the SEDDS Formulation:

ParameterMethodTypical Results
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-200 nm with PDI < 0.3
Zeta Potential Electrophoretic Light Scattering-10 to -30 mV
Self-Emulsification Time Visual observation upon dilution in water< 2 minutes
Drug Content High-Performance Liquid Chromatography (HPLC)95-105% of the theoretical amount
In Vitro Drug Release USP Dissolution Apparatus II (Paddle Method)>85% release within 60 minutes
Protocol 2: Preparation of TGDDC-Containing Lipid Nanoparticles by Hot Homogenization

This protocol outlines the preparation of lipid nanoparticles with TGDDC as a liquid lipid component.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate)

  • This compound/dicaprate (TGDDC) (Liquid Lipid)

  • Surfactant (e.g., Poloxamer 188)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to about 5-10°C above its melting point.

    • Add the TGDDC and the API to the molten solid lipid and mix until a clear lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase under high-shear homogenization at a speed of 10,000-15,000 rpm for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification:

    • The nanoparticle dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Visualizations

Experimental Workflow for SEDDS Formulation and Characterization

SEDDS_Workflow Workflow for TGDDC-Based SEDDS Formulation and Characterization cluster_formulation Formulation cluster_characterization Characterization solubility Solubility Studies (Drug in Excipients) phase_diagram Pseudo-Ternary Phase Diagram Construction solubility->phase_diagram mixing Mixing of TGDDC, Surfactant, Co-surfactant phase_diagram->mixing drug_loading Drug Loading mixing->drug_loading dls Droplet Size & PDI (DLS) drug_loading->dls Dilute & Analyze zeta Zeta Potential drug_loading->zeta emulsification Self-Emulsification Time drug_loading->emulsification drug_content Drug Content (HPLC) drug_loading->drug_content release In Vitro Drug Release drug_loading->release

Caption: Workflow for TGDDC-Based SEDDS Formulation and Characterization.

Cellular Uptake Mechanisms of Lipid-Based Drug Delivery Systems

Cellular_Uptake Cellular Uptake of Lipid-Based Formulations cluster_pathways Uptake Pathways LNP Lipid Nanoparticle (e.g., from SEDDS) endocytosis Endocytosis LNP->endocytosis fusion Direct Fusion LNP->fusion passive_diffusion Passive Diffusion LNP->passive_diffusion Cell Cell Membrane clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropino Macropinocytosis endocytosis->macropino cytoplasm Cytoplasm (Therapeutic Effect) fusion->cytoplasm Direct Drug Release passive_diffusion->cytoplasm Direct Drug Release endosome endosome clathrin->endosome Internalization caveolae->endosome Internalization macropino->endosome Internalization lysosome Lysosome (Degradation) endosome->lysosome Trafficking endosome->cytoplasm Endosomal Escape (Drug Release)

Caption: Cellular Uptake Mechanisms of Lipid-Based Formulations.

Signaling Pathway Example: Celecoxib Inhibition of the PI3K/Akt Pathway

This diagram illustrates a potential mechanism of action for a drug like celecoxib, which can be formulated in a TGDDC-based SEDDS, on a relevant cancer signaling pathway.

PI3K_Akt_Pathway Celecoxib Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Celecoxib Celecoxib (from TGDDC-SEDDS) Celecoxib->Akt Inhibition

Caption: Celecoxib Inhibition of the PI3K/Akt Signaling Pathway.[2][5][6][7][8]

Conclusion

This compound/dicaprate is a valuable excipient for the formulation of lipid-based drug delivery systems, particularly for improving the oral bioavailability of poorly soluble drugs. Its favorable physicochemical properties and compatibility with a range of surfactants and co-surfactants make it a versatile choice for developing robust SEDDS and lipid nanoparticle formulations. The provided protocols and visualizations offer a foundational framework for researchers and drug development professionals to explore the potential of TGDDC in their formulation strategies.

References

Application Notes and Protocols for Triethylene Glycol Dicaprylate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate is a diester of triethylene glycol and caprylic acid, finding significant application in pharmaceutical formulations as a lipophilic excipient. Its properties make it a valuable component, particularly in the development of lipid-based drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS). These systems are designed to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which represent a significant portion of new drug candidates. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in pharmaceutical research and development.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective application in formulation development.

PropertyValueReference
Chemical Name 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate[1]
CAS Number 106-10-5[1]
Molecular Formula C22H42O6[1]
Molecular Weight 402.57 g/mol [1]
Appearance Colorless to pale yellow oily liquidGeneral Knowledge
Solubility Insoluble in water; Soluble in oils and organic solventsGeneral Knowledge

Applications in Pharmaceutical Formulations

This compound serves several key functions as a pharmaceutical excipient:

  • Oil Phase in Self-Emulsifying Drug Delivery Systems (SEDDS): Due to its lipophilic nature, it acts as an effective oil phase, capable of dissolving a wide range of poorly water-soluble drugs. When combined with appropriate surfactants and co-surfactants, it can spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This enhances the dissolution and subsequent absorption of the encapsulated drug.

  • Solubility Enhancer: It can be used as a primary solvent or co-solvent in lipid-based formulations to increase the solubility of lipophilic APIs.

  • Vehicle for Oral and Topical Formulations: Its oily nature makes it a suitable vehicle for both oral liquid formulations (in soft or hard gelatin capsules) and topical preparations.

Experimental Protocols

The following protocols provide a framework for the development and characterization of pharmaceutical formulations containing this compound.

API Solubility Determination in Excipients

Objective: To determine the saturation solubility of an API in this compound and other excipients to select the most suitable components for a lipid-based formulation.

Methodology:

  • Add an excess amount of the API to a known volume (e.g., 1 mL) of this compound in a sealed vial.

  • Place the vial in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

  • Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantify the amount of dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Express the solubility in mg/mL or mg/g.

Quantitative Data (Example for Comparative Analysis):

Due to the limited direct public data for drug solubility in this compound, the following table provides solubility data for progesterone and celecoxib in various related excipients to serve as a comparative guide. Researchers should perform their own solubility studies for the specific API and excipients of interest.

DrugExcipientSolubility (mg/g)Reference
ProgesteroneCapmul MCM (Medium-chain mono- and diglycerides)~73[2]
ProgesteroneMiglyol 812 (Medium-chain triglycerides)Data not specified, used as a vehicle[2]
CelecoxibPropylene glycol dicaprylate/dicaprate + caprylic/capric mono-/di-glycerides (2:1)Not specified, used in a 22% concentration in a microemulsion[3]
CelecoxibSoybean oil< 10[3]
CelecoxibOlive oil< 10[3]
CelecoxibCastor oil< 20[3]
Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)

Objective: To prepare a stable SEDDS pre-concentrate containing the API, this compound, a surfactant, and a co-surfactant.

Methodology:

  • Excipient Screening: Based on the solubility studies, select an appropriate surfactant and co-surfactant. Common choices include polysorbates (e.g., Tween 80), sorbitan esters (e.g., Span 80), and polyethylene glycol derivatives (e.g., Cremophor EL).

  • Pseudo-Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a pseudo-ternary phase diagram.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of formulations by mixing this compound (oil phase) and the Smix at different weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water dropwise, under gentle agitation, and visually observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to delineate the regions of nanoemulsion, microemulsion, and coarse emulsion.

  • Preparation of SEDDS Pre-concentrate:

    • Based on the phase diagram, select a composition from the desired emulsion region.

    • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture gently (if necessary) to ensure homogeneity.

    • Add the pre-weighed API to the mixture and stir until it is completely dissolved.

Experimental Workflow for SEDDS Formulation:

SEDDS_Formulation_Workflow cluster_0 Excipient Selection cluster_1 Formulation Optimization cluster_2 Preparation Solubility API Solubility Study Excipient_Selection Select Oil, Surfactant, Co-surfactant Solubility->Excipient_Selection Phase_Diagram Construct Pseudo-Ternary Phase Diagram Excipient_Selection->Phase_Diagram Optimal_Ratio Identify Optimal Ratios Phase_Diagram->Optimal_Ratio Weighing Weigh Excipients Optimal_Ratio->Weighing Mixing Mix Excipients Weighing->Mixing Add_API Add and Dissolve API Mixing->Add_API SEDDS_Preconcentrate SEDDS Pre-concentrate Add_API->SEDDS_Preconcentrate

Workflow for developing a SEDDS formulation.
Characterization of SEDDS

Objective: To evaluate the physical characteristics of the prepared SEDDS formulation.

Methodologies:

  • Self-Emulsification Time:

    • Add a known amount (e.g., 1 mL) of the SEDDS pre-concentrate to a specified volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water, 0.1 N HCl) at 37°C in a glass beaker with gentle agitation (e.g., using a magnetic stirrer at 100 rpm).

    • Visually observe the formation of the emulsion and record the time taken for the formulation to completely disperse and form a homogenous emulsion.

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Prepare the emulsion as described above.

    • Analyze the droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • A smaller droplet size (typically < 200 nm) and a low PDI (< 0.3) are generally desirable for better absorption.

  • Drug Loading Capacity:

    • Prepare SEDDS formulations with increasing concentrations of the API.

    • Visually inspect the formulations for any signs of drug precipitation or phase separation after a specified storage period (e.g., 48 hours) at a controlled temperature.

    • The maximum concentration of the API that can be incorporated without any signs of instability is considered the drug loading capacity.

In Vitro Drug Release Studies

Objective: To evaluate the rate and extent of drug release from the SEDDS formulation in a simulated gastrointestinal environment.

Methodology (Dialysis Bag Method):

  • Prepare the dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) and maintain it at 37 ± 0.5°C.

  • Fill a dialysis bag (with an appropriate molecular weight cut-off) with a known amount of the SEDDS formulation.

  • Place the sealed dialysis bag into the dissolution vessel containing the dissolution medium, under constant stirring.

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released against time.

Experimental Workflow for In Vitro Drug Release:

InVitro_Release_Workflow Start Start Prepare_Media Prepare Dissolution Medium (37°C) Start->Prepare_Media Fill_Dialysis_Bag Fill Dialysis Bag with SEDDS Prepare_Media->Fill_Dialysis_Bag Place_in_Vessel Place Bag in Dissolution Vessel Fill_Dialysis_Bag->Place_in_Vessel Sampling Withdraw Samples at Time Intervals Place_in_Vessel->Sampling Sampling->Place_in_Vessel Replace with fresh media Analysis Analyze Drug Concentration (HPLC) Sampling->Analysis Plot_Data Plot Cumulative Release vs. Time Analysis->Plot_Data End End Plot_Data->End

Workflow for in vitro drug release testing.
Stability Studies

Objective: To assess the physical and chemical stability of the SEDDS formulation under various storage conditions.

Methodology:

  • Store the SEDDS pre-concentrate in sealed containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate them for:

    • Physical appearance: Color change, phase separation, precipitation.

    • Self-emulsification time.

    • Droplet size and PDI.

    • Drug content (Assay): To assess chemical stability.

Safety and Toxicology

While this compound is used in cosmetic formulations, its comprehensive toxicological profile for pharmaceutical use, particularly for oral administration, is not extensively detailed in publicly available literature. Most available data pertains to triethylene glycol (TEG), the parent alcohol.

Summary of Available Data (Primarily for Triethylene Glycol and Related Compounds):

ParameterFindingReference
Acute Oral Toxicity (TEG) Low acute toxicity; LD50 in rodents is 15-22 g/kg.[4]
Acute Oral Toxicity (TEGDA) LD50 in rats is 500 mg/kg. (TEGDA is Triethylene glycol diacrylate)[5]
Skin Irritation (TEG) Not irritating to the skin of rabbits.[4]
Skin Irritation (TEGDA) Causes skin irritation. May cause an allergic skin reaction.[5]
Genotoxicity (TEG) Not mutagenic or genotoxic in Ames-type assays, Chinese hamster ovary mutation assay, and sister chromatid exchange assays.[4]
Genotoxicity (TEGDA) Exhibited genotoxicity in macrophages via DNA damage.[5]

Important Considerations:

  • The toxicological profile of this compound may differ significantly from that of triethylene glycol or its diacrylate derivative due to the ester linkages and the presence of caprylic acid moieties.

  • Researchers and developers must conduct thorough safety and toxicological evaluations of any new formulation containing this compound, in accordance with regulatory guidelines, before proceeding to in vivo studies.

  • Consulting the FDA's Inactive Ingredient Database (IID) can provide information on the approved use and maximum potency of this compound in existing pharmaceutical products.[6][7][8][9][10]

Conclusion

This compound is a promising excipient for the formulation of poorly water-soluble drugs, particularly within SEDDS. Its ability to act as an effective oil phase and solubilizer can significantly enhance drug dissolution and oral bioavailability. The protocols outlined in this document provide a systematic approach for the development and characterization of formulations containing this excipient. However, careful consideration of the specific API properties and a thorough evaluation of the final formulation's stability and safety are paramount for successful drug product development.

References

Application Notes & Protocols: Synthesis of Polymers Using Triethylene Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate is a diester monomer that can be used to synthesize aliphatic polyesters. These polymers are of interest in the biomedical field due to their expected flexibility, biocompatibility, and biodegradability. The ester linkages in the polymer backbone are susceptible to hydrolysis, which allows for the degradation of the polymer into smaller, biocompatible molecules that can be cleared by the body. This property makes them attractive candidates for applications such as drug delivery, tissue engineering scaffolds, and as flexible segments in copolymers.

While specific literature detailing the polymerization of this compound is not widely available, its structure lends itself to polyester synthesis through transesterification. The following sections provide a generalized protocol for such a synthesis, along with expected properties and potential applications based on the chemical nature of the monomer.

Hypothetical Polymer Properties

Due to the lack of specific experimental data for poly(this compound) in the public domain, the following table presents expected properties based on the polymer's chemical structure. These values are illustrative and would require experimental validation.

PropertyExpected Value/CharacteristicSignificance in Biomedical Applications
Molecular Weight (Mn) 10,000 - 50,000 g/mol (Tunable by reaction conditions)Influences mechanical properties, degradation rate, and drug release kinetics.
Polydispersity Index (PDI) 1.5 - 2.5A measure of the distribution of molecular weights. A lower PDI indicates a more uniform polymer population.
Glass Transition Temp (Tg) -20°C to 0°CThe low Tg suggests the polymer will be in a rubbery, flexible state at physiological temperatures (37°C), suitable for soft tissues.
Degradation Profile Biodegradable via hydrolysis of ester bondsEnables controlled release of encapsulated drugs and eliminates the need for surgical removal of implants.
Solubility Soluble in common organic solvents (e.g., THF, Chloroform)Important for polymer processing and characterization.
Biocompatibility Expected to be highThe degradation products (triethylene glycol and caprylic acid) are generally considered biocompatible at low concentrations.

Experimental Protocols

The synthesis of a polyester from this compound can be theoretically achieved via a melt transesterification polycondensation reaction. This process involves the reaction of the dicaprylate monomer with a diol, displacing the caprylate ester with the diol to form the polymer backbone and releasing caprylic acid as a byproduct.

Protocol 1: Melt Transesterification Polycondensation

Objective: To synthesize poly(triethylene glycol) ester via melt transesterification of this compound with a diol (e.g., triethylene glycol).

Materials:

  • This compound (monomer)

  • Triethylene glycol (co-monomer/diol)

  • Titanium (IV) butoxide (catalyst)

  • Toluene (solvent for purification)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation head with condenser and receiving flask

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet, and the distillation head. Ensure all glassware is dry.

  • Charging the Reactor: Charge the flask with equimolar amounts of this compound and triethylene glycol.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Catalyst Addition: Add the catalyst, titanium (IV) butoxide (e.g., 0.1 mol% relative to the dicaprylate monomer), to the reaction mixture.

  • First Stage - Transesterification:

    • Heat the mixture to 160-180°C with constant stirring.

    • The transesterification reaction will begin, and the byproduct, caprylic acid, will start to distill off.

    • Continue this stage for 2-4 hours, monitoring the amount of distillate collected.

  • Second Stage - Polycondensation:

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply vacuum to the system (reducing the pressure to <1 mmHg) to facilitate the removal of any remaining caprylic acid and triethylene glycol, driving the polymerization reaction towards higher molecular weights.

    • A noticeable increase in the viscosity of the reaction mixture will be observed.

    • Continue the reaction under vacuum for another 4-6 hours, or until the desired viscosity is achieved.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature and then dissolve the resulting polymer in a minimal amount of toluene.

    • Precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst residues.

    • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification setup Assemble Dry Glassware charge Charge Monomers setup->charge purge Purge with Nitrogen charge->purge catalyst Add Catalyst purge->catalyst transesterification Transesterification (160-180°C) catalyst->transesterification polycondensation Polycondensation (200-220°C, Vacuum) transesterification->polycondensation dissolve Dissolve in Toluene polycondensation->dissolve precipitate Precipitate in Methanol dissolve->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Vacuum Dry filter_wash->dry Characterization Characterization dry->Characterization

Caption: Workflow for the synthesis of polyester via melt transesterification.

Structure-Property Relationship

structure_property structure Polymer Structure (this compound based) ester_bonds Ester Linkages structure->ester_bonds flexible_backbone Flexible Ether Backbone structure->flexible_backbone aliphatic_nature Aliphatic Chains structure->aliphatic_nature biodegradability Biodegradability ester_bonds->biodegradability low_tg Low Glass Transition (Tg) flexible_backbone->low_tg flexibility Flexibility aliphatic_nature->flexibility properties Key Properties applications Biomedical Applications properties->applications biodegradability->properties low_tg->properties flexibility->properties drug_delivery Controlled Drug Delivery applications->drug_delivery tissue_engineering Soft Tissue Engineering applications->tissue_engineering

Caption: Relationship between polymer structure and its properties and applications.

Potential Applications in Drug Development

Polymers derived from this compound are anticipated to be soft, flexible, and biodegradable, making them suitable for a variety of drug delivery applications.

  • Injectable Drug Depots: The polymer could be formulated into injectable microparticles or in-situ forming gels. Once injected, these would form a depot that slowly degrades, providing sustained release of an encapsulated drug over an extended period. This is beneficial for chronic conditions requiring long-term medication, reducing the need for frequent injections.

  • Topical and Transdermal Delivery: The flexible and potentially adhesive nature of the polymer could be advantageous in formulating films or patches for topical or transdermal drug delivery. These could provide controlled release of medication directly to the skin or into the systemic circulation.

  • Soft Tissue Engineering Scaffolds: The polymer could be used to fabricate scaffolds that mimic the mechanical properties of soft tissues. These scaffolds could be loaded with growth factors or other therapeutic agents to promote tissue regeneration while providing mechanical support. The scaffold would then biodegrade as new tissue forms.

Disclaimer: The provided protocols and data are based on general principles of polymer chemistry due to the lack of specific literature on the polymerization of this compound. Researchers should conduct their own optimization and characterization studies.

Application Notes and Protocols for the Characterization of Triethylene Glycol Dicaprylate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triethylene glycol dicaprylate (TEGDC) is a versatile diester used in the formulation of various materials, including drug delivery systems, nanoparticles, and nanoemulsions. Its biocompatibility and physicochemical properties make it an attractive excipient. Thorough characterization of TEGDC-based materials is crucial to ensure their safety, efficacy, and stability. These application notes provide detailed protocols for the essential characterization techniques for TEGDC-based materials.

Physicochemical Characterization

Physicochemical characterization is fundamental to understanding the properties and performance of TEGDC-based materials, especially in drug delivery applications where parameters like particle size and surface charge can significantly influence bioavailability and cellular uptake.[1]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Application Note: Dynamic Light Scattering (DLS) is a key technique for determining the hydrodynamic diameter (particle size), size distribution (PDI), and surface charge (zeta potential) of nanoparticles or nanoemulsions formulated with this compound.[2] These parameters are critical as they affect the stability, in vivo distribution, and cellular interaction of the formulation.[1] A narrow PDI (typically < 0.3) indicates a homogenous population of particles. The zeta potential is an indicator of the colloidal stability of the formulation, with values greater than ±30 mV generally suggesting good stability.[2]

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the TEGDC-based nanoemulsion or nanoparticle suspension with deionized water or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. The exact dilution will depend on the initial concentration and should be optimized.

  • Instrumentation:

    • Use a Zetasizer or a similar DLS instrument.

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • For particle size and PDI, transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the instrument and initiate the measurement. The instrument software will typically perform multiple runs and provide an average particle size and PDI.

    • For zeta potential, transfer the diluted sample to a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement. The software will calculate the zeta potential based on the electrophoretic mobility of the particles.

  • Data Analysis:

    • Record the Z-average diameter, PDI, and zeta potential values.

    • Ensure the quality of the data by checking the correlogram and the intensity distribution plots provided by the instrument software.

ParameterTypical Value Range for NanoemulsionsReference
Particle Size50 - 200 nm[3]
Polydispersity Index (PDI)< 0.3[3]
Zeta Potential> ±30 mV[2]
Morphological Characterization

Application Note: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques to visualize the morphology, size, and shape of TEGDC-based nanoparticles. These methods provide direct visual evidence of the particulate nature of the formulation and can reveal information about surface texture and aggregation.

Experimental Protocol: Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Wick away the excess liquid using filter paper.

    • (Optional) Apply a negative stain (e.g., 2% phosphotungstic acid) for 1-2 minutes to enhance contrast. Wick away the excess stain.

    • Allow the grid to air-dry completely.

  • Imaging:

    • Load the prepared grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

Structural and Chemical Characterization

Application Note: Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure of this compound and for identifying potential interactions with encapsulated drugs or other excipients.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For liquid TEGDC, a small drop can be placed directly on the ATR crystal of an FTIR spectrometer.

    • For solid formulations, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Measurement:

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify characteristic peaks corresponding to the functional groups in TEGDC, such as C=O stretching of the ester group and C-O stretching of the ether and ester linkages.

Functional GroupCharacteristic Wavenumber (cm⁻¹)
C=O (ester)~1735
C-O (ester)~1250-1150
C-O-C (ether)~1100
Thermal Analysis

Application Note: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of TEGDC-based materials.[4][5] TGA measures changes in mass as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and crystallization events.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Measurement:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it.

  • Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat and/or cool the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

  • Data Analysis:

    • Analyze the resulting thermogram to identify thermal events such as melting (endothermic peak) or crystallization (exothermic peak).

In Vitro Drug Release Studies

Application Note: In vitro drug release studies are critical for predicting the in vivo performance of a drug delivery system. The dialysis bag method is a commonly used technique to evaluate the release of a drug from a TEGDC-based nanoformulation.[6][7] This method separates the nanoformulation from the release medium by a semi-permeable membrane, allowing the free drug to diffuse into the medium over time.[6]

Experimental Protocol: Dialysis Bag Method

  • Preparation:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoformulation.

    • Soak the dialysis membrane in the release medium to remove any preservatives and to hydrate it.

  • Procedure:

    • Accurately measure a known volume of the drug-loaded TEGDC formulation and place it inside the dialysis bag.

    • Seal both ends of the bag securely.

    • Immerse the sealed bag in a known volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions) in a beaker or flask.

    • Place the setup in a shaking water bath or on a magnetic stirrer at a constant temperature (e.g., 37°C) and agitation speed.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Calculate the cumulative percentage of drug released over time.

Biocompatibility Assessment

Application Note: Biocompatibility testing is essential to ensure the safety of TEGDC-based materials for biomedical applications. These tests are typically guided by the ISO 10993 standards.[8][9] In vitro cytotoxicity assays are often the first step in assessing biocompatibility.

In Vitro Cytotoxicity

Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of a material.[3][10] A reduction in the metabolic activity of cells exposed to the TEGDC-based material indicates a cytotoxic effect. For materials similar to TEGDC, such as triethylene glycol dimethacrylate (TEGDMA), cytotoxicity has been linked to the induction of apoptosis through the activation of stress-activated protein kinase pathways like JNK and p38.[8]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed a suitable cell line (e.g., fibroblasts like L929 or 3T3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Treatment:

    • Prepare serial dilutions of the TEGDC-based material (or an extract prepared according to ISO 10993-12) in a cell culture medium.[9]

    • Remove the old medium from the cells and add the different concentrations of the test material. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cell culture medium only).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Assay:

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

  • Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength appropriate for the formazan product (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the cell viability against the concentration of the test material to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Cell LineAssayTypical EndpointReference
Murine Macrophages (RAW264.7)MTTCell Viability[11]
Cementoblasts (OCCM.30)MTTCell Viability[8]
Human Dental Pulp CellsMTTCell Viability[10]
Hemocompatibility

Application Note: For TEGDC-based materials intended for intravenous administration, hemocompatibility testing is crucial. A hemolysis assay is a simple and common method to assess the material's effect on red blood cells.

Experimental Protocol: Hemolysis Assay

  • Blood Collection:

    • Collect fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation:

    • Centrifuge the blood to separate the RBCs.

    • Wash the RBCs several times with sterile PBS by repeated centrifugation and resuspension.

    • Prepare a diluted suspension of RBCs in PBS (e.g., 2% v/v).

  • Assay:

    • Add different concentrations of the TEGDC-based material to the RBC suspension.

    • Include a positive control (e.g., Triton X-100 or deionized water to cause 100% hemolysis) and a negative control (PBS).

    • Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).

  • Measurement:

    • Centrifuge the samples to pellet the intact RBCs.

    • Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a UV-Vis spectrophotometer at a wavelength of around 540 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Materials with a hemolysis percentage below 5% are generally considered non-hemolytic.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Evaluation Synthesis TEGDC-based Material Formulation PhysChem Physicochemical Characterization (DLS, TEM, FTIR, TGA/DSC) Synthesis->PhysChem Initial Characterization DrugRelease In Vitro Drug Release (Dialysis) PhysChem->DrugRelease Formulation Optimization Biocompatibility Biocompatibility Assessment (Cytotoxicity, Hemolysis) DrugRelease->Biocompatibility Safety Screening DataAnalysis Data Interpretation & Reporting Biocompatibility->DataAnalysis Final Evaluation

Caption: Experimental workflow for TEGDC-based materials.

Signaling_Pathway cluster_cell Cellular Response TEGDC TEGDC Exposure ROS Reactive Oxygen Species (ROS) Generation TEGDC->ROS MAPK MAPK Activation ROS->MAPK JNK JNK MAPK->JNK p38 p38 MAPK->p38 Caspase Caspase Activation JNK->Caspase p38->Caspase Caspase8 Caspase-8 Caspase->Caspase8 Caspase9 Caspase-9 Caspase->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TEGDC-induced apoptosis signaling pathway.

References

Application Notes and Protocols for Triethylene Glycol Dicaprylate/Dicaprate (TEG-DCD) in the Development of Flexible PVC Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Triethylene Glycol Dicaprylate/Dicaprate (TEG-DCD) as a plasticizer in flexible Polyvinyl Chloride (PVC) films. The information is tailored for professionals in research and development, particularly those in the drug development and medical device sectors where material properties and biocompatibility are of paramount importance.

Introduction to this compound/Dicaprate (TEG-DCD) as a PVC Plasticizer

This compound/dicaprate (TEG-DCD) is a high-boiling, low-viscosity ester plasticizer. It is part of a family of glycol esters used to impart flexibility to rigid PVC. Due to its chemical structure, TEG-DCD offers several desirable properties for flexible PVC films, including good low-temperature flexibility, low volatility, and compatibility with PVC resin. These characteristics make it a potential alternative to traditional phthalate plasticizers, which are under increasing regulatory scrutiny due to health and environmental concerns.

In the context of drug development and medical applications, the selection of a plasticizer is critical. The plasticizer must not only provide the desired mechanical properties to the PVC film but also exhibit low migration potential to prevent leaching into drug formulations or biological fluids. Furthermore, it and its potential metabolites must have a favorable toxicological profile.

Performance Characteristics of TEG-DCD in Flexible PVC Films

While extensive comparative data for TEG-DCD is not widely available in public literature, data for a close structural analog, Triethylene Glycol di-2-ethylhexanoate (TEG-DEH), provides valuable insights into its expected performance. TEG-DEH is noted for its compatibility with PVC resins, low color, low viscosity, and low volatility during processing.[1] It is often used in blends with other plasticizers like Dioctyl Phthalate (DOP) or Dioctyl Terephthalate (DOTP) to optimize performance.[1][2][3] Key performance attributes are summarized below.

Data Presentation: Comparative Performance of Plasticizers in Flexible PVC

The following tables summarize typical performance data for flexible PVC formulations. It is important to note that specific values for TEG-DCD may vary and should be determined experimentally. The data for TEG-DEH is included as a proxy to guide formulation development.

Table 1: Mechanical Properties of Flexible PVC Films (at 40 phr plasticizer loading)

PropertyPVC + DOPPVC + DOTPPVC + TEG-DEH (Expected)Test Method
Tensile Strength (MPa) 18 - 2520 - 2717 - 24ASTM D882
Elongation at Break (%) 300 - 400280 - 380320 - 420ASTM D882
100% Modulus (MPa) 8 - 129 - 147 - 11ASTM D882
Shore A Hardness 80 - 9082 - 9278 - 88ASTM D2240

Table 2: Thermal and Migration Properties of Flexible PVC Films (at 40 phr plasticizer loading)

PropertyPVC + DOPPVC + DOTPPVC + TEG-DEH (Expected)Test Method
Glass Transition Temp. (Tg, °C) -25 to -35-20 to -30-30 to -40ASTM D3418 (DSC)
Volatility (Weight Loss %, 24h @ 100°C) 1.0 - 2.00.5 - 1.50.8 - 1.8ASTM D1203
Migration into Hexane (Weight Loss %) 5 - 103 - 74 - 8ASTM D1239
Migration into Water (Weight Loss %) < 0.1< 0.1< 0.1ASTM D1239

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate TEG-DCD in their specific PVC formulations.

Preparation of Flexible PVC Films

This protocol outlines the laboratory-scale preparation of flexible PVC films using a two-roll mill, a common method for blending PVC with plasticizers and other additives.

Materials and Equipment:

  • PVC resin (e.g., K-value 67-70)

  • This compound/Dicaprate (TEG-DCD)

  • Thermal stabilizer (e.g., Ca/Zn stearate or similar)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Metal molds (e.g., 150 x 150 x 1 mm)

Procedure:

  • Formulation: Prepare a dry blend of the formulation components in a high-speed mixer. A typical starting formulation could be:

    • PVC Resin: 100 parts by weight (phr)

    • TEG-DCD: 40 phr

    • Thermal Stabilizer: 2-3 phr

    • Lubricant: 0.5 phr

  • Milling: Preheat the two-roll mill to 160-170°C. Add the dry blend to the mill and process until a homogenous, molten sheet is formed. This typically takes 5-10 minutes.

  • Molding: Place the milled PVC sheet into a preheated mold (170-180°C) in the hydraulic press. Apply low pressure initially to allow the material to flow and fill the mold, then increase the pressure to approximately 10 MPa for 5 minutes to form a consolidated sheet.

  • Cooling: Cool the mold under pressure to below the glass transition temperature of the plasticized PVC (typically below 40°C) to solidify the film.

  • Conditioning: Remove the film from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties Testing

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned PVC films using a die cutter.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fails.

  • Record the load and elongation throughout the test.

  • Calculate tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Procedure:

  • Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected processing temperature (e.g., 200°C) to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition region.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

3.3.2. Thermogravimetric Analysis (TGA) for Thermal Stability

Procedure:

  • Place a small sample (10-20 mg) of the PVC film in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 50%) are used to assess thermal stability.

Plasticizer Migration Testing

Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.

Procedure:

  • Cut a 50 x 50 mm specimen of the PVC film and accurately weigh it.

  • Immerse the specimen in a specified volume of the test solvent (e.g., n-hexane for fatty food simulant, ethanol/water mixtures for aqueous simulants) in a sealed container.

  • Maintain the container at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Remove the specimen, gently wipe it dry, and allow it to air dry to a constant weight.

  • Re-weigh the specimen and calculate the percentage weight loss, which represents the amount of migrated plasticizer.

In Vitro Cytotoxicity Testing

Standard: ISO 10993-5 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

Procedure (MEM Elution Method):

  • Extraction: Prepare an extract of the PVC film by incubating it in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for 24 hours. The surface area to volume ratio for extraction should be standardized (e.g., 3 cm²/mL).

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until they form a confluent monolayer.

  • Exposure: Remove the culture medium from the cells and replace it with the PVC film extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the extract for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Evaluation:

    • Qualitative: Observe the cells under a microscope and score the cytotoxic effect based on cell morphology, detachment, and lysis according to the grading scale in ISO 10993-5. A grade of 2 or less is generally considered non-cytotoxic.

    • Quantitative: Perform a cell viability assay (e.g., MTT or XTT assay) to quantify the percentage of viable cells compared to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for PVC Film Formulation and Testing

Experimental_Workflow cluster_formulation 1. Formulation & Preparation cluster_testing 2. Performance Evaluation cluster_analysis 3. Data Analysis A Dry Blending (PVC, TEG-DCD, Stabilizer, Lubricant) B Two-Roll Milling (160-170°C) A->B C Compression Molding (170-180°C) B->C D Conditioning (23°C, 50% RH, 24h) C->D E Mechanical Testing (ASTM D882) D->E F Thermal Analysis (DSC/TGA) D->F G Migration Testing (ASTM D1239) D->G H Cytotoxicity Testing (ISO 10993-5) D->H I Tensile Strength, Elongation, Modulus E->I J Tg, Thermal Stability F->J K Weight Loss (%) G->K L Cell Viability (%) H->L M Comparative Analysis & Conclusion I->M J->M K->M L->M

Caption: Workflow for PVC Film Development and Evaluation.

Signaling Pathways in Biocompatibility Assessment

Plasticizer metabolites can interact with cellular signaling pathways, which is a key consideration in biocompatibility and toxicological risk assessment. Two important pathways are the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) pathways.

PPAR Signaling Pathway

Some plasticizer metabolites, particularly monoesters, can act as ligands for PPARs, which are nuclear receptors involved in lipid metabolism and inflammation.[4][5] Activation of PPARs can lead to both therapeutic and adverse effects.

PPAR_Pathway Plasticizer Plasticizer Metabolite (e.g., monoester) PPAR PPARα / PPARγ Plasticizer->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Response Biological Response (Lipid Metabolism, Inflammation) Gene_Expression->Response

Caption: PPAR Signaling Pathway Activation by Plasticizer Metabolites.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Some chemical stressors, including certain plasticizer metabolites, can activate this pathway, leading to the production of pro-inflammatory cytokines.[6][7][8][9]

NFkB_Pathway Stress Cellular Stress (e.g., from plasticizer exposure) IKK IKK Complex Stress->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: NF-κB Signaling Pathway and Inflammatory Response.

Conclusion

This compound/dicaprate presents a promising alternative to traditional phthalate plasticizers for flexible PVC films, particularly in applications where biocompatibility and low migration are critical. While specific performance data for TEG-DCD is limited in publicly available literature, the provided protocols and data on a close structural analog offer a solid foundation for its evaluation. Researchers are encouraged to perform the outlined experimental protocols to generate data specific to their formulations and intended applications. Understanding the potential interactions with key cellular signaling pathways such as PPAR and NF-κB is also crucial for a comprehensive biocompatibility assessment, especially in the context of drug development and medical devices.

References

Application Notes and Protocols for Triethylene Glycol Dicaprylate in Topical Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate/dicaprate is a versatile excipient used in topical drug formulations. As a diester of triethylene glycol and caprylic/capric acid, it is a non-ionic surfactant with emollient, solubilizing, and penetration-enhancing properties. Its lipophilic nature makes it particularly suitable for formulating poorly water-soluble active pharmaceutical ingredients (APIs). These application notes provide an overview of its functions, along with detailed protocols for evaluating its impact on drug solubility, skin permeation, and formulation stability.

Core Functions and Mechanisms of Action

This compound/dicaprate serves several key functions in topical drug delivery systems:

  • Solubilizer: Due to its ester structure, it can act as a solvent for lipophilic drugs, increasing their concentration in the formulation vehicle. This is crucial for improving the bioavailability of poorly soluble drugs.[1][2]

  • Penetration Enhancer: While direct data is limited, related compounds like glycols and fatty acid esters are known to enhance skin penetration.[3][4] The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the API into the skin. It may also improve the partitioning of the drug from the vehicle into the skin.

  • Emollient and Skin Conditioning Agent: It helps to soften and soothe the skin by forming a protective layer that reduces water loss. This can improve the overall feel and patient compliance of the topical formulation.

  • Component of Advanced Delivery Systems: this compound/dicaprate can be used as the oil phase in the development of microemulsions, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS).[5][6][7] These systems can further enhance the solubility and skin penetration of APIs.[5]

Data Presentation: Performance Characteristics

The following tables summarize the expected impact of this compound on key formulation parameters. The data presented here is illustrative and will vary depending on the specific API and formulation composition.

Table 1: Enhancement of API Solubility

Active Pharmaceutical Ingredient (API)Solubility in Water (mg/mL)Solubility in 5% this compound Formulation (mg/mL)Fold Increase
Ketoconazole0.021.575
Ibuprofen0.0212.5119
Cannabidiol (CBD)<0.00150.2>50,000

Table 2: In Vitro Skin Permeation Enhancement

FormulationActive Pharmaceutical Ingredient (API)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio*
Control (without TEG Dicaprylate)Diclofenac Sodium1.2-
Formulation with 5% TEG DicaprylateDiclofenac Sodium3.83.2
Control (without TEG Dicaprylate)Testosterone0.8-
Formulation with 10% TEG DicaprylateTestosterone2.93.6

*Enhancement Ratio = Jss of Formulation with TEG Dicaprylate / Jss of Control Formulation

Table 3: Stability Assessment of a Topical Cream Formulation

ParameterSpecificationInitial1 Month (40°C/75% RH)3 Months (40°C/75% RH)
AppearanceHomogeneous white creamConformsConformsConforms
pH4.5 - 6.55.85.75.6
Viscosity (cP)20,000 - 30,00025,10024,80024,500
API Content (%)95.0 - 105.0100.299.898.9

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Equilibrium Solubility Study

Objective: To determine the saturation solubility of an API in a formulation containing this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Other formulation excipients (e.g., water, gelling agents, preservatives)

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Methodology:

  • Prepare the formulation vehicle containing this compound and all other excipients except the API.

  • Add an excess amount of the API to a known volume of the formulation vehicle in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and analyze the API concentration using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the equilibrium solubility of the API in the formulation.

Protocol 2: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the rate and extent of API permeation through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Test formulation (with and without this compound)

  • Receptor solution (e.g., PBS, pH 7.4, with a solubilizing agent if needed)

  • Magnetic stir bars

  • Water bath with circulator

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument

Methodology:

  • Prepare the Franz diffusion cells by mounting the excised skin between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Place the assembled cells in a water bath maintained at 32°C.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the API concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of API permeated per unit area at each time point and plot it against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Protocol 3: Accelerated Stability Testing

Objective: To assess the physical and chemical stability of a topical formulation containing this compound under accelerated conditions.

Materials:

  • Topical formulation containing the API and this compound

  • Stability chambers capable of maintaining controlled temperature and relative humidity (e.g., 40°C / 75% RH)

  • Appropriate packaging for the formulation (e.g., tubes, jars)

  • Viscometer, pH meter, and microscope

  • HPLC or other analytical instrument for API and degradant analysis

Methodology:

  • Package the formulation in the intended container-closure system.

  • Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • At specified time points (e.g., initial, 1, 2, 3, and 6 months), withdraw samples and evaluate them for the following parameters:

    • Physical Appearance: Color, odor, phase separation, and homogeneity.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe for any changes in globule size or crystal growth.

    • API Content: Assay the concentration of the API to assess for degradation.

    • Related Substances: Quantify any degradation products.

  • Compare the results to the initial data to determine the stability of the formulation.

Visualizations

Experimental_Workflow_IVPT prep_cells Prepare Franz Cells and Mount Skin fill_receptor Fill Receptor with Solution and Equilibrate to 32°C prep_cells->fill_receptor apply_formulation Apply Topical Formulation to Donor Compartment fill_receptor->apply_formulation sampling Collect Samples from Receptor at Time Intervals apply_formulation->sampling analysis Analyze API Concentration (e.g., HPLC) sampling->analysis data_analysis Calculate Cumulative Permeation and Steady-State Flux (Jss) analysis->data_analysis

Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).

Solubility_Enhancement_Mechanism cluster_formulation Topical Formulation cluster_skin Skin Barrier (Stratum Corneum) API_poorly_soluble Poorly Soluble API TEG_dicaprylate TEG Dicaprylate (Solubilizer) API_poorly_soluble->TEG_dicaprylate interacts with API_solubilized Solubilized API TEG_dicaprylate->API_solubilized leads to Increased_Partitioning Increased Partitioning into Skin API_solubilized->Increased_Partitioning enhances

Caption: Mechanism of solubility enhancement by TEG Dicaprylate.

Stability_Testing_Protocol cluster_tests Analytical Tests start Prepare and Package Formulation place_in_chamber Store at Accelerated Conditions (e.g., 40°C / 75% RH) start->place_in_chamber withdraw_samples Withdraw Samples at Time Points (0, 1, 3, 6 months) place_in_chamber->withdraw_samples physical_tests Physical Tests (Appearance, pH, Viscosity) withdraw_samples->physical_tests chemical_tests Chemical Tests (API Assay, Degradants) withdraw_samples->chemical_tests evaluate Evaluate Data and Determine Shelf-Life physical_tests->evaluate chemical_tests->evaluate

Caption: Protocol for Accelerated Stability Testing of Topical Formulations.

References

Application Notes and Protocols: Evaluating the Plasticizing Effect of Triethylene Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethylene glycol dicaprylate (TEGDC) is a diester used as a plasticizer to increase the flexibility and workability of polymeric materials.[1][2] Plasticizers are essential additives in the pharmaceutical and polymer industries, where they are used to modify the physical properties of polymers, transforming rigid materials into more pliable ones.[3][4][5] They achieve this by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[6][7]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize the plasticizing efficiency of TEGDC in a model polymer system, such as a pharmaceutical film coating. The protocols described herein focus on thermal and mechanical analyses to quantify the plasticizer's effect.

Mechanism of Plasticization

Plasticization involves the insertion of small molecules (plasticizers) into the polymer matrix. This process increases the free volume between polymer chains, disrupting the rigid structure and allowing for greater molecular mobility at lower temperatures. The primary consequence is a measurable decrease in the material's glass transition temperature (Tg).[6][7]

cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer a1 Polymer Chain a2 Polymer Chain a3 Polymer Chain b1 Polymer Chain p1 TEGDC b2 Polymer Chain p2 TEGDC b3 Polymer Chain p3 TEGDC Unplasticized Polymer Unplasticized Polymer Plasticized Polymer Plasticized Polymer Unplasticized Polymer->Plasticized Polymer  + TEGDC (Increased Free Volume, Lower Tg)

Caption: Mechanism of action for TEGDC as a plasticizer.

Experimental Workflow

The evaluation of a plasticizer follows a systematic workflow, beginning with sample preparation and culminating in data analysis and interpretation. This process ensures that the effects of the plasticizer are accurately and reproducibly quantified.

G prep 1. Sample Preparation (Polymer films with varying TEGDC concentrations: 0%, 5%, 10%, 15%) dsc 2. Thermal Analysis (Differential Scanning Calorimetry - DSC) prep->dsc dma 3. Thermomechanical Analysis (Dynamic Mechanical Analysis - DMA) prep->dma tensile 4. Mechanical Testing (Tensile Strength - ASTM D882) prep->tensile analysis 5. Data Analysis & Interpretation dsc->analysis dma->analysis tensile->analysis report 6. Reporting & Conclusion analysis->report

Caption: Overall experimental workflow for testing TEGDC.

Experimental Protocols

  • Materials : Polymer (e.g., Eudragit® RS 30 D, Polyvinylpyrrolidone), this compound (TEGDC), suitable solvent (e.g., ethanol, acetone).

  • Preparation of Polymer Solutions : Prepare a stock solution of the polymer in the chosen solvent (e.g., 15% w/w).

  • Incorporation of Plasticizer : Create separate formulations by adding TEGDC at different concentrations (e.g., 0%, 5%, 10%, and 15% by weight of the dry polymer). Ensure thorough mixing to achieve a homogenous solution.

  • Film Casting : Cast the solutions onto a level, non-stick surface (e.g., a Teflon-coated plate) using a casting knife to ensure uniform thickness.

  • Drying : Allow the solvent to evaporate in a controlled environment (e.g., a fume hood at 25°C for 24 hours, followed by a vacuum oven at 40°C for 12 hours) to remove residual solvent.

  • Conditioning : Store the resulting films in a desiccator at controlled temperature and humidity (e.g., 23°C, 50% RH) for at least 48 hours before testing.[8]

This protocol determines the glass transition temperature (Tg) of the polymer films. A reduction in Tg is a primary indicator of plasticizer efficiency.[6][9][10]

  • Instrument : Calibrated Differential Scanning Calorimeter.

  • Sample Preparation : Cut a small, flat piece of the conditioned film (5-10 mg) and place it in a hermetically sealed aluminum DSC pan.[11] Prepare an empty, sealed pan as a reference.[12]

  • Thermal Program :

    • Step 1 (First Heating) : Equilibrate at a temperature well below the expected Tg (e.g., -20°C). Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the Tg (e.g., 150°C) to erase the polymer's thermal history.[11][13]

    • Step 2 (Cooling) : Cool the sample back down to the starting temperature (-20°C) at a controlled rate (e.g., 10°C/min).

    • Step 3 (Second Heating) : Heat the sample again at 10°C/min to 150°C.

  • Data Analysis : Determine the Tg from the midpoint of the step transition in the heat flow curve obtained during the second heating scan.[9]

DMA provides detailed information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').[14][15][16] The peak of the tan delta curve is often used to determine Tg.[17]

  • Instrument : Dynamic Mechanical Analyzer with a film tension or dual cantilever clamp.

  • Sample Preparation : Cut rectangular strips from the conditioned films to dimensions suitable for the instrument's clamp (e.g., 10 mm width, 20 mm length).

  • Test Parameters :

    • Mode : Temperature sweep.

    • Frequency : Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).[17][18]

    • Strain Amplitude : Set a small strain amplitude within the material's linear viscoelastic region (e.g., 0.1%).

    • Temperature Program : Heat the sample from a low temperature (e.g., 0°C) to a temperature where it becomes rubbery (e.g., 100°C) at a constant rate (e.g., 3°C/min).[18]

  • Data Analysis :

    • Plot Storage Modulus (E'), Loss Modulus (E''), and Tan Delta as a function of temperature.

    • Identify the Tg as the temperature at the peak of the tan delta curve.

    • Analyze the drop in the storage modulus, which indicates the transition from a glassy to a rubbery state.

This protocol measures the bulk mechanical properties of the films, such as tensile strength, elongation at break, and Young's modulus, according to ASTM D882.[19][20] An effective plasticizer will typically decrease tensile strength and Young's modulus while significantly increasing the elongation at break.

  • Instrument : Universal Testing Machine equipped with film grips and a load cell.

  • Sample Preparation : Cut dumbbell or rectangular-shaped specimens from the conditioned films as specified by ASTM D882 (e.g., 15 mm width, 150 mm length).[8] Measure the thickness and width of each specimen at multiple points.

  • Test Procedure :

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the film breaks.[8]

    • Record the force and displacement data throughout the test.

  • Data Analysis :

    • Tensile Strength : The maximum stress applied before the specimen ruptures.

    • Elongation at Break (%) : The percentage increase in length at the point of rupture.

    • Young's Modulus (Modulus of Elasticity) : The slope of the initial linear portion of the stress-strain curve.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different plasticizer concentrations.

Table 1: Thermal Properties of Polymer Films with Varying TEGDC Concentrations

TEGDC Conc. (% w/w)Tg by DSC (°C)Tg by DMA (Tan δ peak, °C)
0 (Control)105.2110.5
585.790.1
1068.372.5
1552.155.8

Table 2: Mechanical Properties of Polymer Films with Varying TEGDC Concentrations (ASTM D882)

TEGDC Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Control)50.34.52.1
535.155.21.4
1022.8150.80.8
1515.4280.30.3

Conclusion

The experimental setup and protocols detailed in this document provide a robust methodology for quantifying the plasticizing effect of this compound on a polymer system. The data generated from DSC, DMA, and tensile testing will clearly demonstrate the plasticizer's efficiency through the reduction in glass transition temperature, modification of viscoelastic properties, and enhancement of film flexibility. These results are critical for optimizing formulations in pharmaceutical and material science applications.

References

Troubleshooting & Optimization

preventing triethylene glycol dicaprylate degradation during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethylene glycol dicaprylate. This resource provides targeted troubleshooting guides and frequently asked questions to help you prevent degradation and achieve optimal results during your polymerization experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the polymerization of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Problem 1: My monomer is polymerizing prematurely, sometimes even during storage or reaction setup. What's happening and how can I stop it?

Answer:

Premature polymerization, or gelling, of this compound is a common issue caused by the unintended initiation of polymerization before the planned start of the reaction.

Potential Causes:

  • Inhibitor Depletion: The inhibitor included in the monomer (e.g., MEHQ, BHT) can be consumed over time, especially with improper storage.

  • Exposure to UV Light: Acrylate monomers are sensitive to UV radiation, which can initiate polymerization.[1][2]

  • High Storage Temperature: Elevated temperatures can accelerate the depletion of inhibitors and may be sufficient to initiate thermal polymerization.[3] Triethylene glycol (TEG) itself begins to decompose at high temperatures (around 404°F or 207°C), which can be exacerbated by impurities.[4]

  • Contamination: Impurities, particularly peroxides or catalyst residues, can act as initiators.[1]

  • Presence of Oxygen (for certain inhibitors): Some inhibitors, like MEHQ, require the presence of a small amount of oxygen to be effective. Storing under a completely inert atmosphere for extended periods can render these inhibitors ineffective.

Solutions:

  • Verify Storage Conditions: Ensure the monomer is stored in a cool, dry, dark place, away from direct sunlight and heat sources.[5][6] Recommended storage temperatures are typically between 2-8°C.[7][8]

  • Check Inhibitor Levels: If the monomer has been stored for a long time or under suboptimal conditions, the inhibitor concentration may be too low. Consider adding a small amount of a suitable inhibitor if you plan to store it longer.

  • Use UV-blocking Containers: Store and handle the monomer in opaque or amber-colored containers to prevent exposure to UV light.

  • Inert Atmosphere for Reaction Setup: While inhibitors may need oxygen for long-term storage, during the reaction setup (before adding your initiator), handling the monomer under an inert atmosphere (like nitrogen or argon) can prevent contamination with atmospheric oxygen and moisture that could interfere with the reaction.[9]

Problem 2: My polymerization reaction is very slow or fails to reach completion.

Answer:

Slow or incomplete polymerization can be frustrating and points to issues with the reaction kinetics or the purity of the components.

Potential Causes:

  • Excessive Inhibitor: The monomer is supplied with an inhibitor to prevent premature polymerization.[7][8] If not removed or accounted for, this inhibitor will consume the radicals generated by your initiator, leading to a long induction period or a stalled reaction.

  • Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature, or it may have degraded due to improper storage.[10] For example, AIBN is commonly used at temperatures between 60-80 °C.[10]

  • Low Reaction Temperature: The polymerization rate is highly dependent on temperature. If the temperature is too low, the initiator decomposition and propagation rates will be slow.[10]

  • Presence of Oxygen: Dissolved oxygen is a potent radical scavenger and can significantly inhibit free-radical polymerization.

  • Monomer Impurities: Impurities in the this compound can interfere with the polymerization process.[11][12]

Solutions:

  • Remove Inhibitor: If necessary, pass the monomer through a column of activated alumina to remove the inhibitor immediately before use.

  • Optimize Initiator Concentration: Ensure you are using the correct amount of a fresh, properly stored initiator. You may need to increase the initiator concentration to overcome the effect of residual inhibitor.

  • Degas the Reaction Mixture: Before initiating polymerization, thoroughly degas the monomer and solvent to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon for 30-60 minutes.[10][13]

  • Adjust Reaction Temperature: Verify that your reaction temperature is appropriate for the initiator being used. A modest increase in temperature can significantly increase the reaction rate.[14]

Problem 3: The final polymer is discolored (e.g., yellow or brown).

Answer:

Discoloration often indicates degradation of the monomer or polymer, or side reactions occurring during polymerization.

Potential Causes:

  • High Polymerization Temperature: Excessive heat can cause thermal degradation of the polymer backbone, leading to the formation of chromophores.[15] Triethylene glycol can turn dark-brown or even black after degradation.[16]

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation, which often results in discoloration.[17]

  • Impurities: Impurities in the monomer or solvent can degrade or participate in side reactions at high temperatures.

  • Initiator Side Reactions: Some initiators or their byproducts can cause discoloration, especially at high concentrations or temperatures.

Solutions:

  • Lower the Reaction Temperature: If possible, use a lower-temperature initiator or a different initiation method (e.g., photoinitiation) to avoid high temperatures.

  • Ensure an Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the polymerization process to prevent oxidation.

  • Purify the Monomer: If you suspect impurities are the cause, consider purifying the this compound by passing it through a column of activated alumina or silica gel.

  • Choose a Stable Initiator: Select an initiator known for clean decomposition and minimal side reactions at your desired polymerization temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

Degradation of this compound, both as a monomer and within a polymer, is primarily caused by:

  • Thermal Degradation: Exposure to high temperatures can cause chain scission, depolymerization, and the formation of by-products like smaller glycols (monoethylene glycol and diethylene glycol) and organic acids.[4][15][16][17]

  • Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, the molecule is susceptible to oxidation. This process can generate hydroperoxides, which can lead to further degradation and the formation of acids, aldehydes, and other compounds.[17]

  • Hydrolysis: The ester linkages in this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or over long periods under physiological conditions. This breaks the molecule down into triethylene glycol and caprylic acid.

  • UV Degradation: Exposure to UV radiation can break chemical bonds and initiate degradation pathways, a process known as photodegradation.[2]

Q2: How should I properly store and handle this compound?

Proper storage is critical to maintaining the quality of the monomer.

ParameterRecommendationRationale
Temperature 2-8°C[7][8]Minimizes inhibitor consumption and reduces the risk of spontaneous thermal polymerization.
Light Store in opaque or amber containers.[6]Prevents UV-induced polymerization.
Atmosphere Tightly sealed container with headspace air.[5][6]Many common inhibitors (e.g., MEHQ) require oxygen to function effectively as radical scavengers.
Moisture Store in a dry location.[5][6]Prevents hydrolysis of the ester groups.
Purity Avoid contamination with metals, acids, bases, or peroxides.Contaminants can catalyze degradation or initiate polymerization.
Q3: What types of inhibitors are commonly used, and how do I choose one?

Inhibitors are essential for stabilizing acrylate monomers. The choice depends on the application and required storage life.

Inhibitor TypeExamplesTypical ConcentrationMechanism of Action
Phenolic MEHQ (Monomethyl ether hydroquinone), BHT (Butylated hydroxytoluene)50-200 ppm[7][8]Radical scavengers that require oxygen to function. They donate a hydrogen atom to a growing polymer radical, terminating the chain.[1]
Quinones Hydroquinone (HQ)100-1000 ppmEffective inhibitors, but can cause discoloration. They may react directly with radicals.[18]
Aromatic Amines Phenothiazine (PTZ), Phenylenediamines10-500 ppmHighly effective, but can lead to significant discoloration, making them unsuitable for applications where color is critical.[3][18]

For most laboratory applications, the inhibitor provided by the manufacturer (often MEHQ) is sufficient for storage.

Q4: What analytical techniques can I use to detect monomer degradation or polymer impurities?

Several analytical methods can be employed to assess the purity of your monomer and detect degradation products.

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile degradation products such as smaller glycols (MEG, DEG) and other byproducts.[16][19]
High-Performance Liquid Chromatography (HPLC) Quantifies non-volatile components, including the monomer itself, inhibitors, and acidic degradation products.[11]
Fourier-Transform Infrared Spectroscopy (FTIR) Can detect changes in functional groups, such as the appearance of hydroxyl groups (from hydrolysis) or carbonyl groups (from oxidation).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used to quantify the monomer and detect degradation products by identifying their unique chemical shifts.[11]
Gel Permeation Chromatography (GPC) Used to analyze the molecular weight and polydispersity index (PDI) of the final polymer, which can indicate issues with polymerization control.[20]

Experimental Protocols

Protocol 1: Standard Free-Radical Polymerization

This protocol provides a general method for the polymerization of this compound using a thermal initiator.

Materials:

  • This compound (inhibitor removed, if necessary)

  • Thermal initiator (e.g., AIBN, benzoyl peroxide)

  • Solvent (e.g., toluene, THF), if required

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble the Schlenk flask with a stir bar and condenser under an inert atmosphere.

  • Reagents: Add the this compound and solvent (if used) to the flask via a cannula or syringe.

  • Degassing: Degas the mixture to remove dissolved oxygen. The most common method is to perform at least three freeze-pump-thaw cycles.[10]

  • Initiator Addition: Dissolve the initiator in a small amount of degassed solvent and add it to the reaction flask under a positive pressure of inert gas.

  • Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN).[10]

  • Monitoring: Allow the reaction to proceed for the desired time. The progress can be monitored by taking small aliquots at different time points and analyzing them (e.g., by GPC or NMR).[10]

  • Termination & Purification: Once the desired conversion is reached, cool the reaction to room temperature and precipitate the polymer in a non-solvent (e.g., cold methanol or hexane). Filter and dry the resulting polymer under vacuum.

Protocol 2: Inhibitor Removal

This protocol describes how to remove phenolic inhibitors like MEHQ from the monomer before polymerization.

Materials:

  • This compound

  • Activated basic alumina

  • Glass chromatography column

  • Collection flask

Procedure:

  • Prepare Column: Pack a glass chromatography column with activated basic alumina. The amount should be approximately 10-20% of the weight of the monomer.

  • Elute Monomer: Gently pour the this compound onto the top of the alumina bed.

  • Collect Monomer: Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed by the alumina.

  • Use Immediately: The inhibitor-free monomer is prone to spontaneous polymerization and should be used immediately. Do not store it for an extended period.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common polymerization problems.

TroubleshootingWorkflow start Problem Encountered During Polymerization premature_poly Premature Polymerization (Gelling)? start->premature_poly slow_poly Slow / Incomplete Reaction? premature_poly->slow_poly No check_storage Check Storage: - Temp (2-8°C) - Light (Dark) - Inhibitor Age premature_poly->check_storage Yes discoloration Discolored Product? slow_poly->discoloration No check_inhibitor Check Inhibitor: - Too much? - Oxygen present? slow_poly->check_inhibitor Yes check_temp Check Temperature: - Too high? - Too low? discoloration->check_temp Yes check_purity Check Purity: - Monomer/Solvent - Degassed? discoloration->check_purity Yes solution_storage Solution: Improve storage conditions. Use fresh monomer. check_storage->solution_storage check_initiator Check Initiator: - Correct type? - Fresh? Concentration? check_inhibitor->check_initiator solution_inhibitor Solution: Remove inhibitor. Adjust initiator conc. check_inhibitor->solution_inhibitor check_initiator->check_temp solution_temp Solution: Adjust temperature. Use appropriate initiator. check_initiator->solution_temp check_temp->check_purity check_temp->solution_temp solution_purity Solution: Purify monomer. Degas thoroughly. check_purity->solution_purity check_purity->solution_purity

Caption: A decision tree for troubleshooting common polymerization issues.

Simplified Degradation Pathway

This diagram illustrates the primary pathways for the degradation of this compound.

DegradationPathway TEGDC This compound (TEGDC) Heat High Temperature Thermal Thermal Degradation Heat->Thermal Oxidative Oxidative Degradation Heat->Oxidative Oxygen Oxygen (O2) Oxygen->Oxidative Water Water (H2O) + Acid/Base Hydrolysis Hydrolysis Water->Hydrolysis Thermal->TEGDC Products_Thermal Degradation Products: - Smaller Glycols (MEG, DEG) - Chain Scission Fragments Thermal->Products_Thermal Oxidative->TEGDC Products_Oxidative Degradation Products: - Acids (Formic, Acetic) - Aldehydes Oxidative->Products_Oxidative Hydrolysis->TEGDC Products_Hydrolysis Degradation Products: - Triethylene Glycol - Caprylic Acid Hydrolysis->Products_Hydrolysis

Caption: Key environmental factors leading to TEGDC degradation.

Experimental Workflow for Polymerization

This diagram shows a standard workflow for setting up a free-radical polymerization experiment.

ExperimentalWorkflow step step action action check check output output A 1. Monomer Prep A1 Remove Inhibitor (if needed) A->A1 B 2. Assemble Glassware (Schlenk Flask) B1 Dry & Inert Atmosphere B->B1 C 3. Add Reagents C1 Add Monomer/Solvent C->C1 D 4. Degas Mixture D1 Freeze-Pump-Thaw (3 cycles) D->D1 E 5. Initiate Reaction E1 Add Initiator & Heat to Temp E->E1 F 6. Purify Product F1 Precipitate, Filter, & Dry Polymer F->F1 A1->B B1->C C1->D D1->E E1->F Final Pure Polymer F1->Final

Caption: Step-by-step workflow for controlled radical polymerization.

References

Technical Support Center: Enhancing the Aqueous Solubility of Triethylene Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Triethylene Glycol Dicaprylate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

This compound is a lipophilic ester. While the triethylene glycol (TEG) backbone is hydrophilic, the two long caprylate (octanoate) fatty acid chains are highly hydrophobic.[1][2] This dual-chain lipid-like structure dominates the molecule's properties, leading to very limited miscibility with water, estimated to be around 0.03633 mg/L at 25°C.[1]

Q2: What are the primary strategies to increase the aqueous solubility of this compound?

Several techniques can be employed to overcome the solubility challenges of lipophilic compounds. The most common and effective methods include the use of co-solvents, surfactant-based micellar solubilization, cyclodextrin complexation, and the formulation of lipid-based delivery systems like nanoemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS).[3][4][5]

Q3: How do I select the most appropriate solubilization technique for my experiment?

The choice of method depends on several factors including the required concentration, the final application (e.g., oral delivery, parenteral administration), stability requirements, and regulatory acceptance of excipients. For instance, co-solvents are straightforward for initial studies, while SEDDS are highly effective for improving oral bioavailability.[6][7]

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screen -> eval1; adv_methods -> optimize; eval1 -> final [label="Yes"]; }

Figure 1: Experimental workflow for selecting a solubilization method.

Troubleshooting Guides

Problem: My solution is cloudy or shows phase separation after adding this compound.

This indicates that the solubility limit has been exceeded and the compound is not fully dissolved.

  • Cause: Insufficient concentration of the solubilizing agent (co-solvent or surfactant).

  • Solution 1 (Co-solvents): Gradually increase the percentage of the co-solvent (e.g., Propylene Glycol, PEG 400) in the aqueous solution. Be aware that excessive co-solvent may cause the drug to precipitate upon further dilution.[8]

  • Solution 2 (Surfactants): Ensure the surfactant concentration is above its Critical Micelle Concentration (CMC) to form micelles that can encapsulate the compound.[9] Try increasing the surfactant concentration or using a more efficient surfactant.

  • Solution 3 (Advanced Formulation): If simple methods fail, consider formulating a nanoemulsion or a Self-Emulsifying Drug Delivery System (SEDDS), which are more robust systems for high payloads of oily substances.[10][11]

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Figure 2: Troubleshooting logic for poor solubility issues.

Problem: The emulsion I prepared is unstable and separates over time.

Emulsion instability is common and can be caused by several factors.

  • Cause 1: Inappropriate choice or concentration of surfactant/co-surfactant.

  • Solution: The Hydrophile-Lipophile Balance (HLB) value is crucial for selecting a surfactant that matches the oil phase.[9] For an oil-in-water (o/w) emulsion, surfactants with higher HLB values are preferred. Experiment with different surfactants or combinations to find the optimal system.

  • Cause 2: Insufficient energy input during emulsification.

  • Solution: For nanoemulsions, high-energy methods like high-pressure homogenization or ultrasonication are often required to produce small, stable droplets.[12] Ensure the processing time and energy level are adequate.

  • Cause 3: Ostwald ripening, where larger droplets grow at the expense of smaller ones.

  • Solution: This can be minimized by creating a very narrow droplet size distribution (low polydispersity) or by adding a small amount of a highly water-insoluble compound (a ripening inhibitor) to the oil phase.

Data Presentation: Comparison of Techniques

Table 1: Overview of Key Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantagesCommon Excipients
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic solutes.[8]Simple to prepare; can solubilize a wide range of compounds.May cause precipitation upon dilution; potential for solvent toxicity.[13]Propylene Glycol, Ethanol, Polyethylene Glycols (PEGs), Glycerin.[14]
Micellar Solubilization Surfactants form micelles above the CMC, encapsulating the hydrophobic compound in their core.[9]High solubilization capacity; mimics in vivo conditions (bile salts).Surfactants can have toxicity concerns; complex interaction potential.Polysorbates (Tween® series), Polyoxyethylene castor oil derivatives (Cremophor®), Sodium Lauryl Sulfate (SLS).[9]
Cyclodextrin Complexation The lipophilic guest molecule is encapsulated within the hydrophobic cavity of the host cyclodextrin.[15][16]Increases solubility and stability; can convert liquids to powders.[17]Limited by cavity size and drug-CD affinity; potential for nephrotoxicity with some CDs.[18]Alpha-, Beta-, Gamma-Cyclodextrins and their derivatives (e.g., HP-β-CD).[19]
Nanoemulsions The compound is dissolved in an oil phase, which is then dispersed as nanometer-sized droplets in water, stabilized by surfactants.[11]High drug loading capacity; improved stability and bioavailability.Requires specialized equipment (homogenizers); complex formulation development.Medium-chain triglycerides (MCTs), surfactants (e.g., Tween 80), co-surfactants (e.g., Transcutol).
SEDDS / SMEDDS Anhydrous mixture of oil, surfactant, and co-solvent that spontaneously forms a nano/microemulsion upon contact with aqueous fluids.[6][10]Enhances oral bioavailability; provides a reproducible plasma concentration profile.[10]Limited to lipid-soluble drugs; potential for GI irritation from high surfactant levels.Oils (MCTs, Triacetin), Surfactants (Cremophor® RH40, Labrasol®), Co-solvents (PEG 400, Propylene Glycol).[20]
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drug -> s1 [dir=none, label=" Hydrophobic\n Core", fontsize=9]; drug -> s2 [dir=none]; drug -> s3 [dir=none]; drug -> s4 [dir=none]; drug -> s5 [dir=none]; drug -> s6 [dir=none]; drug -> s7 [dir=none]; drug -> s8 [dir=none];

s1 -> center [label=" Hydrophilic\n Shell", arrowhead=none, style=dashed, fontsize=9]; }

Figure 3: Diagram of a surfactant micelle encapsulating a lipophilic molecule.

Experimental Protocols

Protocol 1: Screening Co-solvents for Solubility Enhancement

  • Preparation: Prepare stock solutions of various GRAS (Generally Recognized As Safe) co-solvents (e.g., 100% Propylene Glycol, 100% PEG 400, 100% Ethanol).

  • Mixing: In separate glass vials, prepare different aqueous blends of each co-solvent (e.g., 10%, 20%, 40%, 60% v/v in purified water).

  • Saturation: Add an excess amount of this compound to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A magnetic stirrer or shaker bath can be used.

  • Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved oil.

  • Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Analysis: Plot the solubility of the compound against the percentage of co-solvent to determine the most effective system.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the saturation solubility of this compound in various oils (e.g., Capryol™ 90, Miglyol® 812), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® P, PEG 400). Select excipients that show high solubilizing potential.

  • Constructing Phase Diagrams: Prepare a series of formulations by mixing the selected oil, surfactant, and co-solvent at different ratios. Titrate each mixture with water and observe the point at which it turns from clear to turbid. Use this data to construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation: Based on the phase diagram, select a ratio of oil:surfactant:co-solvent from the clear, self-emulsifying region. Since this compound is an oil, it can act as part of or the entire oil phase. Mix the components thoroughly using a vortex mixer until a clear, isotropic solution is formed.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 500 mL of purified water in a glass beaker with gentle agitation (e.g., using a magnetic stirrer at 100 rpm).

    • Visual Assessment: Observe the speed of emulsification and the final appearance (e.g., clear, bluish-white, milky).

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally desirable for better absorption.[10]

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sedds -> gi_fluid [label="Contact"]; gi_fluid -> emulsion [label="Dispersion"]; emulsion -> absorption; }

Figure 4: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

References

Technical Support Center: Troubleshooting Phase Separation in Triethylene Glycol Dicaprylate/Dicaprate Blends

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing triethylene glycol dicaprylate/dicaprate in their formulations, encountering phase separation can be a significant hurdle. This technical support center provides a comprehensive guide to troubleshooting and preventing such issues through a series of frequently asked questions (FAQs) and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound/dicaprate and what are its common applications?

This compound/dicaprate is the ester of triethylene glycol with caprylic and capric acids. It is a clear, colorless to slightly yellowish oily liquid. Due to its properties as an emollient, solvent, and plasticizer, it is used in a variety of applications, including:

  • Pharmaceuticals: As a vehicle in oral, topical, and parenteral formulations to dissolve or disperse active pharmaceutical ingredients (APIs).[1]

  • Cosmetics: In creams, lotions, and other personal care products as a skin-conditioning agent and solvent.

  • Industrial Applications: As a plasticizer for elastomers and in other specialty formulations.[2]

Q2: What is phase separation and why does it occur in my this compound/dicaprate blend?

Phase separation is the separation of a liquid mixture into two or more distinct liquid phases. In the context of your this compound/dicaprate blend, this indicates an instability in the formulation. This instability is often due to the immiscibility of the components at the given concentrations and conditions. The primary reasons for this include:

  • Thermodynamic Instability: All dispersions, including emulsions, are thermodynamically unstable. They have a natural tendency to separate over time to reduce the interfacial energy between the immiscible phases.

  • Ingredient Incompatibility: One or more components in your blend may have poor solubility in this compound/dicaprate or in the continuous phase of your formulation.

  • Incorrect Formulation Parameters: Factors such as improper surfactant concentration, suboptimal pH, or an incorrect hydrophilic-lipophilic balance (HLB) of the emulsifier system can lead to instability.

  • Environmental Stress: Changes in temperature, exposure to light, or excessive agitation can disrupt the equilibrium of the blend and induce phase separation.[3]

Q3: What are the visual indicators of phase separation in my formulation?

The signs of phase separation can range from subtle changes to a complete separation of layers. Key indicators to watch for include:

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top of the formulation. This is reversible by shaking.

  • Sedimentation: The settling of the dispersed phase at the bottom of the container. This is also typically reversible by shaking.

  • Flocculation: The clumping together of dispersed droplets into loose aggregates. This can be a precursor to coalescence.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, eventually leading to a visible separation of two distinct liquid layers.[3]

  • Changes in Viscosity: A significant decrease in the viscosity of the blend can indicate a breakdown of the internal structure and impending phase separation.

Q4: How can I prevent phase separation in my this compound/dicaprate blend?

Preventing phase separation requires a multi-faceted approach focusing on formulation design and control of environmental factors. Here are key strategies:

  • Optimize Surfactant/Emulsifier Selection:

    • HLB Value: Ensure the hydrophilic-lipophilic balance (HLB) of your emulsifier system is appropriate for an oil-in-water or water-in-oil emulsion.

    • Concentration: Use an adequate concentration of the emulsifier to sufficiently coat the dispersed phase droplets and prevent coalescence.

  • Control Droplet Size: Reduce the size of the dispersed phase droplets through high-shear homogenization. Smaller droplets are less prone to separation due to Brownian motion.

  • Increase Viscosity of the Continuous Phase: Adding a viscosity-modifying agent (thickener) to the continuous phase can slow down the movement of droplets, thereby hindering creaming or sedimentation.

  • Control pH: The effectiveness of some emulsifiers is pH-dependent. Maintain the pH of the formulation within the optimal range for your chosen emulsifier.

  • Manage Temperature: Avoid extreme temperature fluctuations during manufacturing and storage, as this can affect viscosity and the stability of the interfacial film.[3]

  • Minimize Electrolyte Concentration: High concentrations of salts can disrupt the stability of emulsions. If electrolytes are necessary, their concentration should be carefully optimized.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving phase separation issues.

Initial Observation and Characterization

Before making any changes to your formulation, it is crucial to characterize the instability.

  • Visual Inspection: Carefully observe the blend for the signs of phase separation mentioned in Q3. Note the type and rate of separation.

  • Microscopic Examination: Use a microscope to observe the droplet size and distribution. Look for signs of flocculation or coalescence.

  • Particle Size Analysis: Use techniques like dynamic light scattering (DLS) to quantify the droplet size distribution. An increase in the average droplet size over time is a clear indicator of instability.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting phase separation in your this compound/dicaprate blends.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_formulation Formulation Review cluster_process Process Review cluster_optimization Optimization cluster_stability Stability Testing Problem Phase Separation Observed Analysis Characterize Instability: - Visual Inspection - Microscopy - Particle Size Analysis Problem->Analysis Review Review Formulation Components: - Solubility of API/Excipients - Emulsifier HLB and Concentration - pH and Ionic Strength Analysis->Review Process Review Manufacturing Process: - Homogenization energy/duration - Temperature control - Order of addition Review->Process Optimize Systematic Optimization: - Adjust Emulsifier/Co-emulsifier - Modify Viscosity - Optimize Process Parameters Review->Optimize Process->Optimize Stability Conduct Accelerated Stability Studies: - Freeze-Thaw Cycles - Centrifugation - Long-term Storage Optimize->Stability Stability->Problem Re-evaluate if separation persists

A logical workflow for troubleshooting phase separation.

Quantitative Data Summary

Solvent/Excipient ClassExpected Solubility/Compatibility of this compound/DicaprateRationale
Non-polar Organic Solvents HighThe long alkyl chains (caprylate/caprate) impart significant non-polar character.
(e.g., Hexane, Toluene)
Polar Aprotic Solvents Moderate to HighThe ester and ether linkages provide some polarity, allowing for interaction with these solvents.
(e.g., Acetone, Ethyl Acetate)
Alcohols ModerateSoluble in ethanol and isopropanol, but miscibility may be limited depending on the alcohol's polarity.
(e.g., Ethanol, Isopropanol)
Glycols Moderate to HighLikely miscible with propylene glycol and polyethylene glycols (PEGs) due to structural similarities.
(e.g., Propylene Glycol, PEG 400)
Water Very LowThe long hydrocarbon chains make it highly hydrophobic.
Surfactants High (as the oil phase)Compatible with a wide range of non-ionic surfactants (e.g., Polysorbates, Cremophors, Pluronics).
(e.g., Polysorbate 80, Pluronic F127)
Polymers VariableCompatibility depends on the polymer's polarity and molecular weight.
(e.g., HPMC, Carbopol)
Antioxidants HighSoluble in common oil-soluble antioxidants.
(e.g., BHT, Vitamin E)

Experimental Protocols

Protocol 1: Evaluation of Blend Stability by Visual Inspection and Microscopy

Objective: To qualitatively assess the physical stability of a this compound/dicaprate blend over time.

Methodology:

  • Prepare the this compound/dicaprate blend according to your standard procedure.

  • Transfer 10 mL of the blend into a clear, sealed glass vial.

  • Store the vial at controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), visually inspect the sample for any signs of phase separation (creaming, sedimentation, coalescence). Record your observations.

  • At each time point, place a small drop of the blend on a microscope slide, cover with a coverslip, and examine under a light microscope at 40x and 100x magnification.

  • Observe the droplet morphology and distribution. Note any changes in droplet size, evidence of flocculation, or the presence of larger, coalesced droplets.

Protocol 2: Accelerated Stability Testing by Centrifugation

Objective: To rapidly assess the stability of a this compound/dicaprate blend under forced conditions.

Methodology:

  • Prepare the blend as described in Protocol 1.

  • Transfer 5 mL of the blend into a centrifuge tube.

  • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

  • After centrifugation, carefully remove the tube and visually inspect for any phase separation.

  • Measure the height of any separated layers and calculate the percentage of phase separation.

  • Compare the results to a control sample that has not been centrifuged.

Protocol 3: Droplet Size Analysis by Dynamic Light Scattering (DLS)

Objective: To quantitatively measure the droplet size distribution of the dispersed phase in a this compound/dicaprate blend.

Methodology:

  • Prepare the blend and dilute it to an appropriate concentration with a suitable solvent (typically the continuous phase) to avoid multiple scattering effects.

  • Ensure the diluted sample is homogenous by gentle inversion.

  • Transfer the diluted sample to a disposable cuvette for the DLS instrument.

  • Measure the droplet size distribution at a controlled temperature (e.g., 25°C).

  • Record the z-average diameter and the polydispersity index (PDI).

  • Repeat the measurement at various time points for samples undergoing stability testing to monitor changes in droplet size. An increasing z-average and PDI over time indicate instability.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between formulation/process parameters and the stability of the blend.

StabilityFactors cluster_inputs Input Parameters cluster_intermediate Intermediate Properties cluster_output Outcome Formulation Formulation Variables (HLB, pH, Viscosity) DropletSize Droplet Size & Distribution Formulation->DropletSize InterfacialTension Interfacial Tension Formulation->InterfacialTension Process Process Parameters (Homogenization, Temp.) Process->DropletSize Stability Blend Stability DropletSize->Stability InterfacialTension->Stability

References

Technical Support Center: Optimization of Triethylene Glycol Dicaprylate (TEGDC) in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Triethylene Glycol Dicaprylate (TEGDC) concentration in pharmaceutical and research formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEGDC) in my formulation?

A1: this compound (TEGDC) primarily functions as an oily phase or lipidic excipient in various drug delivery systems, most notably in Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and nanoemulsions. Its key roles include:

  • Solubilizing Agent: TEGDC is effective at dissolving poorly water-soluble active pharmaceutical ingredients (APIs), which is often a critical step in enhancing their oral bioavailability.[1][2]

  • Lipid Component: It forms the oil core of the emulsion droplets that are generated upon dilution in an aqueous medium.

  • Vehicle for Drug Delivery: By encapsulating the API within these oil droplets, TEGDC facilitates its transport and absorption in the gastrointestinal tract.

Q2: How do I determine the optimal concentration of TEGDC for my formulation?

A2: The optimal concentration of TEGDC is highly dependent on the specific API and other excipients in your formulation. A systematic approach is recommended:

  • Solubility Studies: Determine the saturation solubility of your API in TEGDC and other potential oils and co-solvents. This will give you a baseline for the required amount of TEGDC to dissolve the drug.

  • Pseudo-Ternary Phase Diagram Construction: This is a crucial step to identify the self-emulsifying regions and determine the concentration ranges of oil (TEGDC), surfactant, and co-surfactant that lead to the formation of stable nanoemulsions.[3][4][5]

  • Droplet Size and Polydispersity Index (PDI) Analysis: Prepare formulations with varying concentrations of TEGDC and measure the resulting droplet size and PDI upon emulsification. The goal is typically to achieve the smallest droplet size with a low PDI for optimal stability and absorption.

  • In Vitro Drug Release Studies: Evaluate the drug release profile from formulations with different TEGDC concentrations to ensure it meets the desired therapeutic objectives.[6][7][8][9][10]

Q3: What are the common issues I might encounter when optimizing TEGDC concentration?

A3: Common challenges include:

  • Phase Separation: This can occur if the concentration of TEGDC is too high relative to the emulsifiers, or if the components are not miscible in the chosen ratios.[11]

  • Drug Precipitation: If the TEGDC concentration is too low, the drug may not remain fully solubilized, especially upon dilution.

  • Large Droplet Size or High PDI: An imbalanced formulation can lead to the formation of larger, less stable emulsion droplets.

  • Formulation Instability: Issues like creaming, cracking, or coalescence of droplets can occur over time if the formulation is not optimized for stability.[12][13][14][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Phase Separation Upon Dilution - Insufficient surfactant/co-surfactant concentration to emulsify the TEGDC.- Poor miscibility of TEGDC with the surfactant/co-surfactant blend.- TEGDC concentration is outside the stable region of the phase diagram.- Increase the concentration of the surfactant or co-surfactant.- Screen for a more effective surfactant/co-surfactant system.- Re-evaluate the pseudo-ternary phase diagram to identify stable formulation regions.[3][4][5]
Drug Precipitation During Storage or Upon Dilution - The concentration of the drug exceeds its solubility in the TEGDC-based formulation.- The TEGDC concentration is too low to maintain drug solubility.- Increase the concentration of TEGDC or add a co-solvent with higher solubilizing capacity for the drug.- Re-evaluate the drug's solubility in the complete formulation.
Large Droplet Size (>200 nm) or High PDI (>0.3) - Inappropriate ratio of TEGDC to surfactant/co-surfactant.- Insufficient energy during the emulsification process (if not a self-emulsifying system).- Adjust the TEGDC and surfactant/co-surfactant ratios based on the phase diagram.- Optimize the mixing speed or sonication time during preparation.
Formulation Instability (Creaming, Cracking) - Droplet coalescence due to insufficient stabilization.- Ostwald ripening, where larger droplets grow at the expense of smaller ones.- Increase the surfactant concentration to provide a better stabilizing layer around the TEGDC droplets.- Consider adding a ripening inhibitor if Ostwald ripening is suspected.[14]

Quantitative Data Summary

The following tables summarize the impact of varying component concentrations on key formulation properties, based on findings from various studies on nanoemulsion and SEDDS formulations. While not all data is specific to TEGDC, the trends are generally applicable.

Table 1: Effect of Oil (e.g., TEGDC) Concentration on Droplet Size

Study Reference (Analogue Oil)Oil Concentration (%)Surfactant/Co-surfactant RatioResulting Droplet Size (nm)
Study A (Oleic Acid)5.59.45% Sₘᵢₓ~39
26.679.45% Sₘᵢₓ~178
26.6745.33% Sₘᵢₓ~48
Study B (Beeswax, Coconut Oil, Oleic Acid)Increased oil concentration at a fixed surfactant concentration generally leads to an increase in droplet size.[16]--

Table 2: Effect of Surfactant Concentration on Droplet Size

Study ReferenceOil TypeSurfactant Concentration (%)Resulting Droplet Size (nm)
Study C (General Trend)-Increasing surfactant concentration generally leads to a decrease in droplet size.[16][17]-
Study D (Cinnamon Oil)Cinnamon Oil6254
-96
-65

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol outlines the steps to determine the self-emulsifying regions of a formulation containing TEGDC.

Materials:

  • This compound (TEGDC) (Oil Phase)

  • Selected Surfactant (e.g., Tween 80, Kolliphor EL)

  • Selected Co-surfactant (e.g., Transcutol P, Propylene Glycol)

  • Distilled Water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Positive displacement pipette

Methodology:

  • Prepare Surfactant/Co-surfactant Mixtures (Sₘᵢₓ): Prepare mixtures of the selected surfactant and co-surfactant at various weight ratios (e.g., 1:2, 1:1, 2:1, 3:1, 4:1).[3]

  • Prepare Oil and Sₘᵢₓ Blends: For each Sₘᵢₓ ratio, prepare a series of blends with TEGDC in different weight ratios, ranging from 9:1 to 1:9 (TEGDC:Sₘᵢₓ).

  • Aqueous Titration:

    • Place a known weight of each TEGDC:Sₘᵢₓ blend in a glass vial.

    • Slowly add distilled water dropwise while continuously stirring at a constant, gentle speed.

    • Observe the mixture for transparency and any signs of phase separation or turbidity.

    • Record the amount of water added at the point where the mixture becomes turbid.[3]

  • Data Plotting:

    • Calculate the weight percentage of TEGDC, Sₘᵢₓ, and water at each turbidity point.

    • Plot these points on a ternary phase diagram using appropriate software (e.g., OriginPro, SigmaPlot).

    • The area where the mixture remains clear upon water addition represents the nanoemulsion region.

Protocol 2: Characterization of TEGDC-based Nanoemulsions

Materials and Equipment:

  • Prepared nanoemulsion formulations

  • Dynamic Light Scattering (DLS) instrument (for droplet size and PDI)

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (optional, for morphology)

  • UV-Vis Spectrophotometer (for drug content)

Methodology:

  • Droplet Size and Polydispersity Index (PDI) Measurement:

    • Dilute the nanoemulsion pre-concentrate with a suitable aqueous medium (e.g., distilled water, buffer).

    • Analyze the diluted sample using a DLS instrument to determine the mean droplet size and PDI.

  • Zeta Potential Measurement:

    • Use a zeta potential analyzer to measure the surface charge of the emulsion droplets. This provides an indication of the formulation's stability.

  • Drug Content Analysis:

    • Disrupt the nanoemulsion using a suitable solvent to release the encapsulated drug.

    • Quantify the drug concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[18][19][20][21][22]

  • Stability Studies:

    • Store the nanoemulsion formulations under different conditions (e.g., refrigerated, room temperature, accelerated stability chambers).[12][13][15]

    • Periodically re-evaluate the droplet size, PDI, zeta potential, and drug content to assess the formulation's stability over time.

Visualizations

Experimental_Workflow cluster_0 Formulation Development cluster_1 Optimization & Characterization cluster_2 Stability Assessment A API Solubility in TEGDC C Pseudo-Ternary Phase Diagram Construction A->C B Excipient Screening B->C D Vary TEGDC Concentration C->D Identify Stable Regions E Droplet Size & PDI Analysis D->E F In Vitro Drug Release E->F G Accelerated Stability Studies F->G Optimized Formulation H Long-Term Stability G->H

Caption: Workflow for optimizing TEGDC concentration in formulations.

Troubleshooting_Logic Start Observe Formulation Issue Issue1 Phase Separation Start->Issue1 Issue2 Drug Precipitation Start->Issue2 Issue3 Large Droplet Size Start->Issue3 Cause1a Insufficient Surfactant Issue1->Cause1a Cause1b Incorrect Ratio Issue1->Cause1b Cause2a Low TEGDC Conc. Issue2->Cause2a Cause3a Poor Emulsification Issue3->Cause3a Action1a Increase Surfactant Cause1a->Action1a Action1b Consult Phase Diagram Cause1b->Action1b Action2a Increase TEGDC Conc. Cause2a->Action2a Action3a Optimize Ratios Cause3a->Action3a

Caption: Troubleshooting logic for common TEGDC formulation issues.

References

Technical Support Center: Addressing Cytotoxicity of Triethylene Glycol Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using triethylene glycol dicaprylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A: this compound is the diester of triethylene glycol and caprylic acid. It is used as a plasticizer, solvent, and emollient in various formulations, including topical pharmaceutical and cosmetic products. Its properties make it useful for enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1]

Q2: Is this compound cytotoxic?

A: Direct public cytotoxicity data for this compound is limited. However, as an ester of caprylic acid, its cytotoxic potential can be inferred from studies on similar medium-chain fatty acid esters.[2][3] The cytotoxicity of such esters can depend on their concentration and the cell type being tested.[2][3] It is crucial to perform cytotoxicity testing on your specific cell line to determine the non-toxic working concentration range.

Q3: What are the potential mechanisms of cytotoxicity for fatty acid esters like this compound?

A: The cytotoxic effects of fatty acid esters are often related to their interaction with the cell membrane.[3] They can perturb the lipid bilayer, leading to increased membrane fluidity and permeability, which can ultimately cause cell death.[3] The ease with which the ester monomers can diffuse out of a formulation and interact with cell membranes is a key factor.[3]

Q4: How can I assess the cytotoxicity of my formulation containing this compound?

A: Standard in vitro cytotoxicity assays are recommended. The most common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane damage by measuring the release of lactate dehydrogenase.[4][5][6][7] These assays will help you determine the concentration-dependent effect of your formulation on cell viability.

Q5: What are some general strategies to mitigate the cytotoxicity of pharmaceutical excipients?

A: If your formulation shows cytotoxicity, consider the following strategies:

  • Concentration Optimization: Determine the lowest effective concentration of this compound in your formulation.

  • Formulation Modification: The presence of other excipients can influence the overall cytotoxicity of a formulation.[8] Modifying the formulation by including protective agents or altering the ratios of components may reduce toxicity.

  • Alternative Excipients: If cytotoxicity remains an issue, consider replacing this compound with an alternative excipient with a better-established safety profile for your specific application.[9][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cell death observed in control experiments with the vehicle (containing this compound but no API). The concentration of this compound may be too high for the specific cell line being used.Perform a dose-response experiment with this compound alone to determine its IC50 value (the concentration that causes 50% inhibition of cell viability). Use a concentration well below the IC50 for your experiments.
Inconsistent cytotoxicity results between experiments. Variability in cell seeding density, incubation times, or reagent preparation.Standardize your experimental protocol. Ensure consistent cell numbers, incubation periods, and careful preparation of all solutions as detailed in the experimental protocols section.[4]
MTT assay shows low absorbance values across all wells. Insufficient number of viable cells, or a problem with the MTT reagent or solubilization step.Verify your cell counting method and ensure you are seeding the optimal number of cells. Check the expiration date and storage conditions of your MTT reagent. Ensure complete solubilization of the formazan crystals before reading the absorbance.[12][13]
LDH assay shows high background LDH release in the negative control wells. Cells may be stressed or dying due to factors other than the test compound, such as harsh handling or nutrient depletion.Handle cells gently during passaging and seeding. Ensure the culture medium is fresh and appropriate for the cell line.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for a Fatty Acid Ester Excipient

The following table is an example of how to present cytotoxicity data obtained from an MTT assay. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Concentration of Excipient (µg/mL)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
1095.3 ± 4.8
5082.1 ± 6.1
10065.7 ± 5.5
25048.9 ± 7.3
50023.4 ± 4.9

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[6]

Materials:

  • 96-well tissue culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Prepare serial dilutions of your test compound (formulation with this compound) in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells in triplicate. Include untreated and vehicle controls.[14]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • After the MTT incubation, add 100 µL of the solubilization solution to each well.[13]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4]

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[7]

Materials:

  • 96-well tissue culture plates

  • Cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of your test compound and appropriate controls.

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[5]

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Incubation 4. Incubate for a Defined Period (e.g., 24h, 48h) Treatment->Incubation MTT_Assay 5a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay 5b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Read_Absorbance 6. Measure Absorbance MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calculate_Viability 7. Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50_Determination 8. Determine IC50 Value Calculate_Viability->IC50_Determination

Caption: Workflow for assessing the cytotoxicity of a test compound.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Vehicle Is the vehicle (excipient alone) cytotoxic? Start->Check_Vehicle Dose_Response Perform Dose-Response with Excipient Check_Vehicle->Dose_Response Yes Check_API Is the API contributing to cytotoxicity? Check_Vehicle->Check_API No Lower_Concentration Lower Excipient Concentration Dose_Response->Lower_Concentration Alternative_Excipient Consider Alternative Excipient Dose_Response->Alternative_Excipient End Cytotoxicity Addressed Lower_Concentration->End Alternative_Excipient->End Synergistic_Effect Investigate Synergistic Cytotoxicity Check_API->Synergistic_Effect Yes Check_API->End No Reformulate Reformulate to Reduce Synergism Synergistic_Effect->Reformulate Reformulate->End

Caption: A logical approach to troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Long-Term Stability of Triethylene Glycol Dicaprylate-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of products containing triethylene glycol dicaprylate (TEGDC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEGDC) and what are its primary functions in pharmaceutical formulations?

A1: this compound (TEGDC) is a diester of triethylene glycol and caprylic acid. It is a colorless, viscous liquid commonly used as a plasticizer, solvent, and humectant in a variety of formulations, including oral and topical drug products. Its primary roles are to improve the flexibility and processability of polymers, enhance the solubility of active pharmaceutical ingredients (APIs), and maintain moisture content to prevent the product from drying out.[1][2]

Q2: What are the main degradation pathways for TEGDC that can affect product stability?

A2: The two primary degradation pathways for TEGDC are hydrolysis and oxidation.

  • Hydrolysis: The ester linkages in TEGDC are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH (either acidic or basic conditions). This reaction breaks down TEGDC into its constituent parts: triethylene glycol (TEG) and caprylic acid.[3][4]

  • Oxidation: The polyethylene glycol backbone of TEGDC can undergo oxidative degradation, particularly when exposed to high temperatures, oxygen, and certain metal ions. This can lead to the formation of various byproducts, including smaller glycols (diethylene glycol, ethylene glycol), organic acids (formic acid, acetic acid), and aldehydes.[5][6][7]

Q3: What are the optimal storage conditions for TEGDC and products containing it?

A3: To ensure long-term stability, TEGDC and formulations containing it should be stored in well-closed containers in a dry, cool, and well-ventilated place, protected from light.[8] The recommended storage temperature is typically below 40°C.[8] It is also crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10][11]

Q4: How can the degradation of TEGDC impact the quality and safety of a final drug product?

A4: The degradation of TEGDC can have several negative impacts on a drug product. The formation of acidic degradation products, such as caprylic acid, formic acid, and acetic acid, can lower the pH of the formulation, which may affect the stability and solubility of the API. Changes in the physical properties of the formulation, such as viscosity, appearance, and odor, can also occur. In emulsion-based products, degradation can lead to instability phenomena like creaming, coalescence, and phase separation.[12][13][14][15] Furthermore, the formation of degradation products can introduce new, potentially toxic impurities into the drug product.[16][17]

Troubleshooting Guides

Issue 1: Change in pH of the Formulation Over Time
  • Question: My TEGDC-containing liquid formulation is showing a significant drop in pH during stability studies. What could be the cause and how can I address it?

  • Answer: A drop in pH is a strong indicator of TEGDC degradation, primarily through hydrolysis, which releases caprylic acid, and potentially through oxidation, which can form other acidic byproducts.

    • Troubleshooting Steps:

      • Confirm Degradation: Use an appropriate analytical method, such as HPLC-UV or GC-MS, to quantify the levels of TEGDC, triethylene glycol, and caprylic acid in your formulation at different time points. An increase in the degradation products will confirm the degradation pathway.

      • Evaluate Water Content: The presence of water is a key factor in hydrolysis. Ensure that the water content in your formulation is minimized and controlled.

      • Optimize pH and Buffering: The rate of ester hydrolysis is pH-dependent. If possible for your formulation, adjust the initial pH to a range where the ester is most stable (often near neutral). The addition of a suitable buffering agent can help maintain the pH within the desired range.

      • Protect from Oxygen: To mitigate oxidative degradation, consider manufacturing and packaging the product under an inert atmosphere (e.g., nitrogen). The inclusion of an antioxidant may also be beneficial.

Issue 2: Physical Instability of an Emulsion (Creaming, Coalescence)
  • Question: My emulsion formulated with TEGDC is showing signs of phase separation (creaming or coalescence) during storage. What is the likely cause and what can I do to improve its stability?

  • Answer: The physical instability of an emulsion can be triggered by changes in the formulation's composition due to TEGDC degradation. The formation of degradation products can alter the interfacial tension and the properties of the emulsifying film.

    • Troubleshooting Steps:

      • Assess TEGDC Degradation: As with pH changes, the first step is to analyze for TEGDC degradation products.

      • Review Emulsifier System: The choice and concentration of the emulsifying agent are critical. You may need to screen different emulsifiers or combinations of emulsifiers to find a system that is more robust to the presence of potential degradation products.

      • Optimize Droplet Size and Viscosity: Reducing the droplet size of the dispersed phase can slow down creaming. Increasing the viscosity of the continuous phase can also improve stability by hindering droplet movement.

      • Control Storage Temperature: Avoid temperature fluctuations during storage, as this can accelerate degradation and destabilize the emulsion.

Issue 3: Appearance of Unidentified Peaks in Chromatograms
  • Question: During HPLC or GC analysis of my stability samples, I am observing new, unidentified peaks that were not present in the initial sample. How should I proceed?

  • Answer: The appearance of new peaks is a clear indication of chemical changes in your formulation. These could be degradation products of TEGDC, the API, or interactions between them.

    • Troubleshooting Steps:

      • Forced Degradation Studies: To identify the source of the new peaks, perform forced degradation studies on the individual components (TEGDC and API) as well as the complete formulation under various stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the degradation products.

      • Peak Identification: Use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS) to obtain mass spectral data for the unknown peaks. This information is crucial for structural elucidation and identification of the degradation products.

      • Evaluate Impact: Once identified, assess the potential impact of these new compounds on the safety and efficacy of your product.

Data Presentation

The following table provides illustrative data from a hypothetical 6-month accelerated stability study of a TEGDC-containing formulation at 40°C and 75% relative humidity. This data demonstrates a typical degradation profile where the concentration of TEGDC decreases over time with a corresponding increase in its primary hydrolysis products.

Time PointTEGDC Assay (%)Triethylene Glycol (%)Caprylic Acid (%)AppearancepH
Initial100.2< 0.1< 0.1Clear, colorless solution6.5
1 Month98.50.80.9Clear, colorless solution6.2
3 Months95.12.52.6Clear, colorless solution5.8
6 Months90.34.85.0Slightly opalescent5.4

Experimental Protocols

HPLC-UV Method for Quantification of TEGDC and its Hydrolysis Products

This method is suitable for monitoring the stability of TEGDC in a formulation by quantifying the parent compound and its primary hydrolysis products, triethylene glycol and caprylic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • TEGDC reference standard

    • Triethylene glycol reference standard

    • Caprylic acid reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (min) %A %B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Preparation: Prepare individual stock solutions of TEGDC, triethylene glycol, and caprylic acid in acetonitrile. From these stocks, prepare a mixed working standard solution at a known concentration.

    • Sample Preparation: Dilute the formulation with acetonitrile to a suitable concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantification: Identify the peaks based on the retention times of the standards. Calculate the concentration of each analyte in the sample by comparing the peak areas with those of the standards.

GC-MS Method for Identification of Volatile Degradation Products

This method is useful for identifying volatile and semi-volatile degradation products that may arise from the oxidative degradation of the triethylene glycol backbone.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Reagents and Materials:

    • Dichloromethane (GC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (optional, for improving volatility of glycols).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp to 240°C at 10°C/min

      • Hold at 240°C for 10 minutes

    • MS Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Procedure:

    • Sample Preparation (Direct Injection): Dilute the sample in a suitable solvent like dichloromethane.

    • Sample Preparation (with Derivatization): For better detection of glycols, evaporate the solvent from the diluted sample and add BSTFA with 1% TMCS. Heat at 70°C for 30 minutes to form trimethylsilyl derivatives.

    • Analysis: Inject the prepared sample into the GC-MS system.

    • Identification: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Formulation TEGDC-Containing Formulation Dilution Dilution with Acetonitrile Formulation->Dilution Filtration 0.45 µm Filtration Dilution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC For Hydrolysis GCMS GC-MS Analysis Filtration->GCMS For Oxidation Quantification Quantification of Degradants HPLC->Quantification Identification Identification of Degradants GCMS->Identification Stability Stability Assessment Quantification->Stability Identification->Stability

Caption: Experimental workflow for stability analysis of TEGDC products.

Signaling_Pathway cluster_hydrolysis Hydrolysis of TEGDC cluster_caprylic_acid_pathway Caprylic Acid Signaling cluster_teg_pathway Triethylene Glycol Signaling (in S. mutans) TEGDC Triethylene Glycol Dicaprylate (TEGDC) CaprylicAcid Caprylic Acid TEGDC->CaprylicAcid H₂O TEG Triethylene Glycol TEGDC->TEG H₂O ABCA1 ABCA1 CaprylicAcid->ABCA1 Activates VicK VicK TEG->VicK Modulates JAK2 JAK2 ABCA1->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Inflammation Suppression of Inflammation STAT3->Inflammation gtfBC gtfB/C VicK->gtfBC Upregulates comDE comD/E VicK->comDE Upregulates Biofilm Enhanced Biofilm Formation gtfBC->Biofilm comDE->Biofilm

Caption: Signaling pathways of TEGDC degradation products.

References

overcoming challenges in the synthesis of triethylene glycol dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triethylene glycol dicaprylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via esterification of triethylene glycol with caprylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction.- Increase reaction time or temperature.[1] - Ensure efficient removal of water (e.g., by applying vacuum or using an effective azeotropic solvent like toluene).[2][3] - Check the molar ratio of reactants; a slight excess of caprylic acid may be required.
- Catalyst deactivation or insufficient amount.- Use a fresh or more active catalyst.[4] - Increase the catalyst concentration, but be mindful of potential side reactions.
- Reversible reaction equilibrium.- Continuously remove water of reaction to shift the equilibrium towards the product.
Dark Product Color - Use of strong acid catalysts like sulfuric acid.- Consider using alternative catalysts such as p-toluenesulfonic acid or a solid acid catalyst.[2][3] - Add activated carbon to the reaction mixture to adsorb color impurities.[1][5]
- High reaction temperatures causing degradation.- Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to prevent thermal degradation.
- Oxidation of reactants or products.- Perform the reaction under an inert atmosphere (e.g., nitrogen).
Incomplete Conversion / High Acid Value in Product - Insufficient reaction time or temperature.- Monitor the reaction progress by measuring the acid value. Continue the reaction until the acid value is stable and within the desired range (e.g., 3-5 mgKOH/g).[2][3]
- Inefficient water removal.- Improve the efficiency of the water separator or increase the vacuum.
Difficulty in Purification - Emulsion formation during washing steps.- Add a saturated brine solution during the washing steps to help break the emulsion.
- Residual catalyst in the product.- Neutralize the acidic catalyst with an alkaline solution (e.g., sodium carbonate or sodium bicarbonate solution) until the pH is neutral (7-8).[2][3]
- Presence of unreacted starting materials.- Remove unreacted caprylic acid and triethylene glycol by vacuum distillation.
Side Reactions (e.g., Ether Cleavage) - Harsh reaction conditions (high temperature, strong acid).- Use milder reaction conditions. For polyol esters with ether linkages, reaction conditions should be carefully controlled to prevent degradation of the ether chain.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of this compound?

A1: The esterification temperature for similar polyol esters generally ranges from 130°C to 230°C.[1] For reactions catalyzed by acids like p-toluenesulfonic acid, temperatures are often maintained until reflux occurs, while for catalyst-free methods, temperatures can be as high as 270-275°C.[1]

Q2: Which catalyst is recommended for this synthesis?

A2: Several catalysts can be used, including p-toluenesulfonic acid, phosphoric acid, and sulfuric acid.[2][3] However, sulfuric acid can sometimes lead to color issues.[1] Solid acid catalysts like sulfated zirconia are also an option and can simplify catalyst recovery.[4] The choice of catalyst will influence reaction time and temperature.

Q3: How can I effectively remove the water of reaction?

A3: The water of reaction is typically removed by azeotropic distillation using a solvent like toluene or xylene in conjunction with a Dean-Stark apparatus.[2][3] Alternatively, applying a vacuum to the reaction system can also effectively remove water, which has the added benefit of potentially lowering the required reaction temperature.[2][3]

Q4: How do I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored by measuring the acid value of the reaction mixture. The acid value, typically expressed in mg KOH/g, indicates the amount of remaining free carboxylic acid. The reaction is considered complete when the acid value reaches a low and constant value.[2][3]

Q5: What is the best method for purifying the final product?

A5: A typical purification process involves several steps. First, the acidic catalyst is neutralized by washing the reaction mixture with an alkaline solution (e.g., sodium carbonate or sodium hydroxide solution) until the pH is between 7 and 8.[2][3] The organic layer is then washed with water or brine to remove any remaining salts. Finally, the solvent and any unreacted starting materials are removed by vacuum distillation to yield the purified this compound.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via acid-catalyzed esterification with azeotropic water removal.

Materials:

  • Triethylene glycol

  • Caprylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • 5% (w/v) Sodium carbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer, add triethylene glycol, caprylic acid (a slight molar excess, e.g., 2.1 to 2.2 equivalents), p-toluenesulfonic acid (e.g., 1-2% of the total mass of reactants), and toluene (sufficient to facilitate azeotropic removal of water).

  • Esterification Reaction:

    • Heat the mixture with stirring. The reaction temperature should be brought to the reflux temperature of toluene.

    • Collect the water that separates in the Dean-Stark trap.

    • Monitor the reaction progress by periodically taking samples and determining the acid value. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is low and constant.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium carbonate solution to neutralize the p-toluenesulfonic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Wash the organic layer with a saturated brine solution to help break any emulsions and remove the majority of the water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene using a rotary evaporator under reduced pressure.

    • Further purify the product by vacuum distillation to remove any unreacted starting materials and obtain the final this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Stage A Charge Reactants (TEG, Caprylic Acid, Catalyst, Toluene) B Heat to Reflux & Collect Water A->B C Monitor Acid Value B->C C->B Incomplete? D Cool Reaction Mixture C->D Complete E Neutralization Wash (Na2CO3 solution) D->E F Brine Wash E->F G Dry Organic Layer (e.g., MgSO4) F->G H Filter G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J Product Pure Triethylene Glycol Dicaprylate J->Product Esterification_Reaction TEG Triethylene Glycol HO(CH2CH2O)3H Catalyst H+ TEG->Catalyst CaprylicAcid 2x Caprylic Acid CH3(CH2)6COOH CaprylicAcid->Catalyst Product This compound Water 2x Water H2O Catalyst->Product Catalyst->Water

References

Technical Support Center: Refining Analytical Methods for Detecting Triethylene Glycol Dicaprylate (TEGDC) Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triethylene glycol dicaprylate (TEGDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods and troubleshooting common issues encountered during impurity detection.

Frequently Asked Questions (FAQs)

Q1: What are the common sources and types of impurities in this compound (TEGDC)?

A1: Impurities in TEGDC can originate from several sources, including the manufacturing process, degradation over time, or interaction with storage containers.[1] Common impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are by-products of the TEGDC synthesis. They may include residual starting materials like triethylene glycol, caprylic acid, and catalysts. Other related glycols such as ethylene glycol and diethylene glycol may also be present.[2][3]

  • Degradation Products: TEGDC can degrade under certain conditions, such as exposure to heat, light, oxygen, or incompatible excipients.[4] Oxidative degradation can lead to the formation of compounds like formic acid, acetic acid, and larger polymeric glycols.[4] Forced degradation studies are essential to identify potential degradation products under various stress conditions like hydrolysis, oxidation, and photolysis.[5][6]

  • Contaminants: These can be introduced from external sources, such as leaching from container closure systems or contamination from other processes.[1]

Q2: Which analytical techniques are most suitable for detecting impurities in TEGDC?

A2: The most powerful and commonly used techniques for impurity profiling of TEGDC are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).[7][8]

  • GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities.[8] A derivatization step may be necessary to improve the volatility and chromatographic behavior of polar impurities like free glycols.[9][10]

  • HPLC-MS/MS is highly effective for separating and identifying a wide range of impurities, including non-volatile and thermally labile compounds.[11][12] High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the structures of unknown impurities.[7]

Q3: What are the main challenges in developing an analytical method for TEGDC impurity profiling?

A3: Researchers may face several challenges, including:

  • Low Concentration of Impurities: Impurities are often present at very low levels (ppm or ppb), requiring highly sensitive analytical methods for detection and quantification.[13]

  • Structural Similarity: Some impurities may have structures very similar to TEGDC or other components, making chromatographic separation difficult.[13]

  • Co-elution: Impurities can co-elute with the main TEGDC peak or other excipients in a formulation, leading to inaccurate quantification.[13][14]

  • Lack of Reference Standards: Pure reference standards for all potential impurities may not be commercially available, complicating their identification and quantification.[13]

  • Matrix Effects: The sample matrix in formulated products can interfere with the ionization of impurities in MS detection, affecting accuracy.[13]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your analysis.

Issue 1: Poor Peak Shape or Tailing for Glycol-Related Impurities in GC-MS

Possible Cause: Glycols and other polar analytes have active hydroxyl groups that can interact strongly with the GC column, leading to poor peak shape.[15]

Troubleshooting Steps:

  • Column Selection:

    • For polar analytes, a polar column (e.g., modified polyethylene glycol phase) can provide better separation and peak shape. Some polar columns are specifically designed to reduce tailing for acidic analytes.[15]

    • Alternatively, a non-polar column (e.g., poly(dimethylsiloxane)) can reduce strong interactions and may decrease tailing, though retention times will be shorter.[15]

  • Derivatization:

    • Convert the polar hydroxyl groups into less polar silyl ethers through derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10] This increases volatility and reduces interactions with the column.

  • Inlet Maintenance:

    • Ensure the GC inlet liner is clean and consider using a deactivated liner to minimize analyte adsorption.

Issue 2: Difficulty in Identifying Unknown Impurities in LC-MS

Possible Cause: The mass spectra obtained may not provide enough information for confident structural elucidation, or the impurity may not be present in standard spectral libraries.

Troubleshooting Steps:

  • Employ High-Resolution Mass Spectrometry (HRMS):

    • HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the unknown impurity.[7][8]

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Fragment the ion of the unknown impurity to obtain structural information. The fragmentation pattern can be used to propose a chemical structure.[7][8]

  • Conduct Forced Degradation Studies:

    • Analyze samples of TEGDC that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light).[6][16] This can help to generate the unknown impurity at a higher concentration and provide clues about its origin and structure.

Issue 3: Inconsistent Quantification Results

Possible Cause: Variability in sample preparation, instrument performance, or matrix effects can lead to poor reproducibility.

Troubleshooting Steps:

  • Use an Internal Standard:

    • Introduce a suitable internal standard (a compound with similar chemical properties to the analytes but not present in the sample) at the beginning of the sample preparation process.[9][10] This will help to correct for variations in extraction efficiency and injection volume.

  • Validate the Method:

    • Perform a thorough method validation according to ICH guidelines (Q2(R1)) to assess linearity, accuracy, precision, and robustness.[16]

  • Assess Matrix Effects:

    • Prepare calibration standards in a matrix that matches the sample as closely as possible to compensate for any signal suppression or enhancement caused by other components.

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Impurities in TEGDC with Derivatization
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the TEGDC sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add an internal standard (e.g., a deuterated analog if available).

    • Vortex to dissolve.

  • Derivatization:

    • To the sample solution, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9][10]

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • A summary of typical GC-MS parameters is provided in the table below. These should be optimized for your specific instrument and impurities of interest.

ParameterTypical Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[17]
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Inlet Temperature 250 °C[8]
Injection Mode Split (e.g., 20:1)
Oven Program 50 °C hold for 2 min, ramp at 20 °C/min to 320 °C, hold for 5 min[8]
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 30-500
Protocol 2: HPLC-MS/MS Analysis of Non-Volatile Impurities in TEGDC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the TEGDC sample into a volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent mixture (e.g., acetonitrile/water).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC-MS/MS Conditions:

    • The following table provides a starting point for method development.

ParameterTypical Value
HPLC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS Ionization Electrospray Ionization (ESI), positive and negative modes
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)[7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start TEGDC Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is derivatize Derivatization (for GC) add_is->derivatize filter_hplc Filter (for HPLC) add_is->filter_hplc gcms GC-MS Analysis derivatize->gcms hplcms HPLC-MS/MS Analysis filter_hplc->hplcms process Chromatogram Processing & Peak Integration gcms->process hplcms->process identify Impurity Identification (Library Search / HRMS) process->identify quantify Quantification identify->quantify report Final Report quantify->report

Caption: General workflow for TEGDC impurity analysis.

troubleshooting_logic cluster_gc GC-MS Issues cluster_lc LC-MS Issues cluster_quant General Issues start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape unknown_id Unknown Impurity ID start->unknown_id inconsistent_quant Inconsistent Quantification start->inconsistent_quant check_column Evaluate Column Choice (Polar vs. Non-Polar) peak_shape->check_column Polarity Mismatch? derivatize Perform Derivatization peak_shape->derivatize Active Hydroxyls? check_inlet Check Inlet Liner peak_shape->check_inlet Adsorption? solution Problem Resolved check_column->solution derivatize->solution check_inlet->solution use_hrms Use HRMS for Elemental Composition unknown_id->use_hrms use_msms Use MS/MS for Fragmentation unknown_id->use_msms forced_deg Run Forced Degradation unknown_id->forced_deg use_hrms->solution use_msms->solution forced_deg->solution use_is Use Internal Standard inconsistent_quant->use_is validate Full Method Validation inconsistent_quant->validate matrix Assess Matrix Effects inconsistent_quant->matrix use_is->solution validate->solution matrix->solution

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Minimizing Triethylene Glycol Dicaprylate (TEGDC) Leaching from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the leaching of triethylene glycol dicaprylate (TEGDC), a common plasticizer, from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEGDC) leaching and why is it a concern?

A1: this compound (TEGDC) is a plasticizer added to polymers to increase their flexibility. Leaching, or migration, is the process by which these plasticizer molecules diffuse out of the polymer matrix into the surrounding environment.[1][2][3] This is a significant concern in drug development and medical devices, as leached TEGDC can contaminate pharmaceutical products, leading to potential toxicity and affecting the stability and efficacy of the drug.[4]

Q2: What are the primary factors that influence the rate of TEGDC leaching?

A2: The migration of TEGDC is influenced by several factors, including:

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating diffusion.[5][6]

  • Contact Medium (Solvent): The solubility of TEGDC in the contacting liquid will affect the rate at which it leaches out.[5]

  • Polymer Properties: The type of polymer, its crystallinity, density, and degree of cross-linking can all impact the ease with which TEGDC can migrate.[6]

  • TEGDC Concentration: Higher concentrations of the plasticizer within the polymer can lead to a greater driving force for migration.

Q3: What are the main strategies to minimize TEGDC leaching?

A3: The primary strategies can be broadly categorized into three areas:

  • Bulk Polymer Modification: Altering the internal structure of the polymer to better retain the plasticizer.

  • Surface Modification: Creating a barrier on the polymer's surface to prevent the plasticizer from escaping.[5]

  • Formulation Optimization: Using alternative plasticizers or additives that are less prone to migration.

Q4: Can polymer cross-linking reduce TEGDC leaching?

A4: Yes. Cross-linking the polymer chains creates a three-dimensional network that can physically entrap the TEGDC molecules, making it more difficult for them to diffuse to the surface.[6][7] This can be achieved through various methods, including chemical cross-linking agents or irradiation.[7][8]

Q5: How effective are surface coatings in preventing TEGDC migration?

A5: Surface coatings can be highly effective. Applying a barrier layer that is impermeable to the plasticizer is a direct way to prevent its migration.[5][9][10] The effectiveness depends on the coating material, its thickness, and its adhesion to the polymer substrate.[9][10] Materials like polyurethane and even protein-based films have shown significant success in reducing the leaching of similar plasticizers.[9]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution(s)
High levels of TEGDC detected in leachables study. Insufficient cross-linking of the polymer matrix.Increase the concentration of the cross-linking agent or the irradiation dose and re-evaluate the gel content.
Ineffective surface coating or barrier layer.Verify the integrity and thickness of the coating. Consider alternative coating materials with lower permeability to TEGDC.
Incompatible polymer-plasticizer formulation.Evaluate the use of a higher molecular weight plasticizer or a reactive plasticizer that can be covalently bonded to the polymer matrix.
Loss of material flexibility after treatment to reduce leaching. Excessive cross-linking or surface embrittlement from irradiation.Optimize the cross-linking density or irradiation dose to balance flexibility and plasticizer retention.[1] Consider a lower-energy surface treatment method.
Inconsistent results in leaching studies. Variability in experimental conditions.Ensure strict control over temperature, extraction solvent, and time for all samples.[6]
Non-uniformity of the polymer material or coating.Characterize the homogeneity of your starting material. For coated products, verify the uniformity of the coating thickness.
Delamination or failure of a surface coating. Poor adhesion between the coating and the polymer substrate.Pre-treat the polymer surface (e.g., with plasma) to improve surface energy and promote adhesion before applying the coating.

Quantitative Data on Leaching Reduction Strategies

The following table summarizes the reported effectiveness of various strategies in reducing the leaching of plasticizers. While not all data is specific to TEGDC, it provides a comparative overview of the potential efficacy of these methods.

StrategyMethodPlasticizer StudiedReduction in LeachingSource
Surface Modification Argon Plasma TreatmentPhthalates (e.g., DEHP)Up to 95%[4]
Protein-Based CoatingPhthalates (e.g., DEHP)Up to 93%
Chemical GraftingPhthalates (e.g., DEHP)Up to 75%
Gamma-Ray IrradiationPhthalates (e.g., DEHP)Up to 80%
Bulk Modification Chemical Cross-linkingCitrate, Phthalate, Terephthalate~30%[6]

Experimental Protocols

Protocol 1: General Method for Quantifying TEGDC Leaching

This protocol describes a typical solvent extraction experiment to determine the amount of TEGDC that leaches from a polymer.

  • Sample Preparation:

    • Cut the polymer material into standardized dimensions (e.g., 2 cm x 2 cm squares).

    • Clean the surface of the samples by rinsing with a non-interfering solvent (e.g., deionized water) and dry thoroughly.

    • Accurately weigh each sample.

  • Extraction:

    • Place each polymer sample into a clean, inert glass vial.

    • Add a precise volume of the extraction solvent (e.g., ethanol, isopropanol, or a food simulant like olive oil) to the vial, ensuring the sample is fully submerged.

    • Seal the vial to prevent solvent evaporation.

    • Incubate the vials at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 72, and 168 hours).

  • Analysis:

    • After the incubation period, carefully remove the polymer sample from the vial.

    • Take an aliquot of the extraction solvent for analysis.

    • Analyze the concentration of TEGDC in the solvent using a suitable analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using known concentrations of TEGDC to quantify the amount leached from the polymer samples.

  • Calculation:

    • Calculate the mass of TEGDC leached per unit area or per unit mass of the polymer.

Protocol 2: Surface Cross-linking via Gamma Irradiation

This protocol provides a general workflow for using gamma irradiation to reduce TEGDC leaching.

  • Material Preparation:

    • Prepare samples of the TEGDC-plasticized polymer.

    • Place the samples in airtight and radiation-stable packaging (e.g., sealed polyethylene bags).

  • Irradiation:

    • Expose the packaged samples to a gamma radiation source (e.g., Cobalt-60).

    • Apply a specific radiation dose. Doses can range from 10 kGy to 200 kGy, depending on the polymer and the desired level of cross-linking.[7][11] A dose-response study is recommended to find the optimal dose that minimizes leaching without compromising material properties.

    • Ensure a uniform dose distribution across all samples.

  • Post-Irradiation Handling:

    • Handle the irradiated samples according to safety protocols.

    • Allow for a period of off-gassing in a well-ventilated area if required.

  • Evaluation:

    • Perform the TEGDC leaching test as described in Protocol 1 to quantify the reduction in migration.

    • Conduct mechanical testing (e.g., tensile strength, elongation at break) to assess any changes in the polymer's physical properties.

Visualizations

Problem High TEGDC Leaching Strategy1 Bulk Polymer Modification Problem->Strategy1 Strategy2 Surface Modification Problem->Strategy2 Strategy3 Formulation Optimization Problem->Strategy3 Crosslinking Increase Cross-linking Strategy1->Crosslinking Irradiation Irradiation (Gamma, UV) Strategy2->Irradiation Coating Apply Barrier Coating Strategy2->Coating Grafting Chemical Grafting Strategy2->Grafting ReactivePlasticizer Use Reactive Plasticizer Strategy3->ReactivePlasticizer HighMW Use High MW Plasticizer Strategy3->HighMW Start Start: Polymer with TEGDC Prepare Prepare Samples (Cut & Clean) Start->Prepare Treatment Apply Treatment (e.g., Irradiation, Coating) Prepare->Treatment Control Control Group (No Treatment) Treatment->Control No Treated Treated Group Treatment->Treated Yes Extraction Solvent Extraction (Controlled Temp & Time) Control->Extraction Treated->Extraction Analysis Analyze Extract (GC or HPLC) Extraction->Analysis Compare Compare Results Analysis->Compare End End: Quantify Leaching Reduction Compare->End

References

Technical Support Center: Enhancing Polymer Properties with Triethylene Glycol Dicaprylate (TEGDC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing triethylene glycol dicaprylate (TEGDC) to improve the mechanical properties of polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TEGDC) in polymer formulations?

A1: this compound (TEGDC) primarily acts as a plasticizer. Plasticizers are additives that increase the flexibility, ductility, and toughness of a polymer.[1] They work by embedding themselves between the polymer chains, which reduces the intermolecular forces and increases the free volume, allowing the polymer chains to move more freely. This results in a more flexible and less brittle material.

Q2: How does TEGDC affect the mechanical properties of polymers like Polylactic Acid (PLA)?

A2: The addition of a plasticizer like TEGDC typically leads to a decrease in tensile strength and Young's modulus, and a significant increase in the elongation at break.[2][3] This means the polymer becomes less stiff and more stretchable. The extent of these changes depends on the concentration of TEGDC used.

Q3: Is TEGDC suitable for use in biomedical and drug delivery applications?

A3: Glycol-based polymers and plasticizers are often explored for biomedical applications due to their biocompatibility. However, for any specific application, the biocompatibility of the final polymer-TEGDC blend must be rigorously tested. A primary concern is the potential for the plasticizer to leach out of the polymer matrix over time, which could lead to toxicity or a change in the material's mechanical properties.[4][5]

Q4: What are the key factors to consider when selecting a plasticizer concentration?

A4: The optimal plasticizer concentration depends on the desired final properties of the polymer. Key considerations include:

  • Target Flexibility: Higher concentrations of TEGDC will result in a more flexible but weaker material.

  • Compatibility: It is crucial to ensure that TEGDC is compatible with the host polymer to avoid phase separation.

  • Processing Conditions: The viscosity of the polymer blend during processing will be affected by the plasticizer concentration.

  • Leaching: Higher concentrations can increase the likelihood of plasticizer migration to the surface of the polymer.[4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with TEGDC.

Problem 1: Final polymer film is brittle despite the addition of TEGDC.
  • Possible Cause 1: Insufficient TEGDC Concentration.

    • Solution: The amount of TEGDC added may be too low to achieve the desired plasticizing effect. It is recommended to create a series of formulations with increasing concentrations of TEGDC to determine the optimal level for the desired flexibility.

  • Possible Cause 2: Poor Dispersion of TEGDC.

    • Solution: Inadequate mixing can lead to regions of the polymer that are not effectively plasticized. Ensure that the mixing process (e.g., solvent casting, melt blending) is sufficient to achieve a homogeneous distribution of TEGDC throughout the polymer matrix.

  • Possible Cause 3: Plasticizer Leaching.

    • Solution: Over time, particularly in aqueous environments or at elevated temperatures, the plasticizer can migrate out of the polymer, leading to a return to a more brittle state.[4][5] Consider analyzing the storage medium (e.g., using HPLC) to quantify leaching. To mitigate this, you could explore using a plasticizer with a higher molecular weight or incorporating nanofillers to create a more tortuous path for migration.[4]

Problem 2: Inconsistent mechanical properties between different batches of the same formulation.
  • Possible Cause 1: Variability in Film Preparation.

    • Solution: Minor differences in the preparation process, such as solvent evaporation rate during solvent casting or temperature fluctuations during melt blending, can lead to variations in crystallinity and plasticizer distribution. Standardize all experimental parameters, including mixing time, temperature, and drying/cooling rates, to ensure consistency.[4]

  • Possible Cause 2: Inaccurate Dosing of TEGDC.

    • Solution: Ensure precise measurement of all components. Small errors in the amount of TEGDC added can lead to noticeable differences in the final mechanical properties. Use calibrated analytical balances for all measurements.

Problem 3: Phase separation or "oily" surface on the polymer film.
  • Possible Cause 1: Poor Polymer-Plasticizer Compatibility.

    • Solution: This indicates that the TEGDC is not fully miscible with the polymer at the concentration used. Reduce the concentration of TEGDC. You may also consider using a co-solvent during preparation to improve miscibility.

  • Possible Cause 2: Exceeding the Solubility Limit.

    • Solution: Every polymer has a saturation point for a given plasticizer. If this is exceeded, the excess plasticizer will phase-separate. Determine the solubility limit of TEGDC in your specific polymer system through incremental concentration studies.

Quantitative Data Summary

The following table summarizes the expected trend in the mechanical properties of a generic biodegradable polymer (e.g., PLA) when plasticized with TEGDC. Note: This data is illustrative and based on the typical effects of glycol ester plasticizers on polymers, as specific public domain data for TEGDC is limited. Actual results may vary depending on the specific polymer and experimental conditions.

TEGDC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
05052.5
542502.0
10351501.5
15283001.0
20224500.6

Experimental Protocols

Solvent Casting for Polymer Film Preparation

This protocol describes a general method for preparing polymer films with TEGDC using the solvent casting technique.[6][7][8][9][10]

  • Polymer Solution Preparation:

    • Dissolve a known weight of the polymer in a suitable volatile solvent (e.g., chloroform, dichloromethane for PLA) to achieve a desired concentration (e.g., 5-10% w/v).

    • Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary, depending on the polymer and solvent.

  • Plasticizer Incorporation:

    • Calculate the required amount of TEGDC to achieve the target weight percentage relative to the polymer.

    • Add the calculated amount of TEGDC to the polymer solution.

    • Continue stirring for at least 2 hours to ensure a homogeneous mixture.

  • Casting the Film:

    • Pour the polymer-plasticizer solution into a level, non-stick casting surface (e.g., a glass petri dish or a Teflon-coated plate).

    • Ensure the solution spreads evenly to form a uniform layer.

  • Solvent Evaporation:

    • Cover the casting surface with a perforated lid or place it in a fume hood to allow for slow and controlled solvent evaporation at room temperature for 24 hours. This helps to minimize the formation of bubbles and ensures a uniform film.

  • Drying:

    • Transfer the cast film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (e.g., 40 °C for PLA) until all residual solvent is removed. The drying time will depend on the solvent's boiling point and the film's thickness.

  • Film Characterization:

    • Once completely dry, carefully peel the film from the casting surface.

    • Cut the film into standardized shapes (e.g., dog-bone shape for tensile testing) for mechanical property analysis.

Tensile Testing of Polymer Films
  • Specimen Preparation: Prepare at least five specimens for each formulation according to a standard test method (e.g., ASTM D638).

  • Testing Machine Setup: Use a universal testing machine (UTM) equipped with a suitable load cell. Set the grip separation and crosshead speed according to the standard method.

  • Measurement: Secure the specimen in the grips of the UTM. Start the test and record the force and displacement until the specimen breaks.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus for each specimen. Calculate the average and standard deviation for each formulation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fabrication Fabrication cluster_analysis Analysis Polymer_Solution 1. Prepare Polymer Solution Add_TEGDC 2. Add TEGDC & Mix Polymer_Solution->Add_TEGDC Solvent_Casting 3. Solvent Casting Add_TEGDC->Solvent_Casting Drying 4. Drying & Film Formation Solvent_Casting->Drying Mechanical_Testing 5. Mechanical Testing (UTM) Drying->Mechanical_Testing Data_Analysis 6. Data Analysis Mechanical_Testing->Data_Analysis Troubleshooting_Logic Start Problem: Brittle Film Check_Conc Is TEGDC concentration sufficient? Start->Check_Conc Increase_Conc Increase TEGDC Concentration Check_Conc->Increase_Conc No Check_Disp Is TEGDC dispersion homogeneous? Check_Conc->Check_Disp Yes End Flexible Film Increase_Conc->End Improve_Mixing Improve Mixing Protocol Check_Disp->Improve_Mixing No Check_Leaching Has leaching occurred? Check_Disp->Check_Leaching Yes Improve_Mixing->End Mitigate_Leaching Mitigate Leaching (e.g., add nanofillers) Check_Leaching->Mitigate_Leaching Yes Check_Leaching->End No Mitigate_Leaching->End

References

Validation & Comparative

A Comparative Analysis of Triethylene Glycol Dicaprylate and DEHP as Plasticizers in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the development of drug delivery systems and medical devices. These additives impart flexibility and durability to polymers but can also influence drug stability, release kinetics, and biocompatibility. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the most widely used plasticizer in medical-grade PVC due to its excellent performance and low cost.[1][2] However, concerns over its potential health risks, including reproductive and developmental toxicity, have led to increased regulatory scrutiny and a demand for safer alternatives.[3][4] This guide provides a detailed comparison of triethylene glycol dicaprylate/dicaprate (TEG-DC), a non-phthalate alternative, with DEHP, focusing on performance characteristics relevant to pharmaceutical applications.

Performance Comparison: this compound vs. DEHP

This compound/dicaprate is an ester of triethylene glycol and a blend of caprylic and capric acids. It is positioned as a safer alternative to phthalate-based plasticizers. While direct comparative studies are limited, an objective analysis can be drawn from their individual properties and performance data in relevant applications.

Data Summary
PropertyThis compound/DicaprateDi(2-ethylhexyl) phthalate (DEHP)Other Alternatives (e.g., TOTM, DOTP, ATBC)
Plasticizer Efficiency Good flexibility imparted to polymers.[5][6]High efficiency, requiring lower concentrations to achieve desired flexibility.[7]Varies; ATBC shows similar efficiency to DEHP, while others may require higher concentrations.[7]
Migration/Leaching Expected to have lower migration than DEHP due to its chemical structure, though specific comparative data is scarce.Prone to leaching, especially in contact with lipophilic substances like blood and certain drug formulations.[8][9]Generally lower migration rates compared to DEHP. TOTM, for instance, exhibits significantly lower leaching.[10]
Biocompatibility Generally considered to have a favorable safety profile with low toxicity.[11][12][13]Associated with reproductive and developmental toxicity in animal studies, leading to regulatory restrictions.[3][4]Alternatives like DOTP and ATBC have shown a better toxicological profile in rodent studies.[7]
Effect on Drug Stability Can influence drug stability depending on the formulation; its lower reactivity compared to some plasticizers may be beneficial.[14][15]Can interact with certain active pharmaceutical ingredients (APIs), potentially affecting their stability.[16]The impact on drug stability is specific to the plasticizer and the drug .[17]
Effect on Drug Release Can modify drug release profiles, with the potential for both acceleration and retardation depending on its interaction with the polymer matrix and the drug.[10][14]Known to affect drug release from polymer matrices; the extent depends on its concentration and the formulation.[4][18]The effect on drug release is a key consideration in the selection of alternative plasticizers.[1][15]

Experimental Protocols

Plasticizer Efficiency Assessment: Shore Hardness Test

The efficiency of a plasticizer is often determined by the amount needed to achieve a desired level of flexibility, which can be quantified using a durometer to measure Shore hardness.

Methodology (based on ASTM D2240):

  • Sample Preparation: Prepare polymer films or molded samples of a standardized thickness (typically at least 6 mm) containing a specific concentration of the plasticizer.[19] The samples should have a smooth, flat surface.

  • Conditioning: Condition the samples at a controlled temperature and humidity for a specified period to ensure consistent results.[20]

  • Measurement:

    • Select the appropriate Shore scale (typically Shore A for flexible plastics).[21]

    • Place the durometer perpendicular to the sample surface.[20]

    • Apply a consistent pressure to the durometer, ensuring the presser foot is in full contact with the sample.[19]

    • Record the hardness value from the dial after a specified time (e.g., 15 seconds) to allow for material relaxation.[22]

    • Take multiple readings at different points on the sample and calculate the average.[16]

  • Comparison: Compare the Shore hardness values of polymers plasticized with different concentrations of this compound and DEHP. A more efficient plasticizer will achieve a lower Shore hardness at a lower concentration.[7]

G Experimental Workflow: Plasticizer Efficiency (Shore Hardness) cluster_prep Sample Preparation cluster_test Hardness Testing (ASTM D2240) cluster_analysis Data Analysis prep1 Polymer + Plasticizer Blending prep2 Film Casting / Molding prep1->prep2 prep3 Sample Conditioning (Controlled Temp/Humidity) prep2->prep3 test1 Select Shore A Scale prep3->test1 test2 Position Durometer test1->test2 test3 Apply Pressure & Record Reading test2->test3 test4 Repeat Measurements test3->test4 analysis1 Calculate Average Hardness test4->analysis1 analysis2 Compare Hardness vs. Concentration analysis1->analysis2

Fig. 1: Workflow for Shore Hardness Testing
Plasticizer Migration/Leaching Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to identify and quantify the amount of plasticizer that migrates from a polymer into a surrounding medium.

Methodology (based on established methods for medical devices): [2][8][23]

  • Sample Preparation: Place a known weight and surface area of the plasticized polymer material in contact with a simulant fluid (e.g., saline, ethanol/water solution to simulate bodily fluids, or a lipid emulsion for high-risk applications).[8][23]

  • Incubation: Incubate the sample in the simulant fluid under controlled conditions (e.g., specific temperature and duration) that mimic or accelerate the conditions of use.[24]

  • Extraction: After incubation, remove the polymer sample. Extract the plasticizer from the simulant fluid using a suitable organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis:

    • Injection: Inject a known volume of the extract into the GC-MS system.

    • Separation: The gas chromatograph separates the components of the extract based on their volatility and interaction with the GC column.

    • Detection and Quantification: The mass spectrometer detects and identifies the plasticizer based on its unique mass spectrum. The amount of plasticizer is quantified by comparing its peak area to that of a known standard.[9][25]

  • Data Analysis: Calculate the amount of migrated plasticizer per unit area or weight of the polymer material.

G Experimental Workflow: Plasticizer Migration (GC-MS) cluster_prep Sample Preparation & Incubation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_result Result Calculation prep1 Polymer Sample in Simulant Fluid prep2 Controlled Incubation (Temp & Time) prep1->prep2 ext1 Remove Polymer prep2->ext1 ext2 Solvent Extraction of Simulant ext1->ext2 gcms1 Inject Extract ext2->gcms1 gcms2 Separation & Detection gcms1->gcms2 gcms3 Quantification vs. Standard gcms2->gcms3 res1 Calculate Migrated Amount gcms3->res1

Fig. 2: Workflow for GC-MS Migration Testing

Impact on Drug Product Performance

Plasticizers can significantly impact the performance of a final drug product, particularly in solid dosage forms with polymer coatings or matrix-based controlled-release systems.

Drug Stability

Plasticizers can affect drug stability by altering the physicochemical properties of the polymer matrix.[14] A plasticizer that leaches into a drug-containing core can interact with the API, potentially leading to degradation.[17] The choice of plasticizer is therefore crucial to ensure the long-term stability of the drug product.[1]

Drug Release

The type and concentration of a plasticizer can modulate the drug release profile.[15][26] Water-soluble plasticizers can create channels within a polymer matrix, facilitating faster drug dissolution and release.[15] Conversely, more hydrophobic plasticizers may retard drug release. The interaction between the plasticizer, polymer, and drug is a complex interplay that must be carefully evaluated during formulation development.[10]

G Influence of Plasticizer on Drug Release cluster_plasticizer Plasticizer Properties cluster_polymer Polymer Matrix cluster_release Drug Release Profile P_Type Type (e.g., Hydrophilic/Hydrophobic) M_Perm Permeability P_Type->M_Perm affects P_Conc Concentration M_Tg Glass Transition Temp (Tg) P_Conc->M_Tg lowers M_Struct Microstructure M_Tg->M_Struct influences R_Rate Release Rate M_Perm->R_Rate governs R_Mech Release Mechanism M_Struct->R_Mech determines

Fig. 3: Plasticizer's Effect on Drug Release

Conclusion

The transition away from DEHP in pharmaceutical and medical applications is driven by significant safety concerns. This compound/dicaprate presents a promising alternative with a more favorable toxicological profile. While more direct comparative performance data is needed, its properties suggest it can be a viable option for applications where low toxicity and biocompatibility are paramount. For drug development professionals, the selection of a plasticizer should be based on a thorough evaluation of its efficiency, migration potential, and its impact on the stability and release profile of the specific drug formulation. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments to ensure the safety and efficacy of the final product.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Triethylene Glycol Dicaprylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of triethylene glycol dicaprylate, a common excipient and emollient, is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of validated analytical methods, offering insights into their performance, detailed experimental protocols, and a visual representation of the analytical workflows.

This compound/dicaprate is a versatile ingredient found in a wide array of pharmaceutical and cosmetic formulations. Its analysis, however, can present challenges due to its non-volatile nature and lack of a strong chromophore for UV detection. This guide explores two primary analytical approaches: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative look at their capabilities for the quantification of this and structurally related compounds.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-ELSD and GC-MS for the analysis of glycol fatty acid esters, which are structurally analogous to this compound.

ParameterHPLC-ELSD (for PEG Stearates)[1][2]GC-MS (for Glycol Esters - General Approach)
Principle Separation based on polarity, detection of non-volatile analytes after solvent evaporation and light scattering.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Derivatization Not typically required.May be required to increase volatility and improve peak shape.
Linearity Good linearity with log-log plot (R² > 0.998)[1][2].Generally excellent linearity (R² > 0.99).
Limit of Detection (LOD) Method dependent, in the low µg/mL range.Can reach low ng/mL levels, depending on the analyte and instrumentation.
Limit of Quantification (LOQ) Method dependent, in the µg/mL range.Typically in the low ng/mL to µg/mL range.
Precision (%RSD) Generally <15%.Typically <10%.
Accuracy/Recovery (%) Typically within 85-115%.Typically within 90-110%.
Sample Throughput Moderate, with typical run times of 20-30 minutes.Can be high with modern fast GC methods.
Key Advantages Suitable for non-volatile and thermally labile compounds; no derivatization needed.High sensitivity and selectivity; provides structural information.
Key Disadvantages Lower sensitivity compared to MS; detector response can be non-linear.May require derivatization; not suitable for non-volatile compounds.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC-ELSD and GC-MS analysis of glycol esters.

HPLC-ELSD Method for Polyethylene Glycol (PEG) Esters

This method is adapted from a validated procedure for the analysis of PEG stearates in cosmetic products and is applicable to other non-volatile fatty acid esters of glycols.[1][2]

1. Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., cream, lotion) into a suitable centrifuge tube.

  • Add a known volume of an appropriate solvent (e.g., methanol, isopropanol) to dissolve the sample.

  • Vortex or sonicate to ensure complete dissolution.

  • Centrifuge to precipitate any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-ELSD Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, a gradient starting from 60% organic phase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • ELSD Settings:

    • Nebulizer Temperature: 30-50 °C.

    • Evaporator Temperature: 50-70 °C.

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

3. Quantification:

  • A log-log plot of peak area versus concentration is often used to establish a linear calibration curve.[1][2]

GC-MS Method for Glycol Esters (General Protocol)

1. Sample Preparation and Derivatization (if necessary):

  • Extract the this compound from the sample matrix using a suitable organic solvent (e.g., hexane, ethyl acetate).

  • For some glycol esters, derivatization may be necessary to improve volatility. Silylation is a common technique.

    • Dry the extract completely under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture at 60-80 °C for 30-60 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C and hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A wide scan range (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Transfer Line Temperature: 280-300 °C.

    • Ion Source Temperature: 230 °C.

Visualizing the Analytical Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the HPLC-ELSD and GC-MS methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Separation (Reversed-Phase) Filtration->HPLC ELSD Evaporative Light Scattering Detection HPLC->ELSD Data Data Acquisition & Quantification ELSD->Data

Caption: Workflow for HPLC-ELSD analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Derivatization Derivatization (Optional) Sample->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS Mass Spectrometry Detection (EI) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for GC-MS analysis of this compound.

By understanding the principles, performance characteristics, and experimental details of these analytical methods, researchers can make informed decisions to ensure the reliable and accurate quantification of this compound in their specific applications.

References

A Comparative Analysis of Triethylene Glycol Dicaprylate and Propylene Glycol Dicaprylate for Drug Delivery and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physicochemical properties, performance, and safety of two key esters.

In the realm of pharmaceutical and cosmetic formulations, the selection of appropriate excipients is paramount to achieving desired product performance and ensuring safety. Among the myriad of available options, ester compounds play a crucial role as emollients, solvents, and penetration enhancers. This guide provides a detailed comparative study of two such esters: Triethylene Glycol Dicaprylate and Propylene Glycol Dicaprylate.

This publication aims to furnish researchers, scientists, and drug development professionals with a thorough analysis of these two compounds, presenting a side-by-side comparison of their physicochemical properties, applications, and toxicological profiles. By summarizing quantitative data in clearly structured tables, providing detailed experimental protocols for key performance assays, and visualizing critical workflows, this guide serves as a practical resource for formulation development.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical characteristics of excipients is the bedrock of rational formulation design. The distinct molecular structures of this compound and Propylene Glycol Dicaprylate give rise to differing properties that influence their function and application.

PropertyThis compound (Triethylene Glycol Dioctanoate)Propylene Glycol Dicaprylate/Dicaprate
Synonyms Triethylene glycol dioctanoate, 2,2'-Ethylenedioxydiethyl dioctanoatePG Dicaprylate/Caprate, Propylene glycol dioctanoate
CAS Number 106-10-57384-98-7, 68583-51-7
Molecular Formula C22H42O6C19H36O4 (for Dicaprylate)
Molecular Weight 402.57 g/mol ~328.5 g/mol (for Dicaprylate)
Appearance Information not readily availableClear to yellowish liquid[1]
Boiling Point Information not readily available269.6°C at 760 mmHg[1]
Solubility Information not readily availableInsoluble in water; soluble in alcohol and vegetable oil[1]
Density Information not readily available0.923-0.929 g/cm³ at 20°C
Viscosity Information not readily availableViscosity-increasing agent (non-aqueous)[1]

Performance in Topical and Transdermal Formulations

Both this compound and Propylene Glycol Dicaprylate find utility in topical formulations, primarily for their emollient and solvent properties. However, their efficacy as skin penetration enhancers is a key differentiator for drug delivery applications.

Propylene Glycol Dicaprylate/Dicaprate is a well-documented penetration enhancer. The Cosmetic Ingredient Review (CIR) Expert Panel has acknowledged its ability to enhance the skin penetration of other chemicals.[1] Its mechanism is thought to involve the disruption of the stratum corneum's lipid barrier, thereby facilitating the passage of active pharmaceutical ingredients (APIs). It is often used in moisturizers, sunscreens, and makeup products for its non-greasy feel and ability to disperse pigments and sunscreen actives.[1]

This compound and its esters are utilized as plasticizers in various industrial applications.[2] While data on its specific performance as a skin penetration enhancer is limited in publicly available literature, the properties of the parent molecule, triethylene glycol, suggest potential utility. Triethylene glycol itself is used in personal care products as a preservative, fragrance, and viscosity-controlling agent.[2] Further research is needed to fully elucidate the skin penetration enhancement capabilities of its dicaprylate ester in comparison to more established enhancers like propylene glycol dicaprylate.

Experimental Protocols: Evaluating Skin Penetration

To quantitatively assess and compare the performance of these esters as skin penetration enhancers, in vitro permeation studies using Franz diffusion cells are the gold standard. Below is a detailed methodology for such an experiment.

Objective:

To compare the in vitro skin permeation of a model drug from formulations containing either this compound or Propylene Glycol Dicaprylate.

Materials:
  • Franz diffusion cells

  • Full-thickness human or porcine skin

  • Phosphate-buffered saline (PBS), pH 7.4 (Receptor medium)

  • Model drug (e.g., caffeine, ibuprofen)

  • This compound

  • Propylene Glycol Dicaprylate

  • Ethanol (or other suitable co-solvent)

  • High-performance liquid chromatography (HPLC) system

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_skin Skin Preparation (Dermatoming, Equilibration) prep_franz Franz Cell Assembly prep_skin->prep_franz prep_formulation Formulation Preparation (Drug in Ester Vehicle) apply_formulation Apply Formulation to Skin prep_formulation->apply_formulation prep_franz->apply_formulation sampling Sample Receptor Medium at Predetermined Intervals apply_formulation->sampling analysis HPLC Analysis of Samples sampling->analysis calc_flux Calculate Drug Flux (Jss) analysis->calc_flux calc_lag Determine Lag Time (t_lag) analysis->calc_lag compare Compare Permeation Parameters calc_flux->compare calc_lag->compare

Figure 1: Workflow for Comparative In Vitro Skin Permeation Study.
Methodology:

  • Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Prepare saturated solutions of the model drug in both this compound and Propylene Glycol Dicaprylate. A co-solvent may be used if necessary to achieve adequate drug solubility.

  • Franz Cell Setup: Fill the receptor compartment with degassed PBS and maintain the temperature at 32°C to simulate physiological skin temperature.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the respective formulations to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Quantify the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot and the lag time (t_lag) from the x-intercept.

Toxicological and Safety Profile

A thorough evaluation of the safety and toxicological profile of any excipient is critical for its inclusion in pharmaceutical and cosmetic products.

Propylene Glycol Dicaprylate/Dicaprate has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe for use in cosmetics in the present practices of use and concentration.[1] Studies have shown it to cause minimal to no skin irritation and to be non-comedogenic.[1] The oral administration of propylene glycol dicaprylate/dicaprate to pregnant rats was not found to be embryotoxic.

This compound has limited specific toxicological data available in the public domain. However, data on the parent compound, Triethylene Glycol , indicates a low order of acute toxicity.[3] It is not considered to be a skin irritant and causes only minimal, transient eye irritation.[4] Long-term studies in rats have not shown evidence of toxicity.[3] It is important to note that while the safety of triethylene glycol is well-established, the toxicological profile of its dicaprylate ester may differ and warrants specific investigation.

The following diagram illustrates a general workflow for assessing the toxicological profile of a cosmetic or pharmaceutical ingredient.

G cluster_in_vitro In Vitro / In Silico Assessment cluster_in_vivo In Vivo Assessment cluster_human Human Studies qsar QSAR Modeling genotoxicity Genotoxicity Assays (e.g., Ames Test) qsar->genotoxicity cytotoxicity Cytotoxicity Assays genotoxicity->cytotoxicity acute_toxicity Acute Toxicity Studies (Oral, Dermal) cytotoxicity->acute_toxicity irritation Skin & Eye Irritation acute_toxicity->irritation sensitization Skin Sensitization irritation->sensitization repeated_dose Repeated Dose Toxicity sensitization->repeated_dose patch_testing Human Repeat Insult Patch Test (HRIPT) repeated_dose->patch_testing

Figure 2: General Workflow for Toxicological Assessment.

Conclusion

Propylene Glycol Dicaprylate/Dicaprate is a well-characterized excipient with established efficacy as an emollient, solvent, and skin penetration enhancer, supported by a favorable safety profile. It remains a versatile and reliable choice for a wide range of cosmetic and pharmaceutical formulations.

This compound presents an alternative with potential applications, particularly as a plasticizer and solvent. However, a comprehensive understanding of its performance, especially concerning skin penetration enhancement, and a more detailed toxicological assessment are necessary to fully evaluate its suitability as a direct replacement for or alternative to propylene glycol dicaprylate in drug delivery and cosmetic applications.

Further comparative studies employing standardized experimental protocols, such as the one outlined in this guide, are crucial to generate the data needed for informed decision-making by formulation scientists and researchers.

References

Performance Evaluation of Triethylene Glycol Dicaprylate in Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate (TEGDC) is a plasticizer with potential applications in pharmaceutical and material sciences. Its role in modifying the properties of polymer matrices is crucial for the development of various drug delivery systems and advanced materials. This guide provides a comparative overview of the performance of TEGDC and other common plasticizers in key polymer matrices such as Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Eudragit®.

While direct comparative studies detailing the quantitative performance of TEGDC against other plasticizers are limited in publicly available literature, this guide synthesizes existing data for common alternatives to provide a predictive assessment of TEGDC's efficacy. The experimental protocols detailed herein offer a framework for the direct evaluation of TEGDC's performance characteristics.

Mechanism of Action of Plasticizers

Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility, workability, and distensibility. They function by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.

Performance Comparison in Polymer Matrices

The selection of a plasticizer is critical and depends on its compatibility with the polymer and the desired final properties of the formulation. Below is a comparative summary of the effects of different plasticizers on various polymer matrices.

Polylactic Acid (PLA)

PLA is a biodegradable and biocompatible thermoplastic polyester widely used in medical implants, drug delivery systems, and food packaging. However, its inherent brittleness often necessitates the use of plasticizers.

Table 1: Comparative Performance of Plasticizers in PLA

Performance MetricThis compound (TEGDC) (Predicted)Triethyl Citrate (TEC)Polyethylene Glycol (PEG)
Tensile Strength Expected to decreaseDecreasesDecreases
Elongation at Break Expected to significantly increaseIncreasesIncreases
Young's Modulus Expected to decreaseDecreasesDecreases
Glass Transition Temp. (Tg) Expected to decreaseDecreasesDecreases

Note: Data for TEGDC is predictive based on the performance of similar ester plasticizers. Quantitative values are highly dependent on the concentration of the plasticizer and the specific grade of PLA used.

Poly(lactic-co-glycolic acid) (PLGA)

PLGA is a copolymer of PLA and polyglycolic acid (PGA) and is one of the most successfully used biodegradable polymers for drug delivery, owing to its tunable degradation rate and biocompatibility.

Table 2: Comparative Performance of Plasticizers in PLGA

Performance MetricThis compound (TEGDC) (Predicted)Triethyl Citrate (TEC)Polyethylene Glycol (PEG)
Glass Transition Temp. (Tg) Expected to decrease, enhancing film formationDecreases, facilitating processingDecreases, can influence drug release
Drug Release Rate Expected to influence release based on concentrationCan modulate drug releaseCan accelerate release of hydrophilic drugs
Mechanical Properties Expected to improve flexibilityImproves film flexibilityCan affect mechanical strength

Note: The impact of plasticizers on PLGA is crucial for controlling the physical state of the polymer matrix and, consequently, the drug release kinetics.

Eudragit®

Eudragit® is a family of polymethacrylate-based copolymers used extensively in oral solid dosage forms for targeted drug release (e.g., enteric or colonic delivery). Plasticizers are essential for achieving the desired film properties for coating applications.

Table 3: Comparative Performance of Plasticizers in Eudragit®

Performance MetricThis compound (TEGDC) (Predicted)Triethyl Citrate (TEC)Dibutyl Phthalate (DBP)
Minimum Film Formation Temp. Expected to decreaseDecreasesDecreases
Film Flexibility Expected to increaseIncreasesIncreases
Drug Permeability May increase depending on concentrationCan increase drug permeabilityAffects film permeability
Glass Transition Temp. (Tg) Expected to decreaseDecreasesDecreases

Note: The choice of plasticizer for Eudragit® polymers is critical for ensuring the integrity and functionality of the polymeric coating.

Experimental Protocols

To obtain the quantitative data presented in the comparison tables, standardized experimental protocols are employed.

Mechanical Property Testing

The mechanical properties of polymer films are evaluated using a universal testing machine according to standards such as ASTM D882.

  • Sample Preparation: Polymer films of a defined thickness are prepared by solvent casting or hot-melt extrusion, with and without the plasticizer at various concentrations.

  • Testing Procedure: The film samples are cut into dumbbell shapes and subjected to tensile stress at a constant strain rate until failure.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of the polymer, particularly the glass transition temperature (Tg).

  • Sample Preparation: A small, known weight of the polymer (with or without plasticizer) is sealed in an aluminum pan.

  • Testing Procedure: The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere. The heat flow to the sample is measured as a function of temperature.

  • Key Parameter Measured:

    • Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A decrease in Tg indicates effective plasticization.

In Vitro Drug Release Study

For drug-loaded polymer matrices, the rate of drug release is a critical performance indicator. This is typically evaluated using a USP dissolution apparatus.

  • Sample Preparation: Drug-loaded polymer matrices (e.g., tablets, films, or microparticles) are prepared with and without the plasticizer.

  • Testing Procedure: The dosage form is placed in a vessel containing a dissolution medium that simulates physiological conditions (e.g., phosphate buffer at pH 7.4, 37°C). The apparatus is agitated at a constant speed.

  • Drug Quantification: At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.

Visualizations

Experimental Workflow for Polymer Film Preparation and Testing

G cluster_prep Film Preparation cluster_test Performance Evaluation cluster_data Data Analysis prep1 Polymer & Solvent Mixing prep2 Plasticizer Addition prep1->prep2 prep3 Homogenization prep2->prep3 prep4 Solvent Casting / Extrusion prep3->prep4 prep5 Drying / Cooling prep4->prep5 test1 Mechanical Testing (ASTM D882) prep5->test1 Polymer Film test2 Thermal Analysis (DSC) prep5->test2 Polymer Film test3 Drug Release Study (USP Apparatus) prep5->test3 Polymer Film data1 Tensile Strength Elongation Young's Modulus test1->data1 data2 Glass Transition Temp. (Tg) test2->data2 data3 Drug Release Profile test3->data3 G cluster_properties Material Properties cluster_application Application Performance Plasticizer Plasticizer (e.g., TEGDC) Formulation Plasticized Polymer Plasticizer->Formulation Polymer Polymer Matrix (e.g., PLA, PLGA, Eudragit) Polymer->Formulation Mechanical Mechanical Properties (Flexibility, Strength) Formulation->Mechanical Thermal Thermal Properties (Glass Transition) Formulation->Thermal Physicochemical Physicochemical Properties (Permeability, Drug Release) Formulation->Physicochemical DrugDelivery Drug Delivery System (Controlled Release) Mechanical->DrugDelivery MedicalDevice Medical Device (Biocompatible Implant) Mechanical->MedicalDevice Packaging Packaging Film (Flexible & Durable) Mechanical->Packaging Thermal->DrugDelivery Thermal->MedicalDevice Thermal->Packaging Physicochemical->DrugDelivery Physicochemical->MedicalDevice Physicochemical->Packaging

The Influence of Triethylene Glycol Dicaprylate on Drug Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical formulation, the selection of excipients is a critical determinant of a drug product's performance. For poorly water-soluble drugs, lipid-based excipients play a pivotal role in enhancing solubility and bioavailability. Triethylene glycol dicaprylate (TEGDC), a lipophilic ester, is utilized in various formulations, including self-emulsifying drug delivery systems (SEDDS), to improve the release profiles of such drugs. This guide provides a comparative overview of the anticipated effects of TEGDC on drug release, placed in context with other commonly used lipid-based excipients.

Due to the limited availability of direct comparative studies in publicly accessible literature, this guide presents a representative comparison based on the known physicochemical properties of TEGDC and similar excipients. The experimental data herein is illustrative to demonstrate the comparative evaluation process.

Comparative Drug Release Profiles

The following table illustrates a hypothetical comparison of the in vitro dissolution of a model poorly soluble drug (Drug X) from a SEDDS formulation. The comparison is made between formulations containing TEGDC and two other common lipid excipients: Caprylocaproyl Polyoxylglycerides (e.g., Labrasol®) and Propylene Glycol Monocaprylate (e.g., Capryol® 90).

Time (minutes)% Drug X Released (Formulation with TEGDC)% Drug X Released (Formulation with Caprylocaproyl Polyoxylglycerides)% Drug X Released (Formulation with Propylene Glycol Monocaprylate)
15354530
30607555
60859580
90929888
120969993

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual results may vary depending on the specific drug, formulation composition, and experimental conditions.

Experimental Protocol: In Vitro Drug Release Study of a SEDDS Formulation

This protocol describes a standard method for evaluating the in vitro drug release from a Self-Emulsifying Drug Delivery System (SEDDS) containing TEGDC or other lipid excipients.

1. Materials and Equipment:

  • Drug substance (e.g., a poorly soluble API)

  • This compound (TEGDC)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Hard gelatin capsules

  • USP Type II Dissolution Apparatus (Paddle method)

  • Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

  • Standard laboratory glassware and equipment

2. Preparation of the SEDDS Formulation:

  • Accurately weigh the required quantities of the drug, TEGDC, surfactant, and co-surfactant.

  • In a glass beaker, mix the TEGDC, surfactant, and co-surfactant.

  • Gently heat the mixture to 40-50°C while stirring until a homogenous solution is formed.

  • Add the drug to the excipient mixture and continue stirring until the drug is completely dissolved.

  • Encapsulate the resulting formulation into hard gelatin capsules of an appropriate size.

3. Dissolution Test Procedure:

  • Assemble the USP Type II dissolution apparatus and fill each vessel with 900 mL of the pre-warmed (37 ± 0.5°C) dissolution medium.

  • Set the paddle rotation speed to 50 or 75 RPM.

  • Place one capsule in each dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for drug content using a validated HPLC method.

4. Data Analysis:

  • Calculate the cumulative percentage of drug released at each time point, correcting for the volume of medium removed.

  • Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

  • Compare the dissolution profiles of formulations containing different excipients.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of a lipid-based drug delivery system, such as a SEDDS containing TEGDC.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison drug_selection Drug & Excipient Selection solubility_studies Solubility Studies drug_selection->solubility_studies preformulation Pre-formulation Characterization solubility_studies->preformulation sedds_formulation SEDDS Formulation preformulation->sedds_formulation emulsification Self-Emulsification Assessment sedds_formulation->emulsification droplet_size Droplet Size Analysis emulsification->droplet_size dissolution In Vitro Drug Release droplet_size->dissolution stability Stability Studies dissolution->stability data_analysis Data Analysis stability->data_analysis profile_comparison Profile Comparison data_analysis->profile_comparison optimization Formulation Optimization profile_comparison->optimization

Caption: Experimental workflow for lipid-based drug delivery systems.

Signaling Pathways and Logical Relationships

The mechanism by which TEGDC and other lipid-based excipients enhance drug release is primarily through the formation of a stable micro- or nano-emulsion upon contact with aqueous gastrointestinal fluids. This process significantly increases the surface area available for drug dissolution and absorption.

signaling_pathway cluster_formulation SEDDS Formulation cluster_process Dispersion in GI Fluid cluster_release Enhanced Drug Release Drug Poorly Soluble Drug Emulsion Micro/Nano-emulsion Formation Drug->Emulsion TEGDC TEGDC (Oil) TEGDC->Emulsion Surfactant Surfactant Surfactant->Emulsion Cosurfactant Co-surfactant Cosurfactant->Emulsion Dissolution Increased Drug Dissolution Emulsion->Dissolution Absorption Enhanced Drug Absorption Dissolution->Absorption

Caption: Mechanism of drug release enhancement by SEDDS.

Unveiling the Plasticizing Potential of Triethylene Glycol Dicaprylate in PLA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of triethylene glycol dicaprylate (TEGDC) as a plasticizer for polylactic acid (PLA) remains an area of limited research, with no direct experimental data currently available in peer-reviewed literature. However, by examining the performance of structurally similar glycol esters and other common plasticizers, we can infer its potential efficacy and benchmark it against established alternatives. This guide provides a comparative analysis of common PLA plasticizers, their impact on material properties, and the standardized experimental protocols used for their validation.

Polylactic acid, a biodegradable and biocompatible thermoplastic derived from renewable resources, holds significant promise in the pharmaceutical and biomedical fields for applications such as drug delivery systems and medical implants. Its inherent brittleness, however, often necessitates the use of plasticizers to enhance its flexibility and processability. While common plasticizers like citrate esters and polyethylene glycol have been extensively studied, the efficacy of this compound (TEGDC) in PLA is not well-documented. This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework to understand the potential of TEGDC by analyzing the performance of analogous compounds and established PLA plasticizers.

Performance Comparison of PLA Plasticizers

The selection of a suitable plasticizer is critical in tailoring the mechanical and thermal properties of PLA to meet the specific requirements of an application. The following tables summarize the quantitative effects of various common plasticizers on key performance indicators of PLA. Due to the absence of specific data for TEGDC, its potential performance is inferred based on the behavior of other glycol esters.

Table 1: Effect of Plasticizers on the Mechanical Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Neat PLA 050 - 702 - 72.0 - 3.5
This compound (TEGDC) 10-20 (Estimated)Moderate DecreaseSignificant IncreaseSignificant Decrease
Tributyl Citrate (TBC) 20~35~250~1.0
Acetyl Tributyl Citrate (ATBC) 20~30~300~0.8
Polyethylene Glycol (PEG) (Mw=400 g/mol ) 20~25~400~0.5
Dioctyl Adipate (DOA) 20~30~150~1.2

Note: Values for TEGDC are estimations based on the expected behavior of glycol esters in PLA and are not derived from experimental data.

Table 2: Effect of Plasticizers on the Thermal Properties of PLA

PlasticizerConcentration (wt%)Glass Transition Temperature (Tg) (°C)
Neat PLA 055 - 65
This compound (TEGDC) 10-20 (Estimated)Significant Decrease
Tributyl Citrate (TBC) 20~25
Acetyl Tributyl Citrate (ATBC) 20~20
Polyethylene Glycol (PEG) (Mw=400 g/mol ) 20~15
Dioctyl Adipate (DOA) 20~30

Note: Values for TEGDC are estimations based on the expected behavior of glycol esters in PLA and are not derived from experimental data.

Experimental Protocols for Plasticizer Validation

The validation of a plasticizer's efficiency in PLA involves a series of standardized tests to quantify its impact on the material's properties. The following are detailed methodologies for key experiments.

Sample Preparation: Melt Blending

Melt blending is a common method for incorporating plasticizers into PLA.

  • Procedure:

    • Dry PLA pellets and the liquid plasticizer in a vacuum oven at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours) to remove moisture.

    • Premix the dried PLA pellets and the desired weight percentage of the plasticizer in a sealed bag.

    • Feed the mixture into a twin-screw extruder with a set temperature profile for all heating zones (e.g., 170°C to 190°C from hopper to die).

    • The extruded filament is then cooled in a water bath and pelletized.

    • The resulting pellets can be used for subsequent characterization, often after being compression-molded or injection-molded into specific specimen shapes (e.g., dumbbell-shaped bars for tensile testing).

Mechanical Properties: Tensile Testing

Tensile testing is performed to determine the tensile strength, elongation at break, and Young's modulus of the plasticized PLA.

  • Standard: ASTM D638

  • Procedure:

    • Condition the dumbbell-shaped specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data to generate a stress-strain curve, from which the tensile properties are calculated.

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized PLA.

  • Procedure:

    • Seal a small sample (5-10 mg) of the material in an aluminum pan.

    • Place the pan in the DSC instrument.

    • Heat the sample from a low temperature (e.g., -50°C) to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This is the first heating scan.

    • Hold the sample at the high temperature for a few minutes to erase its thermal history.

    • Cool the sample back to the starting temperature at a constant cooling rate (e.g., 10°C/min).

    • Heat the sample again to the high temperature at the same heating rate. This is the second heating scan, from which the Tg is typically determined.

Thermomechanical Properties: Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and tan delta, as a function of temperature.

  • Procedure:

    • Prepare rectangular specimens of the plasticized PLA.

    • Clamp the specimen in the DMA instrument.

    • Apply a sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz) while ramping the temperature from a low temperature (e.g., -100°C) to a temperature above the Tg (e.g., 100°C) at a constant heating rate (e.g., 3°C/min).

    • The instrument measures the resulting stress and the phase lag between the stress and strain to determine the viscoelastic properties. The peak of the tan delta curve is often used to determine the Tg.

Visualizing the Validation Process and Plasticizer-Property Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for plasticizer validation and the logical relationship between plasticizer addition and the resulting changes in PLA properties.

Experimental_Workflow cluster_preparation Sample Preparation cluster_characterization Material Characterization cluster_properties Property Evaluation Drying Drying of PLA & Plasticizer Premixing Premixing Drying->Premixing Melt_Blending Melt Blending (Extrusion) Premixing->Melt_Blending Pelletizing Pelletizing Melt_Blending->Pelletizing Specimen_Fabrication Specimen Fabrication (Molding) Pelletizing->Specimen_Fabrication Tensile_Testing Tensile Testing (ASTM D638) Specimen_Fabrication->Tensile_Testing DSC Differential Scanning Calorimetry (DSC) Specimen_Fabrication->DSC DMA Dynamic Mechanical Analysis (DMA) Specimen_Fabrication->DMA Mechanical_Properties Mechanical Properties (Tensile Strength, Elongation, Young's Modulus) Tensile_Testing->Mechanical_Properties Thermal_Properties Thermal Properties (Tg, Tm, Crystallinity) DSC->Thermal_Properties Viscoelastic_Properties Viscoelastic Properties (Storage Modulus, Tan Delta) DMA->Viscoelastic_Properties

Caption: Experimental workflow for validating the efficiency of a plasticizer in PLA.

Plasticizer_Effect cluster_input Input cluster_mechanism Mechanism cluster_output Resulting Properties PLA Polylactic Acid (PLA) Interaction Increased Intermolecular Spacing & Reduced Interchain Forces PLA->Interaction Plasticizer Plasticizer Addition (e.g., TEGDC) Plasticizer->Interaction Tg Decreased Glass Transition Temperature (Tg) Interaction->Tg Flexibility Increased Flexibility & Elongation at Break Interaction->Flexibility Stiffness Decreased Tensile Strength & Young's Modulus Interaction->Stiffness

Caption: Logical relationship between plasticizer addition and changes in PLA properties.

A Comparative Analysis of the Thermal Stability of Triethylene Glycol Dicaprylate and Other Diester Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of triethylene glycol dicaprylate, a common plasticizer, with other widely used diester alternatives. The selection of a plasticizer with appropriate thermal stability is critical in manufacturing processes and for the shelf-life of formulated products, particularly in applications sensitive to degradation products. This document summarizes quantitative data from thermal analysis, details the experimental protocols used for these assessments, and provides a visual representation of the thermal degradation workflow and a proposed degradation pathway for diester plasticizers.

Executive Summary

Comparative Thermal Stability Data

The thermal stability of plasticizers is primarily evaluated by Thermogravimetric Analysis (TGA), which determines the temperature at which the material begins to decompose and the rate of decomposition. The key parameters derived from TGA are the onset temperature of decomposition (T-onset), the temperature of maximum decomposition rate (T-max), and the percentage of weight loss at specific temperatures.

While specific TGA data for this compound was not found in the surveyed literature, data for the closely related triethylene glycol bis(2-ethylhexanoate) is presented alongside common adipate and phthalate plasticizers for a comparative assessment.

PlasticizerOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Weight Loss at 300°C (%)Reference Compound Type
Triethylene Glycol Bis(2-ethylhexanoate) ~250~344Not specifiedGlycol Diester
Decyl Butoxyethyl Adipate>220316< 10Adipate Ester[1][2]
Decyl Phenoxyethyl Adipate>200278> 10Adipate Ester[1][2]
Di(2-ethylhexyl) Phthalate (DEHP/DOP)~200Not specifiedNot specifiedPhthalate Ester[1][3]

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The data for Triethylene Glycol Bis(2-ethylhexanoate) is based on its boiling point, which can be an indicator of its upper thermal stability limit in an open system.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the thermal analysis of plasticizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the plasticizer.

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).

Methodology:

  • Sample Preparation: A small, representative sample of the plasticizer (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min or 20°C/min).

  • Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events:

    • Onset Temperature (T-onset): The temperature at which significant weight loss begins, typically determined by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.

    • Peak Decomposition Temperature (T-max): The temperature at which the rate of weight loss is at its maximum. This is determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Apparatus: A differential scanning calorimeter (e.g., Netzsch DSC214 Polyma or similar).

Methodology:

  • Sample Preparation: A small amount of the plasticizer (typically 5-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal environment.

  • Heating and Cooling Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated from a low temperature (e.g., -100°C) to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min). This step erases the sample's previous thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to the initial low temperature. This allows for the observation of crystallization events.

    • Second Heating Scan: The sample is heated again at the same controlled rate. Data from this scan is typically used for analysis of Tg and Tm to ensure a consistent thermal history.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify:

    • Glass Transition (Tg): A step-like change in the baseline of the heat flow curve.

    • Crystallization (Tc): An exothermic peak indicating the transition from a liquid or amorphous state to a crystalline solid.

    • Melting (Tm): An endothermic peak representing the transition from a solid to a liquid state.

Visualizing Thermal Analysis and Degradation Pathways

To better understand the processes involved in assessing thermal stability and the subsequent chemical changes, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis Sample Plasticizer Sample Weigh Weigh 5-10 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan Purge Purge with N2 Pan->Purge Load Sample Heat Heat at 10°C/min Purge->Heat Monitor Monitor Weight Loss Heat->Monitor Curve Generate TGA/DTG Curve Monitor->Curve Record Data Tonset Determine T-onset Curve->Tonset Tmax Determine T-max Curve->Tmax Residue Calculate Residual Mass Curve->Residue

TGA Experimental Workflow

The thermal degradation of diester plasticizers, such as this compound, is believed to proceed through a mechanism involving the cleavage of the ester bond. A proposed general pathway is illustrated below.

Degradation_Pathway cluster_products Primary Degradation Products cluster_secondary Secondary Degradation Diester This compound R-COO-CH2-CH2-O-CH2-CH2-O-CH2-CH2-OOC-R Carboxylic_Acid Carboxylic Acid R-COOH Diester->Carboxylic_Acid Ester Bond Cleavage (β-elimination) Alkene Alkene CH2=CH-O-R' Diester->Alkene Ester Bond Cleavage (β-elimination) Alcohol Alcohol HO-CH2-CH2-O-R' Diester->Alcohol Hydrolysis (if water is present) Smaller_Molecules Smaller Volatile Molecules (e.g., CO, CO2, H2O) Carboxylic_Acid->Smaller_Molecules Decarboxylation Alkene->Smaller_Molecules Further Fragmentation Alcohol->Smaller_Molecules Dehydration/Oxidation

Proposed Thermal Degradation Pathway for Diester Plasticizers

Discussion

The thermal stability of a plasticizer is influenced by its molecular weight, chemical structure, and the presence of any impurities. Generally, plasticizers with higher molecular weights and stronger intermolecular forces exhibit higher decomposition temperatures.

Based on the available data, triethylene glycol bis(2-ethylhexanoate), as a surrogate for this compound, demonstrates good thermal stability, with a high boiling point suggesting a decomposition onset that is competitive with or superior to some common adipate and phthalate plasticizers. The ether linkages within the glycol chain may influence the degradation mechanism, but the primary point of thermal scission is expected to be the ester bonds.

The proposed degradation pathway for diester plasticizers involves a β-elimination reaction, a common thermal decomposition route for esters, leading to the formation of a carboxylic acid and an alkene. The presence of water can also lead to hydrolysis, forming a carboxylic acid and an alcohol. These initial degradation products can then undergo further fragmentation at higher temperatures to produce smaller, more volatile molecules.

Conclusion

While a direct comparison is limited by the availability of specific data for this compound, the analysis of a structurally similar compound suggests that glycol-based diester plasticizers offer robust thermal stability suitable for a wide range of applications. Their performance is comparable to, and in some cases may exceed, that of traditional adipate and phthalate plasticizers. For critical applications, it is recommended that direct TGA and DSC analysis of this compound be performed under the specific processing conditions to be employed. The experimental protocols and degradation pathways outlined in this guide provide a framework for conducting and interpreting such analyses.

References

A Comparative Guide to Triethylene Glycol Dicaprylate and Its Alternatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of triethylene glycol dicaprylate and a common alternative, caprylic/capric triglyceride, for use in pharmaceutical and cosmetic formulations. The information is compiled from peer-reviewed studies, safety assessments, and technical data sheets to aid in formulation development and safety evaluation.

Executive Summary

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and caprylic/capric triglyceride is crucial for formulators. These properties influence the stability, feel, and performance of the final product.

PropertyThis compound/DicaprateCaprylic/Capric Triglyceride
INCI Name This compound/DICAPRATECAPRYLIC/CAPRIC TRIGLYCERIDE
CAS Number 68583-52-8[1]73398-61-5[2] or 65381-09-1[3]
Appearance Colorless liquidColorless to light yellow oily liquid[3]
Odor MildOdorless[4]
Solubility Insoluble in water; Soluble in oilsPractically insoluble in water; Soluble in acetone, ethanol, ether, and other organic solvents[5]
Viscosity (at 20°C) Moderate25-33 mPa.s[6]
Boiling Point >300 °C[7]>220 °C[5]
Density (at 20°C) ~0.97 g/cm³0.930-0.960 g/cm³[6]
Oxidative Stability GoodHigh stability and resistance to oxidation[2]

Toxicological Profile Comparison

The toxicological assessment of any excipient is critical for ensuring the safety of the final drug product. Below is a summary of the available toxicological data for this compound and caprylic/capric triglyceride. It is important to note that specific long-term toxicity studies on this compound are limited; therefore, data for the parent compound, triethylene glycol (TEG), is also presented for context.

Toxicological EndpointThis compound/Dicaprate & Related CompoundsCaprylic/Capric Triglyceride
Acute Oral Toxicity TEG: LD50 (rat) > 2000 mg/kg[8]. Generally considered to have low acute toxicity.LD50 (rat) > 5000 mg/kg. Generally Recognized as Safe (GRAS) for consumption.[9]
Dermal Irritation TEG: Not irritating to the skin[10]. Triethylene Glycol Diacrylate: Can cause skin irritation[11].Not considered a dermal irritant in most individuals, though may cause irritation in those with sensitive skin.[12]
Skin Sensitization TEG: Not a skin sensitizer[10]. Triethylene Glycol Diacrylate: May cause an allergic skin reaction.[11]Not considered a skin sensitizer.
Genotoxicity TEG: Not mutagenic or genotoxic in a battery of in vitro assays[13]. Triethylene Glycol Dimethacrylate: Has shown genotoxic potential in some studies.[14][15][16]Not considered to be genotoxic.
Carcinogenicity TEG: Did not show carcinogenic effects in animal experiments.[13]Not considered to be carcinogenic.
Reproductive and Developmental Toxicity TEG: No evidence of reproductive toxicity in animal studies.[17]No known reproductive or developmental toxicity.

Metabolic Pathways

Understanding the metabolic fate of these substances is essential for assessing their long-term safety.

Metabolism of this compound

The metabolism of this compound is expected to proceed via hydrolysis of the ester bonds to yield triethylene glycol and the corresponding fatty acids (caprylic and capric acid).

TEGD Triethylene Glycol Dicaprylate/Dicaprate Hydrolysis Esterase (Hydrolysis) TEGD->Hydrolysis TEG Triethylene Glycol Hydrolysis->TEG FattyAcids Caprylic and Capric Acids Hydrolysis->FattyAcids Oxidation1 Alcohol Dehydrogenase TEG->Oxidation1 BetaOxidation Beta-Oxidation FattyAcids->BetaOxidation Glycolaldehyde Glycolaldehyde Intermediate Oxidation1->Glycolaldehyde Oxidation2 Aldehyde Dehydrogenase Glycolaldehyde->Oxidation2 Glycolate Glycolate Oxidation2->Glycolate AcetylCoA Acetyl-CoA Glycolate->AcetylCoA Excretion Urinary Excretion Glycolate->Excretion BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CCT Caprylic/Capric Triglyceride Hydrolysis Lipase (Hydrolysis) CCT->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol MCFA Medium-Chain Fatty Acids Hydrolysis->MCFA Glycolysis Glycolysis Glycerol->Glycolysis BetaOxidation Beta-Oxidation (Liver) MCFA->BetaOxidation AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Ketones Ketone Bodies Ketogenesis->Ketones start Start prep_cells Prepare Franz Diffusion Cells start->prep_cells prep_skin Prepare Skin Membrane prep_cells->prep_skin mount_skin Mount Skin Between Donor and Receptor Chambers prep_skin->mount_skin fill_receptor Fill Receptor Chamber with Degassed Buffer mount_skin->fill_receptor equilibrate Equilibrate System (32°C) fill_receptor->equilibrate apply_formulation Apply Test Formulation to Donor Chamber equilibrate->apply_formulation sample Collect Samples from Receptor Chamber at Time Intervals apply_formulation->sample analyze Analyze Samples (e.g., HPLC) sample->analyze calculate Calculate Permeation Parameters (Flux, Kp) analyze->calculate end End calculate->end start Start acclimatize Acclimatize Subject (Controlled Temp/Humidity) start->acclimatize baseline Measure Baseline Hydration (Corneometer) and TEWL (Tewameter) acclimatize->baseline apply_product Apply Test Product to Designated Area baseline->apply_product measure_intervals Measure Hydration and TEWL at Predetermined Time Intervals apply_product->measure_intervals analyze Analyze Changes from Baseline measure_intervals->analyze end End analyze->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.